molecular formula C12H10O3 B017805 2-Methyl-5-phenylfuran-3-carboxylic acid CAS No. 108124-17-0

2-Methyl-5-phenylfuran-3-carboxylic acid

Cat. No.: B017805
CAS No.: 108124-17-0
M. Wt: 202.21 g/mol
InChI Key: VLMNACSEESRUAK-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-furoic acid is a furoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNACSEESRUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353051
Record name 2-Methyl-5-phenyl-3-furoic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108124-17-0
Record name 2-Methyl-5-phenyl-3-furoic acid
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Record name 2-methyl-5-phenylfuran-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-phenylfuran-3-carboxylic acid is a furan derivative of interest in medicinal chemistry and materials science. Furan-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] A thorough understanding of the physicochemical properties of this compound is essential for its development and application in various scientific fields. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[3][4]
Molecular Weight 202.21 g/mol [3][4]
Appearance Light yellow, crystalline powder[3][5]
Boiling Point 357.1 °C at 760 mmHg[5]
pKa 4.34 ± 0.26 (Predicted)[3]
XLogP3-AA (Predicted) 2.6[3][6]
Topological Polar Surface Area 50.4 Ų[3][7]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Enthalpy of Fusion (ΔHfus) Determined by DTA[1]
Solubility Soluble in acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process.[1]

Step 1: Synthesis of Ethyl-2-acetyl-4-oxo-4-phenylbutanoate

  • Metallic sodium is suspended in toluene.

  • Ethylacetoacetate is added to the suspension.

  • Phenacyl bromide is then introduced to the reaction mixture.[1]

Step 2: Formation of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate

  • The product from Step 1 is reacted with phosphorus pentoxide in a benzene medium.[1]

Step 3: Saponification to this compound

  • The ethyl ester from Step 2 is saponified.

  • The resulting colorless crystals of the carboxylic acid are filtered and recrystallized multiple times from ethanol to achieve high purity.[1]

G Synthesis of this compound cluster_0 Step 1: Knoevenagel-Michael Reaction cluster_1 Step 2: Furan Ring Formation cluster_2 Step 3: Saponification cluster_3 Purification A Ethylacetoacetate + Phenacyl bromide B Ethyl-2-acetyl-4-oxo-4-phenylbutanoate A->B  Na, Toluene   C Ethyl 2-methyl-5-phenylfuran-3-carboxylate B->C  P₂O₅, Benzene   D This compound C->D  Hydrolysis   E Pure Crystalline Product D->E  Recrystallization (Ethanol)  

A flowchart illustrating the multi-step synthesis of the target compound.
Physicochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized compound.

  • Procedure:

    • ¹H NMR spectra are recorded on a Varian 600 or Bruker DRX 500 instrument.[1]

    • The solvent used is deuterated dimethyl sulfoxide (DMSO-d6).[1]

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the DMSO signal (2.50 ppm).[1]

    • Expected ¹H NMR signals for this compound (600 MHz, DMSO-d6): δ 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, furan), 7.31 (t, J = 8.1 Hz, 1H, C₆H₅), 7.55 (d, J = 8.0 Hz, 2H, C₆H₅), 7.81 (d, J = 8.0 Hz, 2H, C₆H₅), 11.09 (bs, COOH).[1]

2. Differential Thermal Analysis (DTA)

  • Purpose: To determine the enthalpy of fusion.

  • Procedure:

    • A Q-1500 D derivatograph of the Paulik-Paulik-Erdey system is used.[1]

    • Samples are analyzed in a dynamic mode with a heating rate of 3 K/min in the air.[1]

    • The derivatograph cells are calibrated using standard samples such as diphenyl, benzoic acid, adipic acid, and silver nitrate.[1]

3. Solubility Determination

  • Purpose: To investigate the solubility of the compound in various organic solvents at different temperatures.

  • Procedure:

    • The temperature dependencies of solubility in solvents like acetonitrile, dimethylketone, isopropanol, ethylacetate, and benzene are studied.[1]

    • Solution saturation is achieved by stirring for 60 minutes.[1]

    • To ensure equilibrium is reached, experiments are conducted by both increasing and lowering the temperature to check for a hysteresis loop.[1]

    • A known weight of the solution is taken, the solvent is evaporated at 333–343 K, and the remaining dry residue is weighed.[1]

4. Gas-Liquid Chromatography (GLC)

  • Purpose: To determine the purity of the solvents used in the solubility studies.

  • Procedure:

    • An LHM-8D gas-liquid chromatograph with a thermal-conductivity detector is used.[1]

    • The column is packed with Chromaton N-AW solid phase with polyethylene glycol adipate and phosphoric acid.[1]

    • Helium is used as the carrier gas.[1]

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Structural & Purity Analysis cluster_2 Thermal Properties cluster_3 Solubility Studies cluster_4 Data Analysis & Reporting A Synthesized and Purified This compound B NMR Spectroscopy A->B C Elemental Analysis A->C D Differential Thermal Analysis (DTA) A->D F Solubility Measurement in Various Solvents A->F H Structure Confirmation B->H C->H I Enthalpy of Fusion Calculation D->I E Solvent Purity Check (GLC) E->F G Temperature Dependence Study F->G J Thermodynamic Solubility Parameters G->J

A diagram outlining the experimental workflow for characterization.

Biological Activity Context

While specific biological activities for this compound are not extensively documented in the available literature, the furan scaffold is a common motif in many biologically active natural and synthetic compounds.[1] Derivatives of furan have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[2][8] Further research is warranted to explore the potential biological activities and signaling pathway interactions of this particular compound.

Conclusion

This technical guide provides a detailed overview of the known physicochemical properties of this compound, along with established experimental protocols for its synthesis and characterization. The provided data and methodologies offer a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential application in drug development and materials science. The logical workflows presented can guide the systematic characterization of this and similar furan derivatives.

References

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the primary synthetic pathway, including reaction mechanisms, detailed experimental protocols, and key quantitative data.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their unique aromatic and electronic properties make them attractive scaffolds in drug discovery and development. This compound, in particular, presents an interesting substitution pattern that is amenable to further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

This guide focuses on the most established and practical synthetic route to this compound, which proceeds via a two-step process: the Feist-Benary furan synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step is the Feist-Benary furan synthesis, a classic condensation reaction, to form ethyl 2-methyl-5-phenylfuran-3-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Overview Phenacyl_bromide Phenacyl bromide Feist_Benary Feist-Benary Synthesis Phenacyl_bromide->Feist_Benary Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Feist_Benary Ester_intermediate Ethyl 2-methyl-5-phenylfuran-3-carboxylate Feist_Benary->Ester_intermediate Hydrolysis Hydrolysis Ester_intermediate->Hydrolysis Final_Product 2-Methyl-5-phenylfuran- 3-carboxylic acid Hydrolysis->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Step 1: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

The Feist-Benary synthesis is a versatile method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base. In this specific synthesis, phenacyl bromide (the α-halo ketone) is condensed with ethyl acetoacetate (the β-dicarbonyl compound).

Reaction Mechanism

The reaction proceeds through a series of base-catalyzed steps:

  • Enolate Formation: A base, typically a mild one like pyridine or triethylamine to prevent ester hydrolysis, deprotonates the α-carbon of ethyl acetoacetate to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the α-carbon of phenacyl bromide in an SN2 reaction, displacing the bromide ion.

  • Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation.

  • Dehydration: The final step is the dehydration of the cyclic intermediate to yield the aromatic furan ring.

Feist_Benary_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack (SN2) cluster_3 Cyclization & Dehydration Ethyl_acetoacetate Ethyl acetoacetate Enolate Enolate Ethyl_acetoacetate->Enolate + Base Base Base (e.g., Pyridine) Intermediate_1 Alkylated Intermediate Enolate->Intermediate_1 + Phenacyl bromide Phenacyl_bromide Phenacyl bromide Cyclic_intermediate Cyclic Intermediate Intermediate_1->Cyclic_intermediate Intramolecular Condensation Ester_product Ethyl 2-methyl-5-phenylfuran-3-carboxylate Cyclic_intermediate->Ester_product - H2O

Figure 2: Reaction mechanism of the Feist-Benary synthesis.

Experimental Protocol

This protocol is adapted from general procedures for the Feist-Benary synthesis.

Materials:

  • Phenacyl bromide

  • Ethyl acetoacetate

  • Pyridine (or triethylamine)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add pyridine (1.1 eq) to the solution and stir.

  • Slowly add a solution of phenacyl bromide (1.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Quantitative Data

The following table provides typical reaction parameters for the Feist-Benary synthesis. Yields are generally in the range of 50-70%.

ParameterValue
Reactants Phenacyl bromide, Ethyl acetoacetate
Base Pyridine or Triethylamine
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 50-70%

Step 2: Hydrolysis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the furan ring under harsh acidic conditions.

Reaction Mechanism

The base-catalyzed hydrolysis (saponification) of the ester involves the following steps:

  • Nucleophilic Addition: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate.

  • Protonation: In a separate workup step, the carboxylate is protonated with a strong acid to yield the final carboxylic acid.

Hydrolysis_Mechanism cluster_1 Saponification cluster_2 Acidification Ester Ethyl 2-methyl-5-phenylfuran-3-carboxylate Tetrahedral_intermediate Tetrahedral Intermediate Ester->Tetrahedral_intermediate + OH- Hydroxide OH- Carboxylate Carboxylate Anion Tetrahedral_intermediate->Carboxylate - EtOH Final_Product This compound Carboxylate->Final_Product + H3O+ Acid H3O+

Figure 3: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials:

  • Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Ethanol

  • Aqueous sodium hydroxide (or potassium hydroxide) solution

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data
ParameterValue
Reactant Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Reagent Sodium hydroxide or Potassium hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield >90%

Characterization of this compound

The final product can be characterized using standard analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Appearance Light yellow crystalline powder
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely available, the following data can be predicted based on the structure and data from analogous compounds.

1H NMR (in CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.6-7.8m2HPhenyl H (ortho)
~7.3-7.5m3HPhenyl H (meta, para)
~6.8s1HFuran H
~2.6s3H-CH3

13C NMR (in CDCl3):

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158Furan C2
~150Furan C5
~130Phenyl C (ipso)
~129Phenyl CH
~128Phenyl CH
~125Phenyl CH
~115Furan C4
~110Furan C3
~14-CH3

Infrared (IR) Spectroscopy (KBr pellet, cm-1):

  • ~3000-2500 (broad): O-H stretch of the carboxylic acid

  • ~1680: C=O stretch of the carboxylic acid

  • ~1600, 1450: C=C stretching of the aromatic rings

  • ~1250, 1100: C-O stretching

Mass Spectrometry (EI):

  • m/z 202: [M]+ (Molecular ion)

  • m/z 185: [M - OH]+

  • m/z 157: [M - COOH]+

Conclusion

The synthesis of this compound can be reliably achieved through the Feist-Benary furan synthesis followed by hydrolysis. This technical guide provides a detailed framework for researchers and scientists in the field of drug development to produce this valuable building block. The provided protocols and data serve as a strong foundation for the successful synthesis and characterization of this compound, paving the way for its use in the development of novel chemical entities.

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 108124-17-0

Synonyms: Jedi1, 2-Methyl-5-phenyl-3-furoic acid

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carboxylic acid, a heterocyclic compound with significant interest in the fields of chemical synthesis and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a solid, appearing as a white to beige or light yellow crystalline powder.[1][2] It is soluble in dimethyl sulfoxide (DMSO).[1] The compound is an activator of the mechanosensitive Piezo1 channel.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₀O₃[3][4]
Molecular Weight202.21 g/mol [3][4]
Melting Point176 °C[5]
Boiling Point (Predicted)357.1 ± 30.0 °C[5]
Density (Predicted)1.0 ± 0.06 g/cm³[5]
pKa (Predicted)4.34 ± 0.26[2]
XLogP3-AA2.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count2[2]
Topological Polar Surface Area50.4 Ų[2]
Heavy Atom Count15[2]
Complexity233[2]
InChIKeyVLMNACSEESRUAK-UHFFFAOYSA-N[3]
Canonical SMILESCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O[2][3]

Table 2: Solubility Data in Various Solvents at 298 K

SolventSolubility (mol/L)
AcetonitrileData not available
DimethylketoneData not available
IsopropanolData not available
EthylacetateData not available
BenzeneData not available

Note: A study on the thermodynamic properties of solubility has been conducted, but specific solubility values at 298 K were not found in the search results. The study investigated the temperature dependencies of solubility in these solvents.[6]

Table 3: Spectroscopic Data

SpectroscopyDataSource(s)
¹H NMR (600 MHz, DMSO-d₆)δ 2.65 (s, 3H, CH₃), 7.16 (s, 1H, furan-H), 7.31 (t, J=8.1 Hz, 1H, C₆H₅), 7.55 (d, J=8.0 Hz, 2H, C₆H₅), 7.81 (d, J=8.0 Hz, 2H, C₆H₅), 11.09 (bs, 1H, COOH)[6]
¹³C NMR (Predicted)Carboxyl carbon: ~165-185 ppm; Aromatic and furan carbons: ~105-157 ppm; Methyl carbon: ~10-20 ppm.Based on typical chemical shifts for similar functional groups.
Infrared (IR) (Predicted)Broad O-H stretch: ~3300-2500 cm⁻¹; C=O stretch: ~1760-1690 cm⁻¹; C-O stretch: ~1320-1210 cm⁻¹.Based on characteristic absorptions for carboxylic acids.
Mass Spectrometry (MS) (Predicted)Molecular Ion (M⁺): m/z 202.Based on molecular weight.

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound was not found in the available literature. However, its synthesis can be plausibly achieved through established methods for furan ring formation, such as the Fiest-Benary synthesis. The following is an adapted protocol based on the synthesis of a closely related intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate.[7]

Plausible Synthetic Route: Fiest-Benary Synthesis

The Fiest-Benary synthesis involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis and decarboxylation.[7]

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Hydrolysis Phenacyl bromide Phenacyl bromide Intermediate_Ester Ethyl 2-methyl-5-phenylfuran-3-carboxylate Phenacyl bromide->Intermediate_Ester Base (e.g., Pyridine) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. Aqueous Base (e.g., NaOH) 2. Acidification

Plausible synthetic workflow for this compound.

Experimental Protocol (Adapted)

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [7]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Base Addition: Add a base such as pyridine or triethylamine (1.1 equivalents) to the solution.

  • Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 50-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, for example, by column chromatography.

Step 2: Hydrolysis to this compound [7]

  • Hydrolysis: The intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate, is hydrolyzed with an aqueous base (e.g., NaOH).

  • Acidification: The reaction mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

  • Isolation: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Biological Activity and Mechanism of Action

This compound, also known as Jedi1, is a chemical activator of the mechanosensitive ion channel Piezo1.[1][8] Piezo1 is a large transmembrane protein that plays a crucial role in sensing mechanical stimuli in various physiological processes.

Mechanism of Action: Piezo1 Channel Activation

Jedi1 activates the Piezo1 channel through a mechanism that is distinct from other known activators like Yoda1. It is believed to interact with the extracellular regions of the peripheral blade-like structures of the Piezo1 channel.[3][8] This interaction leads to a conformational change in the channel, resulting in its opening and subsequent influx of cations, primarily Ca²⁺, into the cell. This influx of calcium ions then triggers various downstream signaling pathways.

G cluster_membrane Cell Membrane Piezo1 Piezo1 Channel (Closed) Piezo1_Open Piezo1 Channel (Open) Piezo1->Piezo1_Open Conformational Change Ca_int Intracellular Ca²⁺ Piezo1_Open->Ca_int Ca²⁺ Influx Jedi1 This compound (Jedi1) Jedi1->Piezo1 Binds to extracellular blades Ca_ext Extracellular Ca²⁺ Ca_ext->Piezo1_Open Downstream Downstream Signaling Pathways Ca_int->Downstream

Signaling pathway of Piezo1 activation by Jedi1.

Experimental Protocols for Biological Assays

The following is a generalized protocol for assessing the activity of this compound (Jedi1) on Piezo1 channels, based on a study investigating its effects on red blood cells.[9]

Protocol: Assessment of Piezo1 Activation in Red Blood Cells

Objective: To determine the effect of Jedi1 on the osmotic fragility of red blood cells (RBCs) as an indicator of Piezo1 channel activation.

Materials:

  • Freshly collected human red blood cells

  • This compound (Jedi1)

  • RPMI medium

  • Phosphate-buffered saline (PBS)

  • Varying concentrations of NaCl solution for osmotic fragility testing

  • Spectrophotometer

Procedure:

  • RBC Preparation: Isolate RBCs from whole blood by centrifugation and wash them with PBS.

  • Treatment: Incubate a suspension of RBCs with a desired concentration of Jedi1 (e.g., 1 mM) in RPMI medium for a specified period (e.g., 10 minutes to 18 hours).[9] A vehicle control (e.g., DMSO) should be run in parallel.

  • Washing: After incubation, wash the RBCs extensively with PBS to remove the compound.

  • Osmotic Fragility Assay: a. Prepare a series of tubes with decreasing concentrations of NaCl solution. b. Add an equal volume of the treated and control RBC suspensions to each tube. c. Incubate at room temperature for a set time (e.g., 30 minutes). d. Centrifuge the tubes to pellet the intact RBCs. e. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify hemolysis.

  • Data Analysis: Plot the percentage of hemolysis against the NaCl concentration. An increased osmotic fragility (hemolysis at higher NaCl concentrations) in the Jedi1-treated group compared to the control group indicates Piezo1 channel activation.

G Start Start Isolate_RBCs Isolate and Wash RBCs Start->Isolate_RBCs Incubate Incubate RBCs with Jedi1 and Control Isolate_RBCs->Incubate Wash_RBCs Wash RBCs Incubate->Wash_RBCs Osmotic_Stress Expose to Varying NaCl Concentrations Wash_RBCs->Osmotic_Stress Measure_Hemolysis Measure Hemolysis via Spectrophotometry Osmotic_Stress->Measure_Hemolysis Analyze Analyze and Compare Osmotic Fragility Curves Measure_Hemolysis->Analyze End End Analyze->End

Experimental workflow for osmotic fragility assay.

Applications in Drug Discovery and Development

The role of this compound as a Piezo1 activator makes it a valuable tool for studying the physiological and pathological functions of this ion channel. Its potential applications in drug discovery include:

  • Target Validation: Investigating the therapeutic potential of activating Piezo1 in various diseases, such as those related to blood pressure regulation, red blood cell volume, and bone formation.

  • Assay Development: Serving as a reference compound in high-throughput screening campaigns to identify novel Piezo1 modulators.

  • Lead Optimization: The furan-3-carboxylic acid scaffold can serve as a starting point for the design and synthesis of more potent and selective Piezo1 agonists with improved pharmacokinetic properties.

The development of brain-targeted derivatives of Jedi1 highlights its potential for treating neurodegenerative disorders.[5] Further research into furan-2-carboxylic acid derivatives has also shown promise in the context of type 2 diabetes mellitus, suggesting that this class of compounds has a broad therapeutic potential.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All chemical handling and experimentation should be conducted in accordance with appropriate safety guidelines.

References

The Multifaceted Biological Activities of Furan Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, bestowing a diverse array of biological activities upon its derivatives.[1][2] This technical guide provides a comprehensive overview of the significant pharmacological properties of furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from recent scientific literature are summarized, detailed experimental protocols for key biological assays are provided, and the underlying molecular mechanisms involving key signaling pathways are visualized.

Anticancer Activity of Furan Derivatives

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and protein tyrosine kinases.[3][6][7][8][9]

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various furan derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of selected furan derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[10]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[10]
Furan-based derivative 4MCF-7 (Breast)4.06[3]
Furan-based derivative 7MCF-7 (Breast)2.96[3]
Bis-2(5H)-furanone derivative 4eC6 (Glioma)12.1[8]
Furan-2-yl(phenyl)methanone 8c-2.72[6]
Furan-2-yl(phenyl)methanone 22c-4.62[6]
Furan-2-yl(phenyl)methanone 4a-4.66[6]
Furan-2-yl(phenyl)methanone 8a-5.31[6]
Furan-2-yl(phenyl)methanone 4b-6.42[6]
Carbohydrazide derivative 3aA549 (Lung)10.23[4]
Carbohydrazide derivative 3bA549 (Lung)12.45[4]
Carbohydrazide derivative 3cA549 (Lung)15.87[4]
Methyl-5-(hydroxymethyl)-2-furancarboxylateHeLa (Cervical)62.37 µg/mL[5]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Furan derivatives to be tested

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Furan Derivatives

Furan derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][11][12][13][14] Nitrofuran derivatives, in particular, are a well-established class of antibacterial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus1.5625[2]
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1[2]
FurazolidoneEscherichia coli16[2]
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-oneMRSA9.7 - 19.5[2]
(Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-oneMRSA2.4 - 9.7[2]
Furanone Derivative F131S. aureus (clinical isolates)8 - 16[2]
Furanone Derivative F131Candida albicans32-128[13]
2(5H)-Furanone Sulfone 26S. aureus8[2]
2(5H)-Furanone Sulfone 26Bacillus subtilis8[2]
8-geranyloxy psoralenStaphylococcus epidermidis100[11]
8-geranyloxy psoralenCandida krusei300[11]
8-geranyloxy psoralenCandida kefyr100[11]
Furan-based Chalcone 4Enterococcus faecalis100[14]
Furan-based Chalcone 4Candida albicans100[14]
Furan-derived Chalcone 2aStaphylococcus aureus256[12]
Furan-derived Chalcone 2bStaphylococcus aureus256[12]
Furan-derived Chalcone 2cStaphylococcus aureus256[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Furan derivatives to be tested

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known effective antibiotic or antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each furan derivative in a suitable solvent. Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate already containing the serially diluted compounds. The final volume in each well should be 200 µL.

  • Controls: Include a positive control well (inoculum with a known antimicrobial agent), a negative control well (inoculum without any compound), and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity of Furan Derivatives

Several furan derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][15]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of furan derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating the concentration required for 50% inhibition.

Compound/DerivativeEnzymeIC50 (µM)Reference
DCH1COX-1123.30 µg/mL[16]
DCH1COX-2102.10 µg/mL[16]
Furan hybrid molecule H1Albumin Denaturation114.31 µg/mL[11]
Furan hybrid molecule H2Albumin Denaturation120.55 µg/mL[11]
Furan hybrid molecule H3Albumin Denaturation135.82 µg/mL[11]
Furan hybrid molecule H4Albumin Denaturation150.99 µg/mL[11]
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Furan derivatives to be tested

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., ELISA kit for prostaglandin E2)

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the furan derivatives to be tested.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the furan derivative at various concentrations. Include a control with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection of Prostaglandin: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative compared to the control. The IC50 value is then determined from the dose-response curve.

Mechanisms of Action: Signaling Pathways

The biological activities of furan derivatives are often mediated through their interaction with and modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in breast cancer cells.[10] These compounds effectively decrease the phosphorylation of key proteins such as Akt and mTOR.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan_Derivative Benzo[b]furan Derivatives Furan_Derivative->PI3K Inhibits Furan_Derivative->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzo[b]furan derivatives.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in cancer. Some natural compounds have been shown to modulate this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator, thereby inhibiting the expression of target genes involved in cell proliferation like c-Myc and Cyclin D1.[17][18]

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Promotes Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Furan_Derivative Furan Derivatives (Potential Modulators) Furan_Derivative->Beta_Catenin_cyto Promotes Degradation

Caption: Potential modulation of the Wnt/β-catenin signaling pathway by furan derivatives.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and stress responses. Certain benzofuran derivatives have been found to inhibit the MAPK pathway by reducing the phosphorylation of key kinases such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects.[1][19][20]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Furan_Derivative Benzofuran Derivatives Furan_Derivative->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

Furan derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation highlights their potential for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways provides a basis for rational drug design and optimization. Further research into the structure-activity relationships and the precise molecular targets of furan derivatives will undoubtedly pave the way for the discovery of new and more effective drugs for a variety of diseases.

References

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and spectroscopic data.

Core Compound Properties

This compound is a furan derivative characterized by a central furan ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. Its molecular formula is C₁₂H₁₀O₃, and it has a molecular weight of approximately 202.21 g/mol .[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference/Comment
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1]
Appearance Light yellow, crystalline powder[3] (Predicted)
pKa 4.34 ± 0.26[3] (Predicted)
¹H NMR (600 MHz, DMSO-d₆) δ (ppm) 2.65 (s, 3H, CH₃), 7.16 (d, J = 3.3 Hz, 1H, fur), 7.31 (t, J = 8.1 Hz, 1H, C₆H₅), 7.55 (d, J = 8.0 Hz, 2H, C₆H₅), 7.81 (d, J = 8.0 Hz, 2H, C₆H₅), 11.09 (bs, COOH)[4]
¹³C NMR δ (ppm) Carboxylic Acid Carbon (C=O): ~165-185Aromatic/Furan Carbons: ~110-160Methyl Carbon: ~15-25Expected ranges based on typical values for carboxylic acids and furan derivatives.[5][6][7]
FT-IR (cm⁻¹) O-H (Carboxylic Acid): 3300-2500 (broad)C=O (Carboxylic Acid): 1730-1700 (strong)C=C (Aromatic/Furan): 1600-1475C-O (Furan/Carboxylic Acid): 1300-1000Expected ranges based on characteristic absorptions for carboxylic acids and aromatic compounds.[8][9]

Synthetic Protocols

The synthesis of this compound can be achieved through established methods for furan ring formation. The Feist-Benary synthesis is a prominent and plausible route.

2.1. Feist-Benary Synthesis

This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis and decarboxylation.[10]

Experimental Protocol:

  • Step 1: Condensation to form Ethyl 2-methyl-5-phenylfuran-3-carboxylate:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in pyridine.

    • Slowly add phenacyl bromide (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 50-100 °C and monitor its progress using thin-layer chromatography (TLC).[10]

  • Step 2: Hydrolysis to this compound:

    • Upon completion of the condensation, hydrolyze the resulting ester with an aqueous solution of sodium hydroxide (NaOH).[10]

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

Diagram 1: Feist-Benary Synthesis Workflow

Feist_Benary_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products ethyl_acetoacetate Ethyl Acetoacetate condensation Condensation (Pyridine, 50-100°C) ethyl_acetoacetate->condensation phenacyl_bromide Phenacyl Bromide phenacyl_bromide->condensation intermediate Ethyl 2-methyl-5- phenylfuran-3-carboxylate condensation->intermediate Forms ester intermediate hydrolysis Hydrolysis (1. NaOH, 2. HCl) final_product 2-Methyl-5-phenylfuran- 3-carboxylic acid hydrolysis->final_product Forms final product intermediate->hydrolysis

Caption: Workflow of the Feist-Benary synthesis for this compound.

Biological Activity and Signaling Pathways

While furan-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific data on the biological activity and associated signaling pathways for this compound are not extensively documented in publicly available literature.[11] The structural motifs present in this molecule suggest its potential as a scaffold in drug discovery. Further research is required to elucidate its specific biological targets and mechanisms of action.

Furan_Drug_Discovery cluster_core Core Structure cluster_derivatization Synthetic Modification cluster_screening Biological Evaluation cluster_outcome Potential Outcomes furan_core Furan Scaffold derivatization Chemical Derivatization furan_core->derivatization is modified via bio_screening High-Throughput Screening derivatization->bio_screening generates library for sar_studies Structure-Activity Relationship (SAR) bio_screening->sar_studies provides data for lead_compound Lead Compound Identification sar_studies->lead_compound informs drug_candidate Drug Candidate lead_compound->drug_candidate can become

References

The Therapeutic Potential of Substituted Furans: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutic agents. Substituted furans have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The furan moiety can act as a bioisosteric replacement for other aromatic rings, such as phenyl groups, offering opportunities to modulate a compound's physicochemical properties, including its hydrophilic-lipophilic balance, to optimize pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of substituted furans, focusing on their synthesis, mechanisms of action, and applications in treating various diseases, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Mechanisms of Action

Substituted furan derivatives have been extensively investigated for a wide range of therapeutic applications. Their biological activity is often attributed to their ability to interact with various biological targets and modulate key signaling pathways.[1][3]

Anticancer Activity

Numerous furan-containing compounds have exhibited potent anticancer activity by targeting various hallmarks of cancer. Mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways involved in cell proliferation and survival.[4][5] For instance, certain benzo[b]furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Signaling Pathway: Inhibition of Tubulin Polymerization

Substituted furans can interfere with microtubule dynamics, which are essential for cell division, by inhibiting the polymerization of tubulin. This disruption of the cytoskeleton triggers the mitotic checkpoint, leading to cell cycle arrest and ultimately apoptosis.

G sub_furan Substituted Furan Derivative tubulin αβ-Tubulin Dimers sub_furan->tubulin Binds to Colchicine Site mt Microtubule Elongation sub_furan->mt Inhibits tubulin->mt mitosis Mitosis mt->mitosis g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Inhibition of tubulin polymerization by substituted furan derivatives.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6]

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition promotes sub_furan Benzo[b]furan Derivative sub_furan->pi3k Inhibits sub_furan->akt Inhibits sub_furan->mtor Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by benzo[b]furan derivatives.
Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some furanones have been characterized as potent, non-selective COX inhibitors.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Arachidonic acid is converted to prostaglandins by COX enzymes. Substituted furans can inhibit this process, thereby reducing inflammation.

G aa Arachidonic Acid pgs Prostaglandins aa->pgs Metabolized by cox COX-1 / COX-2 inflammation Inflammation pgs->inflammation Mediates sub_furan Substituted Furan (e.g., Furanone) sub_furan->cox Inhibits

Mechanism of anti-inflammatory action via COX inhibition.
Antimicrobial Activity

The furan nucleus is a key component of several antimicrobial agents. Nitrofurans, for example, are a class of antibiotics whose mechanism of action involves the reductive activation of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.[1] Furan derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of substituted furans.[5][8][9] These compounds have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11] The mechanisms underlying these effects are thought to involve their antioxidant and anti-inflammatory properties.[5][8]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative substituted furan derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Furans

Compound IDFuran ScaffoldCancer Cell LineAssayIC50 (µM)Reference
Compound 4 Furan-basedMCF-7 (Breast)MTT4.06[4]
Compound 7 Furan-basedMCF-7 (Breast)MTT2.96[4]
Compound 26 Benzo[b]furanMCF-7 (Breast)Proliferation0.057[6]
Compound 36 Benzo[b]furanMCF-7 (Breast)Proliferation0.051[6]
Furanone 3b FuranoneU-937 (Leukemia)Proliferation<1[12]

Table 2: Anti-inflammatory Activity of Substituted Furans

Compound IDFuran ScaffoldTarget/AssayIC50 (µg/mL)Reference
H1 Furan hybridAlbumin Denaturation114.31[13]
H2 Furan hybridAlbumin Denaturation120.11[13]
H4 Furan hybridAlbumin Denaturation118.52[13]
Benzofuran 1 BenzofuranNO Production17.31 µM[14]
Benzofuran 3 BenzofuranNO Production16.5 µM[14]

Table 3: Antimicrobial Activity of Substituted Furans

Compound IDFuran ScaffoldMicroorganismMIC (µg/mL)Reference
Dibenzofuran bis(bibenzyl) DibenzofuranCandida albicans16 - 512[1]
Benzofuran 1 BenzofuranS. aureus12.5[14]
Benzofuran 1 BenzofuranE. coli25[14]
F131 2(5H)-FuranoneS. aureus8 - 16[6]
F131 2(5H)-FuranoneC. albicans32 - 128[6]

Table 4: Neuroprotective and Antiviral Activity of Substituted Furans

Compound IDFuran ScaffoldActivityAssayEC50/IC50Reference
Artoindonesianin O ArylbenzofuranNeuroprotectionGlutamate-induced oxidative stress19.7 µM[15]
Compound 3c SpirothiazolidinoneAntiviral (Influenza A/H3N2)CPE Inhibition~1 µM[16]
Compound 3d SpirothiazolidinoneAntiviral (Influenza A/H3N2)CPE Inhibition~1 µM[16]
Compound 3a OxycoumarinAntiviral (SARS-CoV-2)3CL Protease Inhibition2.061 µg/mL[17]
Compound 4a OxycoumarinAntiviral (SARS-CoV-2)3CL Protease Inhibition1.356 µg/mL[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of Substituted Furans

General Procedure for the Synthesis of Furan-2-carboxamides

To a solution of the corresponding amine (1 mmol) in dichloromethane (15 mL), furan-2-carbonyl chloride (1 mmol) is added. After 10 minutes, triethylamine (1.2 mmol) is added to the reaction mixture. The reaction is stirred for 30 minutes and then washed sequentially with diluted hydrochloric acid (H₂O:HCl = 4:1 v/v), a saturated solution of Na₂CO₃, and water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[13]

Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and incubate for 24 hours.[4]

  • MTT Addition: Add 5 mg/mL of MTT solution to each well and incubate for an additional four hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[18]

Workflow: MTT Assay for Cytotoxicity

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Substituted Furan Compound incubate1->add_compound incubate2 Incubate 24h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end G start Start: Target Identification library_synthesis Synthesis of Furan Library start->library_synthesis hts High-Throughput Screening (HTS) library_synthesis->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt lead_opt->library_synthesis Iterative Synthesis in_vitro In Vitro Pharmacology lead_opt->in_vitro in_vivo In Vivo Efficacy & Toxicity in_vitro->in_vivo preclinical Preclinical Candidate in_vivo->preclinical end End preclinical->end

References

2-Methyl-5-phenylfuran-3-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carboxylic Acid and its Derivatives

Introduction

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic characteristics and versatile reactivity have established it as a core component in numerous therapeutic agents.[1][2] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The furan nucleus can also serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2]

This technical guide provides a comprehensive overview of this compound, a specific furan derivative, and the broader class of related compounds. It is intended for researchers, scientists, and drug development professionals, covering the synthesis, chemical properties, biological activities, and therapeutic potential of this chemical family.

Physicochemical Properties of the Core Scaffold

This compound (CAS: 108124-17-0) serves as the parent structure for a variety of derivatives.[4][5] Its fundamental properties are summarized below, providing a baseline for understanding its chemical behavior and potential for modification.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[4][6]
Molecular Weight 202.21 g/mol [4][6]
Appearance Light yellow, crystalline powder[4]
Canonical SMILES CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O[4]
InChI Key VLMNACSEESRUAK-UHFFFAOYSA-N[6]
Topological Polar Surface Area 50.4 Ų[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Predicted pKa 4.34 ± 0.26[4]

Synthesis and Derivatization

The synthesis of substituted furans can be achieved through several classical methods. While a specific protocol for this compound is not detailed in the provided search results, established reactions like the Paal-Knorr and Feist-Benary syntheses provide a conceptual basis.[7] The carboxylic acid moiety on the furan ring is a key functional handle for creating a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common derivatization strategy involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a nucleophile (e.g., an amine) to form an amide. This workflow is a fundamental approach in medicinal chemistry to modify a lead compound's properties.

G cluster_0 Synthesis of Amide Derivatives A 2-Methyl-5-phenylfuran- 3-carboxylic Acid C 2-Methyl-5-phenylfuran- 3-carbonyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C E Furan-3-carboxamide Derivative C->E Amination D Primary/Secondary Amine (R-NH₂) D->E

General workflow for the synthesis of furan-3-carboxamide derivatives.

Biological Activity and Therapeutic Potential

The furan scaffold is a key pharmacophore in numerous compounds with significant biological activity.[1] Derivatives have shown potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.[1]

Anticancer Activity

A number of furan derivatives have been synthesized and evaluated as potential anticancer agents.[1] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[1] For instance, a series of anthra[2,3-b]furan-3-carboxamides, derived from a furan-3-carboxylic acid scaffold, demonstrated high antiproliferative potency against various tumor cell lines, including drug-resistant ones.[8]

Anti-inflammatory Activity

The furan ring is present in several anti-inflammatory drugs.[1] A common mechanism for these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.[1] Pyrrole-based compounds, which are structurally related to furans, have also been investigated as potent COX inhibitors and anti-inflammatory agents.[9]

G cluster_pathway Inflammatory Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Liberates cox2 COX-2 Enzyme aa->cox2 Metabolized by pgs Prostaglandins cox2->pgs Produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation furan Furan Derivative (Hypothetical Inhibitor) furan->cox2 Inhibits

Hypothetical inhibition of the COX-2 pathway by a furan derivative.
Antimicrobial Activity

Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[1] The nitrofurans, for example, are a well-established class of antibiotics where the furan ring is crucial for the reductive activation of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[2][10] In the realm of antifungal agents, derivatives such as 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one have shown a potent effect against Aspergillus fumigatus.[11]

Quantitative Data on Furan Derivatives

Table 1: Anticancer Activity of Selected Heterocyclic Compounds

Compound Substituent Cancer Cell Line Activity (GI₅₀ / IC₅₀) Source
Benzimidazole Acid (1h) 3,4-dihydroxy phenyl MCF7 (Breast) 9.23 μM [12]
Benzimidazole Ester (2e) 2-hydroxy-5-fluoro phenyl MCF7 (Breast) 0.18 μM [12]
Furan Carboxamide (3d) (S)-3-aminopyrrolidine Various tumor lines Submicromolar [8]

| Triazole Derivative (3d) | Phenyl | HepG2 (Liver) | 2.88 μM |[13] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

Compound Assay Target/Model Activity (IC₅₀ / EC₅₀) Source
Pyrrole Acid (3f) Carrageenan Paw Edema Wistar Rats Significant edema reduction [9][14]
Oxazole Carboxamide (29) DGAT-1 Enzyme Assay DGAT-1 57 nM [15]

| Oxazole Carboxamide (29) | Triglyceride Formation | CHO-K1 Cells | 0.5 μM |[15] |

Table 3: Antimicrobial Activity

Compound Substituent Microorganism Activity (MIC / Value) Source
Furan-2-carboxylate Amide Indole-ethyl-amino-methyl S. aureus 1.00 µg/mL [16]
Furan-2-one Derivative 3,4-dichlorophenyl A. fumigatus 1.34 µg/mL [11]

| Thiazolopyridine (3g) | 4-chlorophenyl | P. aeruginosa | 0.21 μM |[17] |

Experimental Protocols

Detailed, reproducible experimental protocols are critical for drug discovery and development. The following sections outline generalized methodologies for the synthesis and evaluation of furan derivatives based on common practices in the field.

General Protocol for Amide Synthesis

This protocol describes a general method for coupling a furan carboxylic acid with an amine.

  • Reaction Setup : To a stirred solution of the desired amine (1.0 mmol) in an anhydrous solvent such as dichloromethane (10 mL) at 0 °C, add a base like pyridine (3.0 mmol).[1]

  • Acid Chloride Formation/Addition : In a separate flask, the furan carboxylic acid can be converted to its corresponding acid chloride using a reagent like thionyl chloride. Alternatively, a peptide coupling agent can be used. The activated acid (or acid chloride, e.g., furan-2-carbonyl chloride, 1.5 mmol) is then slowly added to the amine solution.[1]

  • Reaction Execution : The resulting mixture is stirred, often at 0 °C for a few hours, and then allowed to warm to room temperature to proceed to completion (monitored by TLC).[1]

  • Work-up : The reaction mixture is partitioned between water and an organic solvent like dichloromethane. The organic phase is collected.[1]

  • Purification : The collected organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final amide.[1]

General Protocol for In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]

  • Compound Treatment : The synthesized furan derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The results are used to calculate the percentage of cell viability compared to an untreated control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting viability against compound concentration.[12][16]

Conclusion

belong to a class of compounds with significant and diverse pharmacological potential. The furan scaffold is a versatile building block, and modifications, particularly at the carboxylic acid position, can lead to potent agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][3] While further research is needed to fully elucidate the specific activities and mechanisms of this compound itself, the broader family of furan compounds represents a promising area for the development of novel therapeutics. The synthetic accessibility and amenability to structural modification make this scaffold an attractive starting point for drug discovery campaigns targeting a range of human diseases.

References

The Pivotal Role of Furan Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – The furan scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, therapeutic applications, and mechanisms of action of furan derivatives, highlighting their significance in the development of novel therapeutic agents.

The versatility of the furan ring allows for its incorporation into a wide array of molecular architectures, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide delves into the core aspects of furan-based medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug discovery in this dynamic field.

Therapeutic Landscape of Furan Derivatives

Furan-containing compounds have shown significant promise across multiple therapeutic areas. Their biological activity is often attributed to the unique electronic and structural properties of the furan ring, which can act as a bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic profiles.[4]

Antimicrobial Activity

Furan derivatives, particularly nitrofurans like nitrofurantoin and nitrofurazone, are well-established antibacterial agents.[2][5] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[5]

Table 1: Antibacterial Activity of Selected Furan Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
Nitrofurantoin1.5616>128[6]
Nitrofurazone Analogue 280.002-7.81--[7]
Furan-based Pyrimidine-Thiazolidinone 8k-12.5-[8]
Benzo[b]furan Derivative 112.525-[9]
Anticancer Activity

A growing body of evidence supports the potential of furan derivatives as anticancer agents.[10][11] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways and inhibition of enzymes crucial for cancer cell survival.[1][10]

Table 2: Anticancer Activity of Selected Furan Derivatives (IC₅₀ in µM)

Compound/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference(s)
Furan-based derivative 7-2.96-[10]
Benzo[b]furan derivative 36-0.051-[1]
Furan-fused Chalcone---[12]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1Significant activity-Weak activity[13]
Anti-inflammatory Activity

Furan-containing molecules have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][14] Firocoxib, a selective COX-2 inhibitor, is a notable example of a furan-containing anti-inflammatory drug.

Table 3: Anti-inflammatory Activity of Selected Furan Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Reference(s)
2,5-diarylfuran proline-substituted derivativePGE₂ inhibition-[1]
Pyridazinone derivative 5bCOX-2 Inhibition0.04[15]
Furan-based derivative 18TNF-α InhibitionComparable to Indomethacin[16]
Benzo[b]furan derivative 1NO Production Inhibition17.31[17]
Firocoxib analogue 9dCOX-1/COX-2 InhibitionPotent and balanced[18]
Antiviral Activity

Several furan derivatives have been investigated for their antiviral potential, showing activity against a range of viruses, including influenza and herpes simplex virus (HSV).[9][12][19]

Table 4: Antiviral Activity of Selected Furan Derivatives

Compound/DerivativeVirusAssayEC₅₀ (µM)Reference(s)
Spirothiazolidinone 3cInfluenza A/H3N2CPE Reduction~1[15]
Dihydrofuropyridinone 15aInfluenza A/H1N1, A/H3N2, BCPE Reduction17.4 - 21.1[20]
5-ethyl-araUHerpes Simplex Virus 1Plaque Reduction-[19]

Key Signaling Pathways Modulated by Furan Derivatives

The therapeutic effects of furan derivatives are often mediated by their interaction with critical cellular signaling pathways. Understanding these interactions is paramount for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Several furan derivatives, particularly benzo[b]furans, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Furan_Derivative Furan Derivative Furan_Derivative->PI3K Inhibits

Furan derivatives inhibiting the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Some furan derivatives have been investigated for their potential to modulate this pathway, offering a therapeutic strategy for Wnt-driven diseases.[7][12]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Furan_Derivative Furan Derivative Furan_Derivative->beta_catenin Modulates

Modulation of the Wnt/β-catenin pathway by furan derivatives.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation of furan derivatives. This section provides detailed methodologies for key assays.

Synthesis of a Furan-Chalcone Derivative

This protocol describes a general method for the synthesis of a furan-chalcone hybrid, a class of compounds with demonstrated anticancer activity.[21]

Workflow:

Synthesis_Workflow Start Start: 2-acetylfuran & Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in Ethanol) Start->Reaction Purification Purification: Recrystallization or Column Chromatography Reaction->Purification Product Product: Furan-Chalcone Derivative Purification->Product

General workflow for furan-chalcone synthesis.

Procedure:

  • Dissolve 2-acetylfuran (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base (e.g., NaOH or KOH, 2-3 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][11][16]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the furan derivative and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15][22]

Procedure:

  • Prepare a series of two-fold dilutions of the furan derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of test compounds.[1][12][18]

Procedure:

  • Administer the furan derivative or vehicle to groups of rats at a specific time before carrageenan injection.

  • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Furan derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of new drugs. Future research should focus on the rational design of novel furan-based compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and potential toxicities will be crucial for their successful translation into clinical practice. The methodologies and data presented in this guide provide a solid foundation for advancing the discovery and development of next-generation furan-based therapeutics.

References

Methodological & Application

Synthesis Methods for Substituted Furans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted furans, a critical heterocyclic motif in medicinal chemistry and materials science. The following sections detail established methodologies, including the Paal-Knorr and Feist-Benary syntheses, alongside modern transition-metal-catalyzed approaches. Quantitative data is summarized for comparative analysis, and reaction mechanisms are illustrated to provide a deeper understanding of these transformations.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2] This acid-catalyzed condensation reaction is valued for its simplicity and efficiency in creating a variety of furan derivatives.[3]

Application Notes:

The Paal-Knorr synthesis is particularly effective for the preparation of tri- and tetrasubstituted furans. The reaction is typically carried out under acidic conditions, using either protic acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids.[4] The choice of acid and reaction conditions can be tailored to the sensitivity of the functional groups on the substrate. While traditionally requiring harsh conditions and prolonged heating, modern variations include the use of microwave irradiation to accelerate the reaction and improve yields.[3] A primary limitation of this method can be the accessibility of the starting 1,4-dicarbonyl compounds.[1]

Reaction Mechanism:

The reaction proceeds via the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate yields the aromatic furan ring.[1][4]

Paal_Knorr_Mechanism cluster_workflow start 1,4-Diketone protonation Protonation start->protonation H+ enolization Enolization protonation->enolization cyclization Cyclization (Hemiacetal formation) enolization->cyclization dehydration1 Dehydration cyclization->dehydration1 furan Substituted Furan dehydration1->furan -H2O, -H+

Paal-Knorr furan synthesis mechanism.

Quantitative Data:

Entry1,4-Dicarbonyl CompoundCatalyst/ReagentConditionsYield (%)
1Hexane-2,5-dionep-TsOHToluene, reflux85
21,4-Diphenyl-1,4-butanedioneH₂SO₄Acetic acid, 100°C92
33,4-Diacetyl-2,5-hexanedioneTFACH₂Cl₂, rt, 2h95
41-Phenyl-1,4-pentanedioneHClEthanol, reflux78

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [5]

  • Reagents & Setup: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol). Equip the flask with a Dean-Stark apparatus to remove water.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a classical method for preparing substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7]

Application Notes:

This method is highly versatile for accessing a wide range of substituted furans, particularly those with ester or ketone functionalities at the 3-position.[6] The choice of base is critical; mild bases such as pyridine or triethylamine are often preferred to avoid hydrolysis of ester groups.[8] The reactivity of the α-halo ketone follows the order I > Br > Cl.[6] An "interrupted" version of this reaction can yield highly substituted hydroxydihydrofurans.[7][9]

Reaction Mechanism:

The synthesis begins with the base-catalyzed deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-halo ketone via an SN2 reaction. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to furnish the furan product.[8]

Feist_Benary_Workflow start α-Halo Ketone + β-Dicarbonyl Compound step1 Base-catalyzed Enolate Formation start->step1 Base step2 SN2 Attack step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 -H2O product Substituted Furan step4->product

General experimental workflow for the Feist-Benary synthesis.

Quantitative Data:

Entryα-Halo Ketoneβ-Dicarbonyl CompoundBaseConditionsYield (%)
1ChloroacetoneEthyl acetoacetatePyridineEthanol, reflux, 4h75
22-BromoacetophenoneEthyl acetoacetatePyridineEthanol, reflux78
33-Chloro-2-butanoneAcetylacetonePiperidineMethanol, rt65
4Ethyl bromopyruvateDimedoneCinchona alkaloid derivativeToluene, rt96 (ee >90%)

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [6]

  • Reagents & Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and pyridine (1.1 eq) in ethanol.

  • Reaction: Slowly add chloroacetone (1.0 eq) to the mixture. Heat the reaction mixture to reflux and maintain for 4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Transition-Metal-Catalyzed Furan Synthesis

Modern organic synthesis has seen the development of numerous transition-metal-catalyzed methods for furan synthesis, offering high efficiency, regioselectivity, and functional group tolerance.[10]

Palladium-Catalyzed Cycloisomerization of Enynols

Application Notes:

Palladium(II) catalysts can efficiently promote the cycloisomerization of (Z)-2-en-4-yn-1-ols to produce a variety of substituted furans under mild and neutral conditions.[11][12] This methodology is versatile and can be applied to the synthesis of fragile, naturally occurring furans.[12]

Catalytic Cycle:

The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular nucleophilic attack of the hydroxyl group. Subsequent isomerization and protonolysis release the furan product and regenerate the active catalyst.

Palladium_Catalyzed_Furan_Synthesis start (Z)-2-en-4-yn-1-ol coordination Coordination of Pd(II) to Alkyne start->coordination pd_catalyst Pd(II) Catalyst pd_catalyst->coordination cyclization Intramolecular Oxypalladation coordination->cyclization isomerization Isomerization cyclization->isomerization protonolysis Protonolysis isomerization->protonolysis protonolysis->pd_catalyst Catalyst Regeneration furan Substituted Furan protonolysis->furan

Palladium-catalyzed cycloisomerization of enynols.

Quantitative Data:

EntrySubstrate (Z)-2-en-4-yn-1-olCatalystConditionsYield (%)
1R¹=Ph, R²=H, R³=H, R⁴=HK₂PdI₄THF, 65°C, 2h95
2R¹=n-Bu, R²=H, R³=H, R⁴=HK₂PdI₄THF, 65°C, 3h92
3R¹=Ph, R²=Me, R³=H, R⁴=HK₂PdCl₄THF, 65°C, 1.5h98

Experimental Protocol: General Procedure for Palladium-Catalyzed Furan Synthesis [11]

  • Reagents & Setup: In a reaction tube, dissolve the (Z)-2-en-4-yn-1-ol (1.0 mmol) in THF (5 mL).

  • Reaction: Add the palladium catalyst (e.g., K₂PdI₄, 0.05 mmol) to the solution. Seal the tube and heat the mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Gold-Catalyzed Synthesis from γ-Acyloxyalkynyl Ketones

Application Notes:

Gold(I) catalysts, such as (triphenylphosphine)gold(I) triflimide, are highly effective in converting γ-acyloxyalkynyl ketones into highly substituted furans.[13] This method proceeds under mild conditions and offers excellent yields.[14]

Quantitative Data:

EntrySubstrate (γ-Acyloxyalkynyl Ketone)CatalystConditionsTime (h)Yield (%)
1R¹=Ph, R²=t-Bu, Acyloxy=PivPh₃PAuNTf₂ (2.5 mol%)DCE, 70°C0.595
2R¹=Ph, R²=Ph, Acyloxy=PivPh₃PAuNTf₂ (2.5 mol%)DCE, 70°C0.7592
3R¹=p-MeO-Ph, R²=t-Bu, Acyloxy=PivPh₃PAuNTf₂ (2.5 mol%)DCE, 70°C0.596

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Furan Synthesis [15]

  • Reagents & Setup: In an oven-dried flask, dissolve the γ-acyloxyalkynyl ketone (0.4 mmol) in dry dichloroethane (DCE).

  • Reaction: Add the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 2.5 mol%) to the solution. Heat the mixture at 70°C and monitor by TLC.

  • Workup and Purification: After completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Copper-Catalyzed Synthesis from Ketones and Olefins

Application Notes:

A regioselective synthesis of multisubstituted furans can be achieved through the copper(II)-catalyzed intermolecular annulation of aryl ketones with a variety of aromatic olefins under ambient air.[12][16]

Quantitative Data:

EntryKetoneOlefinCatalystConditionsYield (%)
1AcetophenoneStyreneCu(OAc)₂DMF, 120°C, Air85
2Propiophenone4-MethylstyreneCuBr₂DMF, 120°C, Air82
3Acetophenone4-ChlorostyreneCu(OAc)₂DMF, 120°C, Air78
Rhodium-Catalyzed Synthesis from α-Diazocarbonyls and Alkynes

Application Notes:

Rhodium(II) acetate is an effective catalyst for the reaction of α-diazocarbonyl compounds with alkynes to produce substituted furans.[17] This method is particularly useful for the synthesis of furan-3-carboxylates.

Quantitative Data:

Entryα-DiazocarbonylAlkyneCatalystConditionsYield (%)
1Ethyl 2-diazoacetoacetatePhenylacetyleneRh₂(OAc)₄Benzene, reflux85
2Methyl 2-diazo-3-oxobutanoate1-HexyneRh₂(OAc)₄CH₂Cl₂, rt75
3Ethyl 2-diazo-4,4-dimethyl-3-oxopentanoatePropyneRh₂(OAc)₄Benzene, reflux80

This compilation of methods provides a strong foundation for researchers to select and implement the most suitable synthetic strategy for their target furan-containing molecules. The choice of method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups present in the molecule.

References

Analytical Methods for Furan Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of furan carboxylic acids in various matrices, catering to researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of furan carboxylic acids, particularly 2-furancarboxylic acid (also known as 2-furoic acid). This method is applicable to various samples, including biological fluids and food products.

Quantitative Data Summary: HPLC-UV
ParameterValueAnalytical ConditionsSample MatrixReference
Retention Time 7.7 minColumn: C18; Mobile Phase: 0.02M ortho-phosphoric acid in 10% (v/v) acetonitrile (isocratic); Flow Rate: 1.0 mL/min; Detection: 254 nm.Standard[1]
Limit of Quantitation (LOQ) 0.01 mmol/LHPLC with UV detection following alkaline hydrolysis and solvent extraction.Urine[1]
Recovery 98.8%Spiking with known concentrations of 2-furoic acid followed by extraction and HPLC analysis.Urine[1]
Linearity 0.48 - 5.7 mmol/LCalibration curve prepared from a stock solution of 2-furoic acid diluted with distilled water.Aqueous[1]
Experimental Protocol: HPLC-UV Analysis of 2-Furancarboxylic Acid

This protocol details a common reverse-phase HPLC method for the analysis of 2-Furancarboxylic acid.

1. Materials and Reagents

  • 2-Furancarboxylic acid standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid or Formic acid (for MS compatibility)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 or Newcrom R1.[1][2]

3. Sample Preparation

  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter. If necessary, dilute the sample with the mobile phase to fall within the calibration range.[1]

  • Biological Samples (e.g., Urine): An alkaline hydrolysis step may be necessary to release conjugated forms of the acid. Following this, perform a liquid-liquid extraction with a solvent such as ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

4. Chromatographic Conditions

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an acidic aqueous solution. For example, 10% acetonitrile in water containing 0.02 M ortho-phosphoric acid.[1] For mass spectrometry compatibility, replace phosphoric acid with formic acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25-30 °C.[1]

  • Detection: UV detection at 254 nm. A PDA detector can be used to scan a range of wavelengths (e.g., 210-300 nm) to confirm peak purity.[1][3]

5. Data Analysis

  • Create a calibration curve by injecting a series of known concentrations of the 2-furancarboxylic acid standard.

  • Integrate the peak area of 2-furancarboxylic acid in both the standards and the samples.[1]

  • Quantify the concentration of 2-furancarboxylic acid in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Filtration Filtration (0.45 µm) Sample->Filtration Extraction Extraction/Dilution (if needed) Filtration->Extraction Injection Inject into HPLC Extraction->Injection Separation C18/Newcrom R1 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of furan carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile furan derivatives. For less volatile furan carboxylic acids, derivatization is often required to increase their volatility and thermal stability. Headspace sampling is a common technique for volatile furans in food matrices.[4][5]

Quantitative Data Summary: GC-MS
ParameterValueAnalytical ConditionsSample MatrixReference
Limit of Quantitation (LOQ) 10 µMGC/MS analysis in full-scan mode after methylation.Standard[6]
Limit of Quantitation (LOQ) 0.003–0.675 ng/gCAR/PDMS SPME arrow extraction, GC-MS/MS analysis.Commercial Foods[4]
Intra-day RSD% 1–16%CAR/PDMS SPME arrow extraction, GC-MS/MS analysis.Commercial Foods[4]
Inter-day RSD% 4–20%CAR/PDMS SPME arrow extraction, GC-MS/MS analysis.Commercial Foods[4]
Experimental Protocol: GC-MS Analysis of Furan Fatty Acids (after Derivatization)

This protocol describes the analysis of furan fatty acids as their methyl ester derivatives.

1. Materials and Reagents

  • Furan fatty acid standards

  • Methanol containing 2% sulfuric acid (for derivatization)

  • n-Hexane (for extraction)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., PC-21:0/21:0)

2. Instrumentation

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Analytical column: Agilent HP-INNOWax (30 m × 0.25 mm ID, 0.25 µm film thickness).[6]

3. Sample Preparation and Derivatization

  • To the sample, add the internal standard.

  • Add 2 ml of methanol containing 2% sulfuric acid.

  • Seal the container and heat at 80°C for 2 hours.[6]

  • After cooling, add a saturated aqueous solution of NaCl.

  • Extract the generated furan fatty acid methyl esters three times with n-hexane.

  • Combine the organic layers, dry under a stream of nitrogen, and resuspend in a known volume of n-hexane for GC-MS analysis.[6]

  • Caution: Acidic catalysts can lead to the degradation of the furan ring, especially at elevated temperatures (>90°C) or high acid concentrations (>2%).[6]

4. GC-MS Conditions

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 160°C at 20°C/min.

    • Ramp to 240°C at 5°C/min, hold for 7 min.[6]

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 50–500.[6]

5. Data Analysis

  • Identify the furan fatty acid methyl esters based on their retention times and mass spectra.

  • Quantify the analytes using the internal standard method, comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Derivatization Methylation (H₂SO₄/MeOH) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Dry & Reconstitute Extraction->Drying Injection Inject into GC-MS Drying->Injection Separation HP-INNOWax Column Injection->Separation Detection MS Detection (EI) Separation->Detection Identification Retention Time & Mass Spectra ID Detection->Identification Quantification Internal Standard Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of furan carboxylic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of furan carboxylic acids in complex biological matrices. The method can be adapted for both free acids and their derivatives.

Quantitative Data Summary: UPLC/ESI/MS/MS
ParameterValueAnalytical ConditionsSample MatrixReference
Lower Limit of Quantitation (LLOQ) 0.05 ng/mlUPLC/ESI/MS/MS in positive ionization mode after derivatization.Plasma[6]
Intra-day RSD% < 12%Seven physiological concentrations.Plasma[6]
Inter-day RSD% < 12%Seven physiological concentrations.Plasma[6]
Accuracy 84% - 115%Seven physiological concentrations.Plasma[6]
Experimental Protocol: UPLC/ESI/MS/MS Analysis of Furan Fatty Acids

This protocol describes the analysis of both free and derivatized furan fatty acids.

1. Materials and Reagents

  • Furan fatty acid standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (CH₃COONH₄)

2. Instrumentation

  • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm) for free acids or Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) for derivatized acids.[6]

3. Sample Preparation

  • For free furan fatty acids, protein precipitation of the biological sample (e.g., with acetonitrile) followed by centrifugation is typically sufficient.

  • For derivatized furan fatty acids, follow a suitable derivatization protocol to enhance ionization efficiency in positive mode.[6]

4. Chromatographic and MS Conditions

A) Free Furan Fatty Acids (Negative Ion Mode)

  • Mobile Phase A: Water with 10 mM CH₃COONH₄.

  • Mobile Phase B: Methanol with 10 mM CH₃COONH₄.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 60% B, linear increase to 80% B from 1.0 to 6.5 min, then to 100% B at 7.5 min and hold for 6 min.

  • MS Detection: ESI in negative mode, using multiple reaction monitoring (MRM).[6]

B) Derivatized Furan Fatty Acids (Positive Ion Mode)

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 10% B, increase to 30% B from 1.0 to 2.0 min, linear increase to 80% B from 2.0 to 5.0 min, then to 100% B at 6.0 min and hold for 1 min.

  • MS Detection: ESI in positive mode, using MRM.[6]

5. Data Analysis

  • Develop MRM methods by optimizing precursor and product ions for each furan carboxylic acid and internal standard.

  • Quantify the analytes using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

LCMS_Logic Start Analyze Furan Carboxylic Acids? Derivatization Derivatization needed? Start->Derivatization PositiveMode Positive Ion Mode (ESI+) - Higher Sensitivity - Derivatized Analytes Derivatization->PositiveMode Yes NegativeMode Negative Ion Mode (ESI-) - Simpler Sample Prep - Free Acids Derivatization->NegativeMode No Analysis UPLC-MS/MS Analysis PositiveMode->Analysis NegativeMode->Analysis

Caption: Decision logic for LC-MS/MS analysis of furan carboxylic acids.

References

Furan-3-Carboxylic Acid: A Versatile Scaffold in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furan-3-carboxylic acid, a heterocyclic organic compound, has emerged as a crucial building block in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of novel therapeutic agents across various disease areas. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of furan-3-carboxylic acid in the development of anticancer, antiviral, and hypolipidemic agents.

Application Note I: Anticancer Furan-Pyridinone Derivatives

Derivatives of furan-3-carboxylic acid have shown significant promise as cytotoxic agents against various cancer cell lines. A notable example is a series of furan-pyridinone compounds synthesized from furan-3-carboxylic acid, which have demonstrated potent activity against esophageal cancer.[1]

Quantitative Data:
Compound IDTarget Cell LineIC50 (µg/mL)Exposure Time (hours)
4c KYSE700.65524
3e KYSE70>4024
4c KYSE150>4024
3e KYSE150>4024

Table 1: Cytotoxic activity of selected furan-pyridinone derivatives against esophageal cancer cell lines.[1]

Experimental Protocols:

1. Synthesis of 6-isobutyl-furan[3,2-c]pyridin-4,7-dione (a key intermediate):

This protocol describes the synthesis of a key intermediate in the preparation of anticancer furan-pyridinone derivatives, starting from N-(3-furanoyl)-L-leucine, which is derived from furan-3-carboxylic acid.[1]

  • Step 1: Cyclization.

    • Add 0.50 g (2.22 mmol) of N-(3-furanoyl)-L-leucine to 5 mL of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

    • Stir the mixture at 110 °C for 5 hours.

    • Quench the reaction by adding an ice-water mixture.

    • Neutralize the solution by adjusting the pH.

    • Extract the product three times with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate = 2:1) to obtain 6-isobutyl-furan[3,2-c]pyridin-4,7-dione.[1]

2. MTT Assay for Cytotoxicity Screening:

This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized furan-pyridinone derivatives on cancer cell lines.[1][2][3][4]

  • Step 1: Cell Seeding.

    • Seed esophageal cancer cells (KYSE70 or KYSE150) into a 96-well plate at a density of 4 x 10^4 cells/well in 50 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Step 2: Compound Treatment.

    • Prepare various concentrations of the test compounds in the culture medium.

    • Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control.

    • Incubate the plate for 24 hours.

  • Step 3: MTT Addition and Incubation.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization and Absorbance Measurement.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Step 5: Data Analysis.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action and Signaling Pathways:

The anticancer activity of these furan-pyridinone derivatives is suggested to involve the inhibition of key signaling proteins such as Methionine Aminopeptidase 2 (MetAP2) and Epidermal Growth Factor Receptor (EGFR).[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Furan-Pyridinone Derivative Furan-Pyridinone Derivative Furan-Pyridinone Derivative->EGFR Inhibits Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Promotes Akt Akt PI3K->Akt Akt->Proliferation, Survival Promotes

EGFR Signaling Pathway Inhibition

MetAP2_Signaling_Pathway Furan-Pyridinone Derivative Furan-Pyridinone Derivative MetAP2 MetAP2 Furan-Pyridinone Derivative->MetAP2 Inhibits N-terminal Methionine Excision N-terminal Methionine Excision MetAP2->N-terminal Methionine Excision Catalyzes Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->MetAP2 Substrate Mature Protein Mature Protein N-terminal Methionine Excision->Mature Protein Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Mature Protein->Cell Proliferation & Angiogenesis Promotes

MetAP2 Signaling Pathway Inhibition

Application Note II: Antiviral Furo[2,3-b]pyridine-5-carboxylate Esters

Furan-3-carboxylic acid serves as a precursor for the synthesis of furo[2,3-b]pyridin-4-one-5-carboxylate esters, a class of compounds identified as potential non-nucleoside inhibitors of human herpesvirus (HHV) polymerases.[5] These compounds show promise for broad-spectrum activity against various herpesviruses, including HCMV, HSV-1, EBV, and VZV.

Experimental Protocols:

1. Generalized Synthesis of Furo[2,3-b]pyridine-5-carboxylate Esters:

This protocol provides a general framework for the synthesis of the antiviral furo[2,3-b]pyridine-5-carboxylate esters.[5]

  • Step 1: Synthesis of methyl furo[2,3-b]pyridine-5-carboxylate.

    • Under a nitrogen atmosphere, combine 6-Hydroxy-5-iodonicotinic acid methyl ester, trimethylsilylacetylene, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran.

    • Add diisopropylethylamine dropwise and heat the mixture to 65°C overnight.

    • After cooling, filter the mixture and concentrate under reduced pressure.

    • Dilute the residue with anhydrous methanol and add potassium carbonate and cuprous iodide.

    • Heat the reaction at 60°C for 4 hours.

    • Cool, filter, and concentrate the filtrate. Purify the product by silica gel column chromatography.

  • Step 2: Further derivatization.

    • The synthesized methyl furo[2,3-b]pyridine-5-carboxylate can be further modified through standard chemical transformations to generate a library of derivatives for biological screening.

2. Plaque Reduction Assay for Antiviral Activity:

This assay is a standard method to quantify the antiviral efficacy of chemical compounds.

  • Step 1: Cell Culture and Infection.

    • Grow a monolayer of a suitable host cell line (e.g., Vero cells) in 24-well plates.

    • Infect the cells with a specific herpesvirus at a known multiplicity of infection (MOI) for 1 hour.

  • Step 2: Compound Treatment.

    • Remove the virus inoculum and add fresh medium containing various concentrations of the test compounds.

    • Include a positive control (e.g., acyclovir) and a negative control (vehicle).

  • Step 3: Plaque Formation.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Step 4: Plaque Visualization and Counting.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

  • Step 5: Data Analysis.

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the negative control.

    • Determine the EC50 value, the concentration that reduces the number of plaques by 50%.

Mechanism of Action and Experimental Workflow:

The antiviral activity of these compounds is attributed to the inhibition of the viral DNA polymerase, a critical enzyme for viral replication.

Antiviral_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Furan-3-carboxylic acid Furan-3-carboxylic acid Intermediate Synthesis Intermediate Synthesis Furan-3-carboxylic acid->Intermediate Synthesis Furo[2,3-b]pyridine-5-carboxylate Esters Furo[2,3-b]pyridine-5-carboxylate Esters Intermediate Synthesis->Furo[2,3-b]pyridine-5-carboxylate Esters Plaque Reduction Assay Plaque Reduction Assay Furo[2,3-b]pyridine-5-carboxylate Esters->Plaque Reduction Assay Screening EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination

Antiviral Drug Development Workflow

Application Note III: Hypolipidemic Furan-3-Carboxamide Derivatives

Derivatives of furan-3-carboxylic acid, specifically furan-3-carboxamides, have demonstrated potential as hypolipidemic agents. In vivo studies in rats have shown their ability to significantly reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels.[6]

Quantitative Data:
Compound IDDose (mg/kg)% Triglyceride Reduction% HDL Cholesterol IncreaseAnimal Model
a5 208665Triton WR-1339 induced hyperlipidemic rats

Table 2: Hypolipidemic activity of a furan carboxamide derivative.[6]

Experimental Protocols:

1. Generalized Synthesis of Furan-3-Carboxamide Derivatives:

This protocol provides a general method for synthesizing furan-3-carboxamide derivatives.

  • Step 1: Acyl Chloride Formation.

    • React furan-3-carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form furan-3-carbonyl chloride.

  • Step 2: Amide Coupling.

    • React the furan-3-carbonyl chloride with a desired amine in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding furan-3-carboxamide.

    • Purify the product using standard techniques such as crystallization or column chromatography.

2. In Vivo Hypolipidemic Activity Assessment in Triton WR-1339 Induced Hyperlipidemic Rats:

This protocol describes the induction of hyperlipidemia in rats and the subsequent evaluation of the test compounds.[6][7]

  • Step 1: Induction of Hyperlipidemia.

    • Fast male Wistar rats overnight.

    • Administer a single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg body weight) to induce hyperlipidemia.

  • Step 2: Compound Administration.

    • Divide the rats into groups: normal control, hyperlipidemic control, positive control (e.g., fenofibrate), and test compound groups.

    • Administer the test compounds and the positive control orally or intraperitoneally at the desired doses.

  • Step 3: Blood Sample Collection and Lipid Profile Analysis.

    • Collect blood samples from the rats at specific time points (e.g., 7 and 18 hours) after compound administration.

    • Separate the plasma and analyze for total cholesterol, triglycerides, and HDL cholesterol using standard enzymatic kits.

  • Step 4: Data Analysis.

    • Calculate the percentage reduction in lipid levels for the treated groups compared to the hyperlipidemic control group.

Mechanism of Action and Signaling Pathway:

The hypolipidemic effect of these furan carboxamide derivatives is suggested to be similar to that of fibrates, which act as agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Furan-3-carboxamide Furan-3-carboxamide PPARα PPARα Furan-3-carboxamide->PPARα Activates PPARα/RXR Heterodimer PPARα/RXR Heterodimer PPARα->PPARα/RXR Heterodimer Forms heterodimer with RXR RXR RXR->PPARα/RXR Heterodimer PPRE PPRE (DNA) PPARα/RXR Heterodimer->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Initiates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Gene Transcription->Increased Fatty Acid Oxidation Decreased Triglycerides Decreased Triglycerides Gene Transcription->Decreased Triglycerides Increased HDL Increased HDL Gene Transcription->Increased HDL

PPARα Signaling Pathway Activation

References

Application Notes and Protocols for 2-Methyl-5-phenylfuran-3-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Methyl-5-phenylfuran-3-carboxylic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a furan core, a carboxylic acid functional group, and a phenyl substituent, offers multiple avenues for chemical modification. Notably, this compound is also known as Jedi1 , a chemical activator of the Piezo1 ion channel, a mechanosensitive channel involved in various physiological processes.[1][2] This dual identity as a synthetic intermediate and a bioactive molecule makes it a subject of considerable interest for researchers in drug discovery, particularly in the fields of neurology and cellular mechanics.

These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations and a specific application in the development of targeted bioactive compounds.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Light yellow crystalline powder
CAS Number 108124-17-0
pKa (Predicted) 4.34 ± 0.26
Synonyms Jedi1, 2-methyl-5-phenyl-3-furoic acid

Core Synthetic Applications & Protocols

The reactivity of this compound is primarily centered around its carboxylic acid moiety. This functional group can be readily converted into a variety of derivatives, including amides, esters, and acyl chlorides, which serve as key intermediates for more complex molecules.

Amide Bond Formation (Amidation)

The synthesis of amides from this compound is a common and crucial transformation for introducing diverse functionalities and building peptide-like structures. This can be achieved through the use of various coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.

Experimental Protocol: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • EDC (1.1 - 1.5 equivalents)

  • HOBt (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 equivalents, for amine salts)

  • 0.1 M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the desired amine (1.0 - 1.2 equivalents) and HOBt (1.1 equivalents) to the solution. If the amine is a hydrochloride salt, add DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add EDC (1.1 - 1.5 equivalents) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Table of Amide Coupling Reagents and Conditions:

Coupling Reagent SystemSolventBase (if needed)Key Advantages
EDC/HOBt DCM, DMFDIPEACommon, cost-effective, good for a wide range of amines.
HATU/DIPEA DMFDIPEAHighly efficient, rapid reactions, good for hindered amines.
CDI THF-Mild conditions, byproducts are gaseous or water-soluble.
SOCl₂ then Amine Toluene, DCMPyridine, Et₃NForms the acyl chloride in situ, highly reactive, good for less reactive amines.

DOT Diagram: General Amide Coupling Workflow

Amide_Coupling_Workflow General Workflow for Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent AddAmine Add Amine and HOBt Start->AddAmine Cool Cool to 0°C AddAmine->Cool AddEDC Slowly Add EDC Cool->AddEDC Stir Stir at Room Temperature (4-18h) AddEDC->Stir Dilute Dilute with Organic Solvent Stir->Dilute Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify End Isolated Amide Product Purify->End

Caption: A generalized workflow for the synthesis of amides from this compound.

Ester Formation (Esterification)

Esterification of this compound is a straightforward method to produce another class of important derivatives. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Desired alcohol (serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Acyl Chloride Formation

The conversion of the carboxylic acid to the more reactive acyl chloride is a key step for synthesizing amides and esters under very mild conditions, especially with sterically hindered or electron-deficient nucleophiles.

Experimental Protocol: Acyl Chloride Synthesis

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 equivalents)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of DMF (for oxalyl chloride)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle or oil bath

Procedure:

  • In a fume hood, suspend or dissolve this compound in anhydrous toluene or DCM in a round-bottom flask.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the mixture at room temperature.

  • Attach a reflux condenser with a gas trap (to capture HCl and SO₂ gas) and heat the mixture to reflux (typically 40-80°C depending on the solvent) for 1-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methyl-5-phenylfuran-3-carbonyl chloride. This product is often used immediately in the next step without further purification.

DOT Diagram: Synthetic Pathways from the Carboxylic Acid

Synthetic_Pathways Key Synthetic Transformations CarboxylicAcid This compound Amide Amide Derivatives CarboxylicAcid->Amide Amine, Coupling Agent (e.g., EDC, HATU) Ester Ester Derivatives CarboxylicAcid->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylChloride->Amide Amine, Base AcylChloride->Ester Alcohol, Base

Caption: Primary synthetic routes originating from this compound.

Application in Drug Discovery: Targeting the Piezo1 Ion Channel

As previously mentioned, this compound is known in the scientific literature as Jedi1, an activator of the Piezo1 ion channel.[1] The Piezo1 channel is implicated in a range of physiological processes, and its modulation is a target for therapeutic intervention in various diseases, including neurodegenerative disorders.[3]

A significant challenge in developing drugs for central nervous system (CNS) disorders is the blood-brain barrier (BBB). To enhance the brain delivery of Jedi1, researchers have synthesized brain-targeted conjugates using the L-type amino acid transporter 1 (LAT1), which is expressed on the BBB.[3] This involves forming an amide bond between the carboxylic acid of Jedi1 and the amino group of a LAT1-utilizing promoiety.

Application Protocol: Synthesis of a Brain-Targeted Jedi1 Conjugate (Conceptual)

This protocol outlines a conceptual synthetic route for conjugating Jedi1 to an L-amino acid ester, a common strategy for LAT1-mediated transport.

Objective: To synthesize an L-phenylalanine methyl ester conjugate of Jedi1 via amide coupling.

Materials:

  • This compound (Jedi1)

  • L-Phenylalanine methyl ester hydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Standard workup and purification reagents as listed in the general amide coupling protocol.

Procedure:

  • Follow the general amide coupling protocol outlined previously, using L-phenylalanine methyl ester hydrochloride as the amine component.

  • Given that the amine is a hydrochloride salt, DIPEA will be required to liberate the free amine in situ.

  • HATU is a suitable coupling reagent for this transformation due to its high efficiency.

  • The progress of the reaction should be monitored by TLC or LC-MS to confirm the formation of the desired conjugate.

  • Purification would typically be carried out using column chromatography to isolate the pure Jedi1-L-phenylalanine methyl ester conjugate.

Significance: The resulting conjugate has the potential for enhanced transport across the BBB via the LAT1 transporter, leading to higher concentrations in the brain compared to the parent compound, Jedi1.[3] This strategy can be adapted to other LAT1-recognized amino acids to fine-tune the pharmacokinetic properties of the resulting Piezo1 activator. Subsequent in vitro and in vivo studies would be necessary to evaluate the transport efficacy and pharmacological activity of these novel conjugates.[3][4]

DOT Diagram: Logic of Brain-Targeted Drug Delivery

Brain_Targeting_Logic Rationale for Jedi1 Conjugation Jedi1 Jedi1 (this compound) Piezo1 Activator BBB Blood-Brain Barrier (BBB) Low Permeability Jedi1->BBB Poor Penetration LAT1_promoiety LAT1-Utilizing Promoiety (e.g., L-Amino Acid Ester) Jedi1->LAT1_promoiety Amide Coupling Conjugate Jedi1-LAT1 Conjugate Brain Brain (Target Site) LAT1_transporter LAT1 Transporter Conjugate->LAT1_transporter Recognition & Transport LAT1_transporter->Brain Enhanced Delivery

Caption: The strategic conjugation of Jedi1 to a LAT1 promoiety to overcome the blood-brain barrier.

This compound is a valuable building block for organic synthesis, providing access to a range of furan-containing derivatives. Its established role as a Piezo1 activator adds a layer of significance to its synthetic applications, particularly in the design of novel therapeutics. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-phenylfuran-3-carboxylic acid is a substituted furan derivative. Furan cores are significant structural motifs found in numerous biologically active compounds and are pivotal intermediates in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of this compound, primarily based on the Feist-Benary furan synthesis, followed by ester hydrolysis.

The Feist-Benary synthesis is a classic and versatile method for constructing the furan ring. It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1] In this protocol, phenacyl bromide serves as the α-halo ketone and ethyl acetoacetate is the β-dicarbonyl compound. The reaction proceeds through the formation of an enolate from ethyl acetoacetate, which then undergoes a nucleophilic attack on phenacyl bromide. Subsequent intramolecular cyclization and dehydration yield the furan ring.[2][3] The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid.[4]

Quantitative Data Summary

The following table summarizes the reactants required for the synthesis of the intermediate, ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Reactant/ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentExample Amount
Ethyl acetoacetateC₆H₁₀O₃130.141.013.0 g (100 mmol)
Phenacyl bromideC₈H₇BrO199.041.019.9 g (100 mmol)
Pyridine (Base/Solvent)C₅H₅N79.10-50 mL
Sodium HydroxideNaOH40.00ExcessAs needed for hydrolysis
Hydrochloric AcidHCl36.46-As needed for acidification

Experimental Protocols

This synthesis is a two-step process: (1) The Feist-Benary condensation to form ethyl 2-methyl-5-phenylfuran-3-carboxylate, and (2) the hydrolysis of the ester to yield the final carboxylic acid product.

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as pyridine.[4]

  • Base Addition: Pyridine can serve as both the base and the solvent. Alternatively, a base like triethylamine (1.1 eq) can be added to a solution of the reactants in a solvent like ethanol.[4]

  • Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 eq) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100 °C.[3][4] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether. Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-methyl-5-phenylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the crude or purified ethyl 2-methyl-5-phenylfuran-3-carboxylate from Step 1 in an alcohol-water mixture (e.g., ethanol/water).

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the ester solution.[4]

  • Hydrolysis: Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Acidification: After cooling the reaction mixture, acidify it with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitated solid, this compound, by filtration. Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Feist-Benary Condensation cluster_step2 Step 2: Ester Hydrolysis A Ethyl acetoacetate + Phenacyl bromide B Base (Pyridine) Heat (50-100°C) A->B 1. C Condensation Reaction B->C 2. D Work-up and Purification C->D 3. E Ethyl 2-methyl-5-phenylfuran-3-carboxylate D->E 4. F Ethyl 2-methyl-5-phenylfuran-3-carboxylate G Aqueous NaOH Heat (Reflux) F->G 1. H Hydrolysis G->H 2. I Acidification (HCl) H->I 3. J Isolation and Purification I->J 4. K This compound J->K 5.

Caption: Synthetic workflow for this compound.

References

Application Note: HPLC Analysis of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a diverse class of organic molecules that play critical roles in numerous physiological and pathological processes, including energy metabolism, signaling, and gut microbiome function.[1][2][3][4] The accurate quantification of these compounds in complex biological matrices such as plasma, urine, and tissue is essential for disease diagnosis, biomarker discovery, and monitoring therapeutic interventions.[4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of carboxylic acids due to its versatility in handling a wide range of analytes, including those that are non-volatile or thermally labile.[5]

This application note provides a detailed protocol for the analysis of carboxylic acids in biological samples using HPLC with UV detection. A key challenge in the analysis of many carboxylic acids by HPLC-UV is their lack of a strong native chromophore, which results in poor sensitivity.[2][6] To overcome this limitation, this protocol employs a pre-column derivatization step to introduce a chromophoric tag to the carboxylic acid molecules, thereby significantly enhancing their detection.[7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction of Carboxylic Acids from Plasma

This protocol describes the extraction of carboxylic acids from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a structurally similar carboxylic acid not expected to be in the sample)

  • Methanol

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Hydrochloric acid (HCl)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase A)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant by adding 50 µL of 0.1 M HCl.

  • Add 600 µL of MTBE for liquid-liquid extraction.[8]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (containing the carboxylic acids) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution. The sample is now ready for derivatization.

Pre-Column Derivatization with 2-Nitrophenylhydrazine (2-NPH)

This protocol details the derivatization of extracted carboxylic acids using 2-nitrophenylhydrazine (2-NPH) to form chromophoric hydrazones.[9]

Materials:

  • Reconstituted sample extract

  • 2-Nitrophenylhydrazine (2-NPH) hydrochloride solution (10 mg/mL in ethanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (50 mg/mL in water)

  • Pyridine

  • Heating block or water bath

Procedure:

  • To the 100 µL of reconstituted sample, add 20 µL of the 2-NPH solution and 20 µL of the EDC solution.[9]

  • Add 10 µL of pyridine to catalyze the reaction.

  • Vortex the mixture gently.

  • Heat the reaction mixture at 60°C for 30 minutes.[9]

  • Cool the sample to room temperature.

  • The derivatized sample is now ready for HPLC analysis.

HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the separation and detection of the derivatized carboxylic acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 400 nm (for 2-NPH derivatives).[9]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Calibration Data for Carboxylic Acid Standards

AnalyteRetention Time (min)Peak Area (mAU*s) at 10 µMLinearity (R²)Limit of Quantification (LOQ) (µM)
Lactic Acid3.52125800.99950.5
Acetic Acid4.15119500.99910.5
Propionic Acid5.28132100.99980.2
Butyric Acid6.74145600.99960.2
Valeric Acid8.31151000.99930.1
Internal Standard7.5514890--

Table 2: Quantification of Carboxylic Acids in a Human Plasma Sample

AnalyteRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µM)% RSD (n=3)
Lactic Acid3.512543020.22.5
Acetic Acid4.161876015.73.1
Propionic Acid5.2745603.44.2
Butyric Acid6.7521801.55.5
Valeric Acid8.30Not Detected< 0.1-

Visualizations

Experimental Workflow

G Experimental Workflow for HPLC Analysis of Carboxylic Acids cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction (MTBE) Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Pre-Column Derivatization (e.g., with 2-NPH) Reconstitution->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC Data_Analysis Data Acquisition and Analysis HPLC->Data_Analysis

Caption: Workflow for the HPLC analysis of carboxylic acids.

Derivatization Reaction

G Pre-Column Derivatization Reaction cluster_reactants Reactants cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Chromophoric_Product Chromophoric Derivative Carboxylic_Acid->Chromophoric_Product EDC/Pyridine Derivatizing_Agent Derivatizing Agent (e.g., 2-NPH) Derivatizing_Agent->Chromophoric_Product

Caption: Pre-column derivatization of carboxylic acids.

References

Application Note: High-Sensitivity GC-MS Analysis of Furan Derivatives in Various Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan and its derivatives are significant compounds of interest across various scientific disciplines, from food safety to drug development, due to their potential carcinogenicity.[1][2] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen, making its detection and quantification crucial for assessing human health risks.[1][2] Gas chromatography-mass spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1] This document provides detailed protocols for the analysis of furan and its derivatives using GC-MS, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Furan and its alkylated derivatives can form in a variety of thermally processed foods and beverages.[1][2] The analysis of these compounds is challenging due to their high volatility and the presence of isomers that are difficult to separate chromatographically.[2] This application note details robust methods for the simultaneous determination of furan and several of its key isomers, including 2-methylfuran, 3-methylfuran, 2-ethylfuran, and 2,5-dimethylfuran.[2] The two primary sample introduction techniques for the GC-MS analysis of these volatile compounds are headspace (HS) and solid-phase microextraction (SPME).[1][3]

Experimental Workflow

The general workflow for the GC-MS analysis of furan derivatives encompasses sample preparation, gas chromatographic separation, and mass spectrometric detection and quantification.[1]

GC-MS Workflow for Furan Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard Extraction Extraction (HS or SPME) InternalStandard->Extraction GC GC Separation Extraction->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC-MS analysis of furan-based compounds.

Experimental Protocols

Accurate quantification of furan derivatives relies on meticulous sample preparation and optimized GC-MS conditions. The use of deuterated internal standards, such as d4-furan, is essential for accurate results.[1]

Protocol 1: Headspace (HS) GC-MS Analysis

This method is particularly effective for quantifying samples with higher concentrations of furan and its derivatives, such as coffee.[1][3]

Sample Preparation:

  • For liquid samples (e.g., beverages), transfer 10 mL of the sample into a headspace vial. For semi-solid samples, weigh 5 g of the homogenized sample into a headspace vial and add 5 mL of a saturated NaCl solution.[4]

  • Add 4 g of NaCl to the vial to decrease the miscibility of furan in water.[4]

  • Spike the sample with an appropriate volume of a deuterated internal standard solution (e.g., furan-d4).[2]

  • Seal the vial and place it in the headspace autosampler.

  • Incubate the vial at a low temperature to prevent the formation of furan during analysis.[4]

GC-MS Parameters: A PerkinElmer® Clarus® 680 Gas Chromatograph and Clarus® 600 C Mass Spectrometer with a TurboMatrix™ HS-40 system can be used.[4]

ParameterValue
GC Column PLOT column (e.g., 30 m x 0.32 mm)[1] or Elite-624 (e.g., 60 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)[1]
Oven Program 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min)[1]
Injector Temp. 280°C[1]
MS Source Temp. 200 - 325°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Selected Ion Monitoring (SIM)[1]

Monitored Ions:

CompoundQuantitation Ion (m/z)Qualifier Ion (m/z)
Furan6839
d4-Furan7242
Protocol 2: Solid-Phase Microextraction (SPME) GC-MS/MS Analysis

SPME offers enhanced sensitivity for quantifying furan and its derivatives at lower concentration levels.[1]

Sample Preparation:

  • For fruit or juice samples, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a headspace vial. For canned oily fish samples, mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution.[5][6]

  • Spike the sample with a deuterated internal standard (e.g., d4-furan).[1]

  • Equilibrate the sample at 35°C for 15 minutes.[5][6]

  • Expose a CAR/PDMS SPME Arrow fiber to the headspace of the sample for 15 minutes at 35°C to adsorb the analytes.[5][6]

  • Desorb the fiber in the GC inlet.

GC-MS/MS Parameters: An AOC-6000 Plus multifunctional autosampler with a GCMS-TQ8040 NX triple quadrupole GC-MS system can be utilized for this analysis.[7]

ParameterValue
GC Column HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[5]
Injector Split mode (e.g., split ratio 1:10) at 280°C[5]
Oven Program 32°C (hold 4 min), ramp to 200°C at 20°C/min (hold 3 min)[5]
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Electron Ionization (EI)[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]

MRM Transitions for Selected Furan Derivatives:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Furan6839
2-Methylfuran8253
3-Methylfuran8253
2-Ethylfuran9667
2,5-Dimethylfuran9679
Furfural9695
Furfuryl alcohol9870

Quantitative Data

Quantification is typically achieved using the standard addition method or an internal standard calibration curve.[1][4] The following table summarizes the quantitative performance of the SPME-GC-MS/MS method for various furan derivatives in different food matrices.

Method Validation Data (Recovery %): [8]

CompoundFruit/Juice MatrixCanned Oily Fish Matrix
Furan95 - 105%85 - 98%
2-Methylfuran92 - 108%88 - 102%
3-Methylfuran90 - 110%86 - 105%
2-Ethylfuran98 - 107%90 - 101%
2,5-Dimethylfuran96 - 112%91 - 103%

Conclusion

GC-MS, coupled with either headspace or SPME sample introduction, provides a powerful and reliable technique for the sensitive quantification of furan and its derivatives in a wide array of samples.[1] The choice of sample preparation method will depend on the specific sample matrix and the required sensitivity. For high-concentration samples, HS-GC-MS is suitable, while SPME-GC-MS/MS is preferred for trace-level analysis due to its superior sensitivity.[3][7] The protocols and data presented herein offer a robust foundation for researchers, scientists, and drug development professionals to establish and validate their analytical methods for furan-based compounds.

References

Application Note: NMR Spectroscopic Analysis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methyl-5-phenylfuran-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This guide includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is crucial for confirming its identity and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the ¹H and ¹³C NMR spectral data and provides a standardized protocol for obtaining high-quality NMR spectra of this compound.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR signal assignment.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH11.09broad singlet-1H
C₆H₅ (ortho)7.81doublet8.02H
C₆H₅ (meta)7.55doublet8.02H
C₆H₅ (para)7.31triplet8.11H
Furan-H7.16doublet3.31H
CH₃2.65singlet-3H

Data obtained from a 600 MHz spectrometer in DMSO-d₆.[1]

¹³C NMR Spectral Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar functional groups and predictive software, as direct experimental data was not available in the cited literature. Carboxyl carbons in similar structures typically resonate between 165 and 185 ppm.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
COOH~165 - 175
Furan C2~150 - 160
Furan C5~145 - 155
Phenyl C (ipso)~130 - 140
Phenyl C (ortho, meta, para)~120 - 130
Furan C3~115 - 125
Furan C4~110 - 120
CH₃~10 - 20

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.[3] DMSO-d₆ is a good choice as it effectively dissolves the carboxylic acid and its residual peak does not overlap with key analyte signals.[1]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 500 or 600 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (depending on sample concentration)

  • Spectral Width: -2 to 12 ppm

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 125-150 MHz

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

  • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.[3]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.51 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the structural components to their spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: Experimental workflow for NMR analysis.

G cluster_structure Molecular Structure cluster_data NMR Spectral Data mol This compound methyl Methyl Group mol->methyl phenyl Phenyl Group mol->phenyl furan Furan Ring mol->furan carboxyl Carboxylic Acid mol->carboxyl chem_shift Chemical Shifts (δ) methyl->chem_shift correlates to integration Integration methyl->integration correlates to phenyl->chem_shift correlates to coupling Coupling Constants (J) phenyl->coupling correlates to phenyl->integration correlates to furan->chem_shift correlates to furan->coupling correlates to furan->integration correlates to carboxyl->chem_shift correlates to nmr_data ¹H and ¹³C Spectra nmr_data->chem_shift nmr_data->coupling nmr_data->integration

References

Potential Applications of 2-Methyl-5-phenylfuran-3-carboxylic acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Furan derivatives, sourced from renewable biomass, are at the forefront of sustainable materials research.[1][2] These compounds serve as foundational building blocks for a new generation of polymers with enhanced properties and reduced environmental impact.[1] Among these, 2-Methyl-5-phenylfuran-3-carboxylic acid is a promising candidate for the development of advanced materials due to its rigid aromatic structure, carboxylic acid functionality, and the inherent characteristics of the furan ring. This document outlines potential applications of this compound in materials science, including its use as a monomer for high-performance polymers and as a linker for coordination polymers. Detailed experimental protocols and expected material properties are provided to guide researchers in this innovative area.

Application Note 1: Synthesis of High-Performance Furan-Based Polyesters

Rationale:

The rigid structure of this compound, combined with the thermal stability associated with furan-based polymers, makes it an excellent candidate as a monomer for producing high-performance polyesters.[1][3] These polyesters are anticipated to exhibit superior thermal resistance, mechanical strength, and gas barrier properties, making them suitable for applications in demanding environments, such as automotive components and advanced packaging.[1] The phenyl group is expected to enhance intermolecular interactions, further contributing to the material's robustness.

Experimental Protocol: Synthesis of a Polyester from this compound and Ethylene Glycol

  • Monomer Preparation:

    • Ensure this compound is of high purity (>98%).

    • Dry ethylene glycol over molecular sieves prior to use.

  • Esterification:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine this compound (1.0 mol) and ethylene glycol (1.2 mol).

    • Add a suitable catalyst, such as antimony(III) oxide (0.05 mol%).

    • Heat the mixture to 190°C under a slow stream of nitrogen to initiate the esterification reaction, collecting the water byproduct.

  • Polycondensation:

    • After the theoretical amount of water has been collected (approximately 2-3 hours), gradually increase the temperature to 250°C.

    • Simultaneously, reduce the pressure to below 1 Torr to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

    • Continue the reaction for 4-6 hours, monitoring the viscosity of the molten polymer.

    • Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

  • Purification and Characterization:

    • Dissolve the obtained polymer in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitate it in methanol.

    • Dry the purified polymer under vacuum at 80°C for 24 hours.

    • Characterize the polymer's structure and properties using techniques such as FTIR, NMR, GPC, TGA, and DSC.

Hypothetical Quantitative Data:

PropertyExpected Value
Molecular Weight (Mw)30,000 - 45,000 g/mol
Glass Transition Temperature (Tg)180 - 220 °C
Decomposition Temperature (Td, 5% weight loss)> 350 °C
Tensile Strength80 - 120 MPa
Young's Modulus4 - 6 GPa

Experimental Workflow Diagram:

PolyesterSynthesis Monomer Monomer Preparation (this compound + Ethylene Glycol) Esterification Esterification (190°C, N2 atm) Monomer->Esterification Antimony(III) oxide Polycondensation Polycondensation (250°C, <1 Torr) Esterification->Polycondensation Increased Temp, Reduced Pressure Purification Purification (Dissolution and Precipitation) Polycondensation->Purification Characterization Characterization (FTIR, NMR, TGA, etc.) Purification->Characterization

Caption: Workflow for the synthesis of a furan-based polyester.

Application Note 2: Development of Furan-Based Conjugated Polymers for Organic Electronics

Rationale:

The planar structure of the furan ring and the presence of a phenyl group in this compound suggest its potential as a building block for conjugated polymers. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be functionalized to enable polymerization through various cross-coupling reactions.

Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling

  • Monomer Functionalization:

    • Convert the carboxylic acid group of this compound to a more reactive derivative, such as an ester or an acid chloride.

    • Brominate the furan ring at the 4-position using a suitable brominating agent (e.g., N-bromosuccinimide).

    • This yields a dibrominated monomer with a functionalized carboxylic acid group.

  • Polymerization:

    • In a Schlenk flask under an inert atmosphere, combine the dibrominated furan monomer (1.0 eq), a diboronic ester comonomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

    • Add a suitable solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2M K2CO3).

    • Heat the mixture to 90°C and stir vigorously for 48-72 hours.

  • Purification:

    • After cooling, separate the organic layer and wash it with water and brine.

    • Concentrate the organic layer and precipitate the polymer in methanol.

    • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues.

  • Characterization:

    • Dry the purified polymer under vacuum.

    • Characterize the polymer's optical and electronic properties using UV-Vis spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.

    • Determine the molecular weight using gel permeation chromatography (GPC).

Hypothetical Quantitative Data:

PropertyExpected Value
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Absorption Maximum (λmax) in solution400 - 450 nm
Emission Maximum (λem) in solution500 - 550 nm
HOMO Energy Level-5.2 to -5.5 eV
LUMO Energy Level-2.8 to -3.1 eV

Logical Relationship Diagram:

ConjugatedPolymerLogic Start 2-Methyl-5-phenylfuran- 3-carboxylic acid Monomer Functionalized Dibromo-Furan Monomer Start->Monomer Functionalization Polymer Conjugated Polymer Monomer->Polymer Suzuki Coupling Comonomer Diboronic Ester Comonomer Comonomer->Polymer Suzuki Coupling Device Organic Electronic Device (OLED, OPV) Polymer->Device Device Fabrication

Caption: Logical steps for developing conjugated polymers.

Application Note 3: this compound as a Linker for Metal-Organic Frameworks (MOFs)

Rationale:

Multifunctional aromatic carboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[4] The defined geometry and functional groups of this compound make it a suitable candidate for constructing novel MOFs with potential applications in gas storage, separation, and catalysis. The combination of the furan and phenyl rings could lead to MOFs with unique pore structures and functionalities.

Experimental Protocol: Hydrothermal Synthesis of a Zinc-Based MOF

  • Reagent Preparation:

    • Dissolve this compound (0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL).

    • Dissolve a metal salt, such as zinc nitrate hexahydrate (Zn(NO3)2·6H2O, 0.5 mmol), in DMF (5 mL).

  • Synthesis:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Activation:

    • Filter the resulting crystalline product and wash it with fresh DMF.

    • Immerse the crystals in fresh dichloromethane for 3 days, replacing the solvent daily, to exchange the DMF guest molecules.

    • Activate the MOF by heating it under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

  • Characterization:

    • Analyze the crystalline structure using single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

    • Characterize the thermal stability using thermogravimetric analysis (TGA).

    • Determine the porosity and surface area using gas (e.g., N2, CO2) sorption analysis.

Hypothetical Quantitative Data:

PropertyExpected Value
BET Surface Area800 - 1500 m²/g
Pore Volume0.4 - 0.7 cm³/g
CO2 Uptake (at 273 K and 1 bar)2.5 - 4.0 mmol/g
Thermal Stability (Decomposition Temp.)> 300 °C

Experimental Workflow Diagram:

MOFSynthesis Reagents Reagent Preparation (Linker + Metal Salt in DMF) Hydrothermal Hydrothermal Synthesis (120°C, 48h) Reagents->Hydrothermal Isolation Isolation and Washing Hydrothermal->Isolation Activation Solvent Exchange and Vacuum Heating Isolation->Activation Characterization Characterization (XRD, TGA, Gas Sorption) Activation->Characterization

Caption: Workflow for the hydrothermal synthesis of a MOF.

References

Application Notes: Antibacterial Activity of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry.[1][2] Furan derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The growing challenge of antibiotic resistance has spurred significant research into novel antimicrobial agents, with furan-based compounds emerging as a promising area of investigation due to their diverse mechanisms of action and potent activity against various pathogens.[5][6] This document provides a summary of quantitative data on their antibacterial efficacy, outlines key mechanisms of action, and offers detailed protocols for their evaluation.

Quantitative Antibacterial Activity

The antibacterial efficacy of furan derivatives is highly dependent on the specific substitutions on the furan ring.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several classes of furan derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Gram-Positive Bacteria

Derivative ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)
Nitrofurans NitrofurantoinStaphylococcus aureus16 - 64
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1
Rhodanine-based Compound 4lMultidrug-resistant S. aureus2 - 4
Furanones Furanone Sulfone 26S. aureus8
Furanone Sulfone 26Bacillus subtilis8
Furanone Derivative F131S. aureus (clinical isolates)8 - 16
Naphthofurans (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF)MRSA2.4 - 9.7
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF)MRSA9.7 - 19.5

(Data sourced from multiple studies[1][7][8][9])

Table 2: Minimum Inhibitory Concentrations (MIC) of Furan Derivatives against Gram-Negative Bacteria

Derivative ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)
Nitrofurans NitrofurantoinEscherichia coli4 - 32
FurazolidoneEscherichia coli (wild-type)16
Furan-Carboxamides Compounds 9a-14aE. coliActive (low activity overall)
Rhodanine-based All tested compoundsE. coli 1356> 64

(Data sourced from multiple studies[1][7][8][10])

Mechanisms of Antibacterial Action

Furan derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes.

Inhibition of DNA and Protein Synthesis by Nitrofurans

Nitrofurans like nitrofurantoin are prodrugs that require activation within the bacterial cell. Bacterial nitroreductases reduce the nitro group, generating highly reactive electrophilic intermediates.[4][8] These cytotoxic intermediates have multiple intracellular targets. They can cause significant damage to bacterial DNA, leading to strand breaks, and can also inhibit ribosomal proteins, thereby disrupting protein synthesis.[8] This multi-targeted approach is believed to contribute to the low rate of acquired resistance to nitrofurans.

G cluster_cell Bacterial Cell Nitrofurantoin Nitrofurantoin (Prodrug) Activation Reductive Activation Nitrofurantoin->Activation Bacterial Nitroreductases Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Damage DNA Damage & Strand Breaks DNA->Damage Inhibition Protein Synthesis Inhibition Ribosomes->Inhibition Death Bacterial Cell Death Damage->Death Inhibition->Death G A Prepare Furan Derivative Stock Solution C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacterial Suspension B->D C->D E Include Growth and Sterility Controls D->E F Incubate Plate at 35°C for 16-20 Hours E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G G A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar (MHA) Plate for Confluent Growth A->B D Place Disks on Inoculated MHA Plate Surface B->D C Impregnate Sterile Paper Disks with Furan Derivative C->D E Incubate Plate at 35°C for 16-20 Hours D->E F Measure Diameter of the Zone of Inhibition (mm) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield of the Desired Furan Product

Symptoms:

  • After the reaction and work-up, the isolated yield of the polysubstituted furan is significantly lower than expected or non-existent.

  • TLC or NMR analysis of the crude product shows a complex mixture of unreacted starting materials and multiple unidentified byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For thermally sensitive substrates, a moderate increase in temperature is preferable to prolonged reaction times.
Catalyst Inactivity: Ensure the catalyst is fresh and active. For acid-catalyzed reactions like the Paal-Knorr synthesis, use a freshly opened bottle of acid or a recently prepared solution. For metal-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or moisture.
Degradation of Starting Material or Product Milder Reaction Conditions: Harsh acidic or basic conditions can lead to the decomposition of sensitive functional groups on the starting materials or the furan product itself.[1] Consider using milder catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or switching to a Lewis acid.[2]
Lower Reaction Temperature: High temperatures can promote side reactions and decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Sub-optimal pH pH Adjustment: For reactions sensitive to pH, such as the Paal-Knorr synthesis, ensure the acidity is appropriate. For the Feist-Benary synthesis, the choice and amount of base are critical to avoid hydrolysis of ester groups.[3][4]
Steric Hindrance Modify Reaction Conditions: Bulky substituents on the starting materials can hinder the cyclization step. In such cases, higher temperatures or longer reaction times may be necessary. Alternatively, a different synthetic route with less sterically demanding intermediates might be required.
Issue 2: Formation of Tar and Polymeric Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A viscous, insoluble tar-like substance forms, making work-up and purification difficult.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Acid-Catalyzed Polymerization Use Milder Acids: Strong protic acids can promote the polymerization of the furan ring, especially with electron-rich furans.[5] Switching to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂) can mitigate this.
Control Catalyst Loading: Use the minimum effective amount of acid catalyst. Excess acid can significantly increase the rate of polymerization.
High Reaction Temperature Reduce Temperature: Lowering the reaction temperature will decrease the rate of polymerization.
Prolonged Reaction Time Monitor Reaction Closely: Once the starting material is consumed (as determined by TLC or GC), work up the reaction immediately to prevent prolonged exposure of the furan product to the reaction conditions.
Presence of Reactive Impurities Purify Starting Materials: Ensure that the starting materials are pure and free from impurities that could initiate polymerization.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with byproducts during column chromatography.

  • Decomposition of the product on the silica gel column.

  • Poor separation of isomers.

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Inappropriate Solvent System for Chromatography Optimize Eluent System: Systematically screen different solvent systems using TLC to find an eluent that provides good separation (ΔRf > 0.2) between the desired product and impurities.
Acid-Sensitivity of the Furan Product Deactivate Silica Gel: Furan derivatives can be sensitive to the acidic nature of silica gel.[6] Deactivate the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Use Alternative Purification Methods: Consider other purification techniques such as vacuum distillation (for volatile compounds), recrystallization (for solids), or preparative HPLC.[6]
Isomer Separation Specialized Chromatography: For separating positional isomers or enantiomers, specialized chromatographic techniques may be necessary, such as using a chiral stationary phase for enantiomers.[7]
Column Overloading Reduce Sample Load: Overloading the column can lead to poor separation.[6] Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing polysubstituted furans?

A1: The most common and classical methods include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, which is the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][8][9] More modern approaches often utilize transition-metal-catalyzed reactions.[10]

Q2: My Paal-Knorr synthesis is not working. What are the key parameters to check?

A2: For the Paal-Knorr synthesis, the critical parameters are the choice and concentration of the acid catalyst, the reaction temperature, and the removal of water formed during the reaction.[1][2] If the reaction is slow, consider a stronger acid or a higher temperature. To drive the equilibrium towards the furan product, removing water using a Dean-Stark trap or a dehydrating agent is effective.[1]

Q3: In the Feist-Benary synthesis, what is the role of the base and which one should I choose?

A3: The base in the Feist-Benary synthesis is crucial for deprotonating the β-dicarbonyl compound to form the nucleophilic enolate.[3] The choice of base is important; mild bases like pyridine or triethylamine are often preferred to prevent the hydrolysis of ester groups that may be present in the starting materials.[3][4] Stronger bases like sodium ethoxide can be used but may lead to unwanted side reactions.[3]

Q4: How can I confirm the structure and purity of my synthesized polysubstituted furan?

A4: A combination of spectroscopic techniques is essential for structure elucidation and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the substitution pattern on the furan ring.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to support the proposed structure.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the conjugated system.

Q5: Are there any specific safety precautions I should take when working with furan synthesis?

A5: Yes. Many of the reagents used in furan synthesis are hazardous.

  • Acids and Bases: Strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Solvents: Organic solvents are often flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • Halogenated Compounds: α-halo ketones used in the Feist-Benary synthesis can be lachrymatory and toxic. Handle them with care in a fume hood.

  • Pressure: Reactions under pressure, such as those in sealed microwave vials, should be conducted with appropriate shielding and pressure monitoring.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate via Feist-Benary Synthesis under Various Conditions.

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux465-75
BromoacetoneEthyl acetoacetateTriethylamineDMF80370-80
ChloroacetoneEthyl acetoacetateSodium EthoxideEthanolRoom Temp1255-65

Table 2: Influence of Catalyst on the Paal-Knorr Synthesis of 2,5-Dimethylfuran.

1,4-DicarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)
Hexane-2,5-dionep-TsOHToluene110685-95
Hexane-2,5-dioneH₂SO₄Acetic Acid100480-90
Hexane-2,5-dioneZnCl₂DichloromethaneReflux875-85
Hexane-2,5-dioneMicrowave (no catalyst)Water1400.1>90

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (1 eq) and toluene.[1]

  • Add a catalytic amount of p-TsOH·H₂O (0.05 eq).[1]

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethylfuran.

Protocol 2: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

Materials:

  • Ethyl acetoacetate

  • Pyridine

  • Chloroacetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.[3]

  • Slowly add chloroacetone (1.0 eq) to the mixture.[3]

  • Heat the reaction mixture to reflux for 4 hours.[3]

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

Visualizations

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 1,4-Dicarbonyl, Solvent, and Acid Catalyst react Heat to Reflux (with water removal) start->react workup Cool, Wash with Base, and Brine react->workup dry Dry and Concentrate workup->dry purify Distillation or Chromatography dry->purify product Polysubstituted Furan purify->product Feist_Benary_Mechanism dicarbonyl β-Dicarbonyl Compound enolate Enolate Formation dicarbonyl->enolate + Base base Base (e.g., Pyridine) sn2 SN2 Attack enolate->sn2 haloketone α-Halo Ketone haloketone->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclic_intermediate Cyclic Hemiacetal cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration furan Substituted Furan dehydration->furan

References

Technical Support Center: Improving Yield in Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data to enhance yields in common furan synthesis reactions.

General FAQs & Troubleshooting

This section addresses common issues applicable to various furan synthesis methods.

Q1: What are the most common reasons for low yields in furan synthesis reactions? A1: Low yields in furan synthesis can arise from several factors, including incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids, high temperatures), and the formation of side products.[1] Furan rings can be sensitive to strong acids, which may lead to polymerization or ring-opening, particularly when water is present.[1] Additionally, improper purification techniques can result in significant loss of the desired product.[1][2]

Q2: My furan derivative appears to be degrading during workup or purification. How can I prevent this? A2: Furan and its derivatives can be sensitive to acid, heat, and light, which can lead to polymerization or ring-opening.[3] To minimize degradation, consider the following strategies:

  • Avoid High Temperatures: When possible, use vacuum distillation at the lowest feasible temperature to purify volatile furans.[1][3]

  • Neutralize Acid: Before concentrating the reaction mixture, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate, to remove any residual acid catalyst.[3][4]

  • Use an Inert Atmosphere: If your compound is sensitive to air or oxidation, perform the reaction and purification steps under an inert atmosphere like nitrogen or argon.[3]

  • Proper Storage: Store purified furans in a cool, dark environment. Adding a stabilizer may be necessary for long-term storage.[3]

Q3: How can I effectively purify my furan derivative from the crude reaction mixture? A3: The optimal purification method depends on the furan's physical properties and the nature of the impurities.[3]

  • Distillation: This method is effective for volatile and thermally stable furans, especially when there is a large boiling point difference between the product and impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a standard and versatile technique. However, the acidic nature of silica can sometimes degrade sensitive furans.[1] To mitigate this, you can use neutralized silica gel or an alternative stationary phase.

  • Washing and Extraction: A standard aqueous workup is crucial. After the reaction, cool the mixture, dilute it with water, and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove water-soluble impurities.[1]

cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Furan Yield incomplete Incomplete Conversion? start->incomplete degradation Product Degradation / Tar? start->degradation side_products Side Products Detected? start->side_products sol_incomplete Increase Reaction Time Adjust Catalyst Loading Use Stronger Reagents incomplete->sol_incomplete Yes sol_degradation Lower Temperature Use Milder Catalyst Reduce Reaction Time (e.g., Microwave) degradation->sol_degradation Yes sol_side_products Purify Starting Materials Optimize Stoichiometry Change Solvent side_products->sol_side_products Yes

Caption: General troubleshooting workflow for low furan yield. (Max-width: 760px)

Troubleshooting Guide: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization.[4][5]

Q4: My Paal-Knorr reaction is turning black and forming tar, leading to a very low yield. What's happening? A4: This is a common issue resulting from the decomposition or polymerization of the substrate or furan product under harsh acidic conditions and high temperatures.[1][4]

  • Solution 1: Use a Milder Catalyst. Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) to milder protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[4][6]

  • Solution 2: Reduce Temperature and Time. A highly effective method to prevent degradation is to lower the reaction temperature and shorten the reaction time.[4] Microwave-assisted synthesis can often accomplish the reaction in minutes instead of hours, significantly improving yields.[1][4]

  • Solution 3: Choose an Appropriate Solvent. For conventional heating, using a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) can provide better temperature control compared to solvent-free conditions, which may cause localized overheating.[4]

Q5: The reaction is very slow and results in incomplete conversion, even after hours of heating. What can I do? A5: Incomplete conversion may be due to insufficient catalysis, sterically hindered substrates, or deactivating electronic effects.[4]

  • Solution 1: Use a Stronger Dehydrating Agent. The reaction involves the elimination of water.[1] Adding a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or using a Dean-Stark apparatus to physically remove water can drive the equilibrium toward the furan product.[1][4]

  • Solution 2: Increase Catalyst Loading. A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might improve the rate. However, this should be done cautiously as excess acid can increase the risk of side reactions.[4]

Q6: I'm observing a pyrrole as a major byproduct. Why is this happening? A6: The Paal-Knorr synthesis is also used to create pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[4][6] If your reaction is contaminated with an amine source (e.g., from a previous step or impure solvent), you may form pyrrole byproducts.[4] Ensure all glassware, reagents, and solvents are pure and free from nitrogen-containing nucleophiles.

Start 1,4-Dicarbonyl Intermediate Hemiacetal Intermediate Start->Intermediate Intramolecular Cyclization (Acid Catalyst H+) Furan Desired Furan Product Intermediate->Furan Dehydration (-H₂O) Polymer Polymerization (Tarry Byproducts) Furan->Polymer Excess Acid / High Temp.

Caption: Paal-Knorr desired pathway versus common side reactions.[1] (Max-width: 760px)
Data Presentation: Paal-Knorr Synthesis

Table 1: General Troubleshooting for Paal-Knorr Synthesis

Parameter Condition / Observation Potential Issue Recommendation
Catalyst Strong Protic Acid (e.g., H₂SO₄) Can cause degradation and polymerization of sensitive furans.[1] Use a milder protic acid (p-TsOH) or a Lewis acid (ZnCl₂, ZnBr₂).[1][4]
Temperature High / Prolonged Heating Increases the rate of polymerization and decomposition.[1] Run at the lowest effective temperature and monitor for completion. Consider microwave heating.[1][4]
Solvent Protic / Aqueous May lead to furan ring-opening or reversible reactions.[1] Use an anhydrous, non-protic solvent like toluene.[1][4]

| Byproduct | Pyrrole Formation | Contamination with ammonia or primary amines.[4] | Ensure all reagents and solvents are pure and amine-free.[4] |

Table 2: Comparison of Conditions for Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

Catalyst Heating Method Solvent Time Yield Reference
p-TsOH·H₂O (5 mol%) Conventional (Reflux) Toluene 4-6 hours ~85% [4]
HCl (catalytic) Microwave (140 °C) Ethanol/Water (1:1) 3-5 minutes >90% [4]
No Catalyst Microwave (140 °C) Ethanol/Water (1:1) 3-5 minutes High [4]
ZnBr₂ Conventional Dichloromethane 2 hours ~92% [4]

Note: Yields are representative and can vary based on specific substrate and experimental scale.

Experimental Protocols: Paal-Knorr Synthesis

Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran [4]

  • Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Furan [4]

  • Reagents & Setup: In a 10 mL microwave process vial with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1 mmol). Add ethanol/water (3 mL, 1:1 ratio). Note: For many substrates, no acid catalyst is required under microwave conditions, though a catalytic amount of HCl can be added if needed.

  • Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.

  • Workup and Purification: Cool the vial to room temperature. Transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent in vacuo.

Troubleshooting Guide: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a versatile method for producing substituted furans from the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7][8]

Q7: My Feist-Benary reaction has a low yield. What factors are most critical to optimize? A7: The yield of the Feist-Benary synthesis is highly dependent on the choice of base, solvent, and temperature.

  • Base Selection: The choice of base is crucial.[7] Mild bases like pyridine or triethylamine are often preferred to prevent side reactions like the hydrolysis of ester functionalities on the β-dicarbonyl substrate.[7][9] Stronger bases such as sodium ethoxide can be used but may lead to more byproducts.[7]

  • Reactant Reactivity: The reactivity of the α-halo ketone follows the order I > Br > Cl. Using a more reactive α-bromo or α-iodo ketone can improve reaction rates and yields compared to an α-chloro ketone.[7]

  • Temperature Control: Reaction temperatures typically range from room temperature to reflux.[7] However, prolonged heating at high temperatures can cause decomposition of the product.[9] The optimal temperature depends on the reactivity of the specific substrates.

Q8: What are common side reactions in the Feist-Benary synthesis? A8: The primary side reactions involve the base. If a strong, nucleophilic base like sodium hydroxide or sodium ethoxide is used, it can cause hydrolysis of ester groups present in the β-dicarbonyl compound or the final furan product.[9] Additionally, the base can promote self-condensation of the starting materials.

prep 1. Prepare Solution add_reagent 2. Add α-Halo Ketone prep->add_reagent Dissolve β-dicarbonyl & base in solvent reflux 3. Heat to Reflux add_reagent->reflux cool 4. Cool to RT reflux->cool Maintain for 2-4h extract 5. Dilute & Extract cool->extract wash 6. Wash Organic Layer extract->wash Wash with H₂O, NaHCO₃, brine dry 7. Dry & Concentrate wash->dry purify 8. Purify Product dry->purify Column Chromatography or Vacuum Distillation

Caption: General experimental workflow for the Feist-Benary synthesis.[7] (Max-width: 760px)
Data Presentation: Feist-Benary Synthesis

Table 3: General Troubleshooting for Feist-Benary Synthesis

Parameter Condition / Observation Potential Issue Recommendation
Base Strong Base (e.g., NaOH, NaOEt) Hydrolysis of ester functionalities, leading to byproducts.[7][9] Use a milder, non-nucleophilic base like pyridine or triethylamine.[7][9]
Temperature Prolonged High Heat Decomposition of starting materials or the furan product.[9] Monitor the reaction closely (e.g., by TLC) and heat only as long as necessary. Optimize for the lowest effective temperature.
α-Halo Ketone α-Chloro Ketone Slower reaction rate compared to other halogens.[7] If possible, use the corresponding α-bromo or α-iodo ketone for enhanced reactivity.[7]

| Solvent | Incorrect Polarity | May slow down or inhibit the reaction. | Ethanol, DMF, and THF are common and effective solvents.[7] |

Table 4: Effect of Reaction Conditions on the Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Base Solvent Temperature Typical Yield Range Reference
Pyridine Ethanol Reflux 60-75% [7][10]
Triethylamine DMF 80 °C 65-80% [7]
Sodium Ethoxide Ethanol Room Temp -> Reflux 50-65% (risk of hydrolysis) [7]

Note: This data is representative and compiled from literature descriptions. Actual yields will vary.

Experimental Protocol: Feist-Benary Synthesis

Protocol 3: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [7]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and pyridine (1.1 eq) in ethanol.

  • Reaction: To the stirred solution, slowly add chloroacetone (1.0 eq). Heat the reaction mixture to reflux and maintain for 4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan.

step1 1. Deprotonation (Base deprotonates β-dicarbonyl to form enolate) step2 2. Nucleophilic Attack (SN2) (Enolate attacks α-carbon of halo ketone) step1->step2 step3 3. Intramolecular Cyclization (Alkoxide attacks carbonyl to form ring) step2->step3 step4 4. Dehydration (Elimination of water yields aromatic furan) step3->step4

Caption: Key mechanistic steps of the Feist-Benary furan synthesis.[7][9] (Max-width: 760px)

References

Technical Support Center: Purification of Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of furan carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of furan carboxylic acids in a question-and-answer format.

Issue 1: The final product is discolored (yellow or brown).

  • Question: My purified furan carboxylic acid is yellow or brown. What causes this discoloration, and how can I obtain a white product?

  • Answer: Discoloration in the final product is typically due to the presence of colored, tarry impurities, which are common byproducts in the synthesis of furan carboxylic acids, especially from furfural.[1][2] To remove these impurities, you can use the following methods:

    • Activated Carbon Treatment during Recrystallization: When performing recrystallization from boiling water, add activated charcoal (e.g., Norite) to the hot solution. Boil the solution for 30-45 minutes to allow the carbon to adsorb the colored impurities before performing a hot filtration.[1][2][3]

    • Vacuum Distillation: Distillation under reduced pressure is highly effective at separating the non-volatile colored impurities from the desired acid, often yielding a pure white solid.[1][2]

Issue 2: Low yield after recrystallization.

  • Question: I am experiencing a significant loss of product after recrystallization. How can I improve my yield?

  • Answer: Low yields after recrystallization can be attributed to the solubility of the compound in the mother liquor.[1][2] Here are some strategies to maximize your yield:

    • Optimize Cooling: Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation. However, be cautious not to cool below 16°C when using water if sodium hydrogen sulfate is a potential impurity, as it may co-precipitate.[1][2]

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product. Also, use a minimal amount of cold solvent to wash the crystals after filtration to avoid redissolving the product.[1]

    • Recover from Mother Liquor: The product remaining in the mother liquor can often be recovered by extraction with a suitable solvent, such as ether.[1][2]

Issue 3: The product "oils out" during recrystallization.

  • Question: Instead of forming crystals, my product is separating as an oil during recrystallization. What is happening and how can I fix it?

  • Answer: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast.[1] To encourage proper crystallization:

    • Ensure Gradual Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Use a Seed Crystal: Introduce a small crystal of the pure compound to the solution to initiate crystallization.

    • Re-dissolve and Dilute: If the product has already oiled out, try reheating the solution to redissolve the oil and then add a small amount of additional solvent before cooling again slowly.

Issue 4: Low and broad melting point range of the purified product.

  • Question: The melting point of my purified furan carboxylic acid is low and spans a wide range. What does this indicate and what should I do?

  • Answer: A low and broad melting point range is a strong indicator that the product still contains significant impurities.[1] Pure 2-furancarboxylic acid, for instance, has a melting point that is not sharply defined but is typically in the range of 129°C to 134°C.[1] To improve the purity:

    • Repeat the Purification Step: Perform another round of recrystallization or distillation.

    • Thorough Washing: Ensure the crystals are washed with a small amount of fresh, cold solvent to remove any adherent mother liquor which contains impurities.[1]

    • Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the purity of your sample.[1][4]

Frequently Asked Questions (FAQs)

What are the most common purification techniques for furan carboxylic acids?

The most common and effective methods for purifying crude furan carboxylic acids are recrystallization, distillation under reduced pressure, and sublimation.[1] For achieving very high purity, particularly on a small scale, column chromatography can be employed.[1] Acid precipitation is a robust method for purifying 2,5-furandicarboxylic acid (FDCA).[5]

What are the common impurities found in crude furan carboxylic acids?

Crude furan carboxylic acids, particularly when synthesized from furfural, can contain several types of impurities. These include deeply colored, tarry by-products, unreacted starting materials, and inorganic salts like sodium hydrogen sulfate if sulfuric acid is used for acidification.[1][2] In the case of 2,5-furandicarboxylic acid (FDCA), a common impurity is 5-formyl-2-furancarboxylic acid (FFCA), which can act as a chain terminator in polymerization reactions.[5]

Which solvents are recommended for the recrystallization of 2-furancarboxylic acid?

Boiling water and carbon tetrachloride are effective solvents for the recrystallization of 2-furancarboxylic acid.[1][2] It is also soluble in other organic solvents such as methanol, ethanol, and acetone, which can be considered for developing alternative recrystallization protocols.[1][6] The solubility is generally temperature-dependent, increasing as the temperature rises.[6]

How does pH affect the solubility and purification of furan carboxylic acids?

The solubility of furan carboxylic acids is significantly influenced by pH.[6] In alkaline conditions, the carboxylic acid group deprotonates to form a more soluble salt.[6] This property is exploited in purification methods like acid precipitation for FDCA. The crude FDCA is dissolved in a basic solution to form a soluble salt, allowing for the removal of insoluble impurities by filtration. Subsequent acidification of the solution causes the less soluble protonated FDCA to precipitate, leaving acid-soluble impurities behind.[5][7]

What are the key challenges in purifying 2,5-furandicarboxylic acid (FDCA)?

The primary challenges in purifying FDCA are its low solubility in water and most organic solvents, and the removal of structurally similar impurities like 5-formyl-2-furancarboxylic acid (FFCA).[5] These impurities can negatively impact the properties of polymers derived from FDCA.[5]

Data Presentation

Table 1: Physical Properties of 2-Furancarboxylic Acid

PropertyValueReference(s)
Melting Point129-134 °C (high purity)[1]
125-132 °C (distilled)[1][2]
Boiling Point141–144 °C at 20 mmHg[1][2]
230-232 °C at 760 mmHg[8]
Water Solubility37.1 mg/mL at 15 °C[8]

Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x)Reference(s)
Methanol313.150.0103[9][10]
353.150.0447[9]
1-Butanol313.150.0045[9][10]
353.150.0209[9]
Acetic Acid313.150.0025[9][10]
353.150.0125[9]
Water313.15~0.0018 (estimated)[9][10]
353.15~0.0063 (estimated)[9][10]
Ethyl Acetate313.150.0012[9][10]
353.150.0065[9]
Acetonitrile313.150.0008[9][10]
353.150.0044[9]

Table 3: Typical HPLC Parameters for Furan Carboxylic Acid Analysis

ParameterValueReference(s)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile PhaseAcetonitrile/water with phosphoric acid or formic acid[4][11][12]
Example Mobile Phase10% acetonitrile in water with 0.02 M orthophosphoric acid (isocratic)[4]
Flow Rate1.0 mL/min[4]
DetectionUV at 254 nm[4]
Column TemperatureAmbient or 25-30 °C[4]

Experimental Protocols

Protocol 1: Recrystallization of 2-Furancarboxylic Acid from Water with Activated Carbon

  • Dissolution: In a suitable flask, dissolve the crude 2-furancarboxylic acid in boiling water (approximately 2.3 L of water per 360-380 g of crude acid).[1][2][3]

  • Decolorization: Add about 60 g of decolorizing carbon (activated charcoal) to the hot solution.[1][2][3]

  • Heating: Boil the solution for approximately 45 minutes to allow the carbon to adsorb colored impurities.[1][2][3]

  • Hot Filtration: Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon.[1][2]

  • Crystallization: Cool the clear filtrate with stirring to 16–20°C. Cooling below 16°C may cause sodium hydrogen sulfate to co-precipitate.[1][2]

  • Isolation: Collect the crystals by suction filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Recrystallization of 2-Furancarboxylic Acid from Carbon Tetrachloride

  • Dissolution: Dissolve the crude 2-furancarboxylic acid in a minimal amount of hot carbon tetrachloride.[1][2]

  • Impurity Separation: Add a few milliliters of water to the solution. The water will coagulate and float the dark, tarry impurities.[2]

  • Layer Separation: Carefully separate the clear, lower carbon tetrachloride layer from the upper aqueous/impurity layer.[2]

  • Crystallization: Allow the carbon tetrachloride solution to cool, which will lead to the deposition of colorless crystals of 2-furancarboxylic acid.[1][2]

  • Isolation: Collect the crystals by suction filtration.[1]

  • Drying: Dry the purified crystals to remove any residual solvent.

Protocol 3: Purification of 2-Furancarboxylic Acid by Vacuum Distillation

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, using a Claisen flask. Ensure the delivery tube is set low to minimize the required heating temperature above the boiling point.[1][2]

  • Distillation: Heat the crude acid under reduced pressure. Pure 2-furancarboxylic acid will distill at approximately 141–144°C at 20 mmHg.[1][2]

  • Collection: Collect the fraction that distills in the correct temperature range. The product should solidify into a pure white solid upon cooling.[1][2]

  • Yield: This method typically yields 75–85% of the initial crude acid weight.[2]

Protocol 4: Purification of 2,5-Furandicarboxylic Acid (FDCA) by Acid Precipitation

  • Dissolution: Dissolve the crude FDCA in an aqueous solution of a base (e.g., NaOH) to form the corresponding dicarboxylate salt.[5]

  • Filtration (Optional): If insoluble impurities are present, filter the solution to remove them.[5]

  • Acidification: While stirring, carefully add an acid, such as 10% (v/v) HCl, to the aqueous solution of the FDCA salt until the pH reaches 2-3.[5][7] This will cause the FDCA to precipitate.

  • Isolation: Collect the precipitated FDCA by filtration.

  • Washing: Wash the collected solid with deionized water to remove any remaining salts.

  • Drying: Dry the purified FDCA under vacuum.[7]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis & Final Product start Crude Furan Carboxylic Acid recrystallization Recrystallization start->recrystallization Choose Method distillation Vacuum Distillation start->distillation Choose Method acid_precipitation Acid Precipitation (for FDCA) start->acid_precipitation Choose Method analysis Purity Analysis (e.g., HPLC, Melting Point) recrystallization->analysis distillation->analysis acid_precipitation->analysis product Pure Furan Carboxylic Acid analysis->product

Caption: General workflow for the purification of furan carboxylic acids.

troubleshooting_purity cluster_problem Identify Problem cluster_solution Implement Solution start Low Purity Detected (e.g., broad melting point) discolored Product Discolored? start->discolored oiling_out Product 'Oiled Out'? discolored->oiling_out No activated_carbon Use Activated Carbon during Recrystallization discolored->activated_carbon Yes vacuum_distill Perform Vacuum Distillation discolored->vacuum_distill Yes slow_cooling Ensure Slow Cooling & Consider Seed Crystal oiling_out->slow_cooling Yes repeat_purification Repeat Purification Step (Recrystallize or Distill) oiling_out->repeat_purification No activated_carbon->repeat_purification end High Purity Product vacuum_distill->end slow_cooling->repeat_purification repeat_purification->end

Caption: Troubleshooting decision tree for low purity issues.

acid_precipitation_workflow start Crude FDCA dissolve Dissolve in Aqueous Base (e.g., NaOH) start->dissolve filter_insoluble Filter Insoluble Impurities (Optional) dissolve->filter_insoluble acidify Acidify with HCl to pH 2-3 filter_insoluble->acidify precipitate FDCA Precipitates acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure FDCA dry->end

Caption: Workflow for FDCA purification by acid precipitation.

References

Technical Support Center: Paal-Knorr Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the Paal-Knorr synthesis of substituted furans.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr furan synthesis and its primary limitation?

The Paal-Knorr furan synthesis is a classic and widely used organic reaction that forms a substituted furan from a 1,4-dicarbonyl compound through an acid-catalyzed cyclization and dehydration. The primary limitation of the traditional method is the often harsh reaction conditions, such as prolonged heating in strong acids (e.g., sulfuric acid, p-TsOH), which can lead to low yields, charring, and degradation of sensitive functional groups on the substrate.

Q2: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?

This is a common issue caused by substrate decomposition or polymerization of the furan product under harsh acidic and high-temperature conditions. Furans are sensitive to strong acids, which can lead to polymerization or ring-opening.

  • Solution 1: Milder Catalyst: Switch from strong Brønsted acids like H₂SO₄ to a milder Lewis acid such as ZnCl₂, Bi(NO₃)₃, or Sc(OTf)₃. These can promote cyclization under less aggressive conditions.

  • Solution 2: Lower Temperature & Shorter Time: The most effective way to prevent degradation is to significantly reduce the reaction time and temperature. Microwave-assisted synthesis is a highly effective technique for achieving this, often completing the reaction in minutes instead of hours.

  • Solution 3: Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene can allow for better temperature control compared to solvent-free conditions, which can sometimes lead to localized overheating.

Q3: The reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do?

Incomplete conversion can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects.

  • Solution 1: Use a Stronger Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) are powerful dehydrating agents that can drive the reaction to completion.

  • Solution 2: Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate. However, be cautious as this can also increase the risk of side product formation.

  • Solution 3: Consider Microwave Irradiation: Microwave heating can dramatically accelerate the reaction rate, overcoming issues of slow conversion even with milder catalysts.

Q4: How do substituents on the 1,4-dicarbonyl starting material affect the reaction?

The electronic and steric nature of the substituents can significantly influence the reaction rate and yield. Electron-donating groups can facilitate the cyclization, while bulky or electron-withdrawing groups may hinder it. The stereochemistry of substituents can also play a role, as different diastereomers of the starting dione may cyclize at different rates.

Q5: I am trying to synthesize a furan, but I am getting a pyrrole as a byproduct. Why is this happening?

The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine. If your reaction mixture is contaminated with an amine source (e.g., from a previous step, contaminated solvent, or degradation of an amide), you may form pyrrole byproducts. Ensure all reagents and solvents are pure and free from nitrogen-containing nucleophiles.

Troubleshooting Guide

This workflow provides a logical approach to diagnosing and solving low-yield issues.

G cluster_2 Corrective Actions start Low Yield Observed symptom1 Reaction Mixture Dark / Tarring start->symptom1 symptom2 Incomplete Conversion / Starting Material Recovered start->symptom2 symptom3 Unexpected Byproduct (e.g., Pyrrole) start->symptom3 cause1 Decomposition / Polymerization symptom1->cause1 cause2 Insufficient Catalysis / Deactivation symptom2->cause2 cause3 Contamination symptom3->cause3 solution1a Use Milder Catalyst (e.g., Lewis Acid) cause1->solution1a solution1b Reduce Temperature & Reaction Time cause1->solution1b solution1c Switch to Microwave Synthesis cause1->solution1c solution2a Use Stronger Dehydrating Agent (P₂O₅, TiCl₄) cause2->solution2a solution2b Increase Catalyst Loading (e.g., 5% -> 10%) cause2->solution2b solution2c Switch to Microwave Synthesis cause2->solution2c solution3a Purify Reagents & Solvents cause3->solution3a solution3b Verify Purity of 1,4-Dicarbonyl cause3->solution3b

Caption: A troubleshooting workflow for low-yield Paal-Knorr furan synthesis.

Reaction Mechanism & Side Reactions

Understanding the mechanism is key to troubleshooting. The reaction proceeds via protonation of a carbonyl, enolization, a rate-determining intramolecular cyclization to form a hemiacetal, and subsequent dehydration to yield the aromatic furan ring.

G cluster_main Desired Paal-Knorr Pathway cluster_side Common Side Reactions Dicarbonyl 1,4-Dicarbonyl Enol Enol Intermediate Dicarbonyl->Enol H⁺ Polymer Polymerization / Tar Dicarbonyl->Polymer Harsh Acid / Heat Hemiacetal Cyclized Hemiacetal Enol->Hemiacetal Cyclization (Rate-Determining) Furan Furan Product Hemiacetal->Furan -H₂O RingOpened Ring-Opened Products Hemiacetal->RingOpened H₂O / H⁺ Furan->Polymer Excess Acid

Caption: Simplified reaction pathway versus common side reactions.

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and heating method significantly impacts reaction yield and time.

SubstrateCatalystSolventTemp. (°C)TimeYield (%)Reference
Hexane-2,5-dionep-TsOHTolueneReflux4-6 h~85-95
Various 1,4-diketonesAcetic AcidN/A (Microwave)120-1502-10 min65-89
Various 1,4-diketonesZnCl₂N/AVariesVariesGood
Various 1,4-diketonesP₂O₅N/AVariesVariesGood
Various 1,4-diketonesCaCl₂·2H₂ON/A (Microwave)VariesVariesGood

Experimental Protocols

Protocol 1: Conventional Heating with p-TsOH

This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.

  • Reagents & Setup:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).

  • Reaction:

    • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours or until no more water is collected.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a modern, rapid method for the synthesis of substituted furans.

  • Reagents & Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl compound (e.g., methyl 4,7-dioxooctanoate, 1.0 mmol).

    • Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.

  • Reaction:

    • Seal the vial with a septum cap.

    • Place the vial in a dedicated laboratory microwave reactor.

    • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Workup and Purification:

    • After the reaction is complete

Technical Support Center: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method for synthesizing this compound involves a two-step process. The first step is the Feist-Benary synthesis of ethyl 2-methyl-5-phenylfuran-3-carboxylate from ethyl acetoacetate and phenacyl bromide.[1] The subsequent step is the hydrolysis of the resulting ester to the desired carboxylic acid. An alternative approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor.[2][3][4]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances is a common issue in furan synthesis, often due to polymerization of the furan product or starting materials, especially under acidic conditions.[5][6] Furans can be sensitive to strong acids and high temperatures, which can lead to degradation and polymerization.[5] To mitigate this, consider the following:

  • Use milder reaction conditions: Opt for a milder acid catalyst or a lower reaction temperature.

  • Minimize reaction time: Monitor the reaction's progress and work it up as soon as the starting materials are consumed to avoid prolonged exposure of the product to harsh conditions.

  • Ensure anhydrous conditions: The presence of water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates.

Q3: The yield of my desired product is consistently low. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reactions, product degradation, or the formation of side products.[5] In the Feist-Benary synthesis, incomplete formation of the enolate from ethyl acetoacetate or competing side reactions of the starting materials can lower the yield. During the hydrolysis step, incomplete conversion of the ester to the carboxylic acid is a common reason for low yields. Overly harsh hydrolysis conditions (e.g., high temperature or prolonged reaction time) can lead to decarboxylation of the final product.

Q4: I am observing an unexpected byproduct in my NMR spectrum. What could it be?

A4: In the Feist-Benary synthesis of the ethyl ester, a potential byproduct is the O-alkylated product, formed from the reaction of the enolate of ethyl acetoacetate with phenacyl bromide at the oxygen atom instead of the carbon atom. Self-condensation of ethyl acetoacetate or phenacyl bromide under the reaction conditions can also lead to impurities. During the hydrolysis step, residual starting ester will appear as an impurity if the reaction is incomplete.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation (Ester Synthesis) Inactive reagents or catalyst.Ensure the freshness and purity of ethyl acetoacetate, phenacyl bromide, and the base catalyst (e.g., pyridine, triethylamine).[1][7]
Incorrect reaction temperature.Optimize the reaction temperature. The Feist-Benary reaction is typically conducted at elevated temperatures (50-100 °C).[7]
Polymerization/Tar Formation Reaction conditions are too harsh (strong acid, high temperature).Use a milder acid catalyst for the cyclization step if applicable (e.g., p-TsOH instead of concentrated H₂SO₄). Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.[5]
Presence of water.Use anhydrous solvents and reagents.
Incomplete Hydrolysis of Ester to Carboxylic Acid Insufficient reaction time or inadequate amount of base.Increase the reaction time for the hydrolysis step. Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.
Low reaction temperature.Perform the hydrolysis at an elevated temperature (reflux) to ensure complete conversion.
Presence of Decarboxylation Byproduct Hydrolysis conditions are too harsh.Use a lower concentration of the base or a lower reaction temperature during hydrolysis. Monitor the reaction carefully and stop it once the ester is consumed.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Feist-Benary synthesis of the corresponding ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

This protocol is adapted from established Feist-Benary synthesis procedures.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as pyridine or ethanol.

  • Base Addition: If not using pyridine as the solvent, add a base like triethylamine (1.1 equivalents) to the solution.

  • Addition of α-Halo Ketone: Slowly add phenacyl bromide (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100 °C. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. Dilute the residue with an organic solvent like diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 equivalent) in a suitable solvent like ethanol or methanol.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid, such as hydrochloric acid (HCl), until the product precipitates.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions cluster_synthesis Ester Synthesis (Feist-Benary) cluster_hydrolysis Hydrolysis EA Ethyl Acetoacetate Enolate Enolate EA->Enolate + Base PB Phenacyl Bromide Base Base (e.g., Pyridine) Ester Ethyl 2-methyl-5-phenyl- furan-3-carboxylate Enolate->Ester + Phenacyl Bromide (C-Alkylation) O_Alk O-Alkylated Product Enolate->O_Alk O-Alkylation Acid 2-Methyl-5-phenylfuran- 3-carboxylic acid Ester->Acid + Hydrolysis Polymer Polymerization/ Tar Ester->Polymer Harsh Conditions Decarb Decarboxylation Product Acid->Decarb Harsh Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O, Δ)

Caption: Synthesis pathway and potential side reactions.

References

Furan Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and optimization strategies for the synthesis of furan and its derivatives. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven recommendations to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during furan synthesis, offering potential causes and solutions.

Q1: My furan synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in furan synthesis can stem from several factors, including incomplete reactions, the formation of side products, or degradation of the desired furan product.[1][2] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inactive reagents.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or adjusting the temperature. Ensure the purity and reactivity of your starting materials and catalysts.[3]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired furan.[1] Common side reactions include polymerization and ring-opening of the furan product, especially under acidic conditions.[2][4]

    • Solution: Employ milder reaction conditions. For instance, in the Paal-Knorr synthesis, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid (H₂SO₄).[4] Running the reaction at the lowest effective temperature can also minimize side reactions.[4]

  • Product Degradation: Furan rings can be sensitive to strong acids, heat, and oxidative conditions, leading to decomposition.[1][5]

    • Solution: Minimize the reaction time and use milder workup procedures.[4] If purification involves chromatography on silica gel, which is acidic, consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent.[4]

  • Loss During Workup and Purification: The product can be lost during extraction, washing, or purification steps.[1] Furans can also be volatile, leading to loss during solvent removal.[4]

    • Solution: For volatile furans, use vacuum distillation with care to avoid excessive heat.[4] Ensure efficient extraction and handle the product carefully during all purification stages.

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of a dark, polymeric substance is a frequent issue in furan synthesis, often caused by the high reactivity of the furan ring, particularly under acidic conditions.[2]

  • Cause: Excessive acidity and high temperatures can promote polymerization and decomposition of the starting materials or the furan product.[2]

  • Prevention:

    • Control Acidity: Use milder acid catalysts or Lewis acids.[4] Ensure anhydrous conditions, as water can promote side reactions that lead to polymerizable intermediates.[4]

    • Control Temperature: Run the reaction at a lower temperature to reduce the rate of polymerization.[4]

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[4]

Q3: I am observing a significant amount of a ring-opened byproduct. What is the cause and how can it be minimized?

A3: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of acid and water, leading to the formation of acyclic dicarbonyl compounds.[2][4]

  • Cause: The furan ring is susceptible to attack by nucleophiles, including water, in an acidic environment.[2]

  • Minimization Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.[4]

    • Catalyst Choice: Consider using Lewis acids instead of Brønsted acids, as they can sometimes be more selective in promoting cyclization over ring-opening.[2]

Key Furan Synthesis Methods: Data & Protocols

This section provides an overview of common furan synthesis methods, including optimized reaction conditions and detailed experimental protocols.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[6] The reaction is typically acid-catalyzed and involves an intramolecular cyclization followed by dehydration.[7]

Table 1: Optimization of Reaction Conditions for Paal-Knorr Synthesis

ParameterConditionEffect on ReactionTroubleshooting Recommendation
Catalyst Strong Protic Acids (e.g., H₂SO₄, HCl)Can lead to polymerization and ring-opening.[4][6]Use milder acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂).[4][7]
Temperature High / Prolonged HeatingIncreases the rate of polymerization and decomposition.[4]Run at the lowest effective temperature and monitor for completion.[4]
Solvent Protic / AqueousMay lead to furan ring-opening.[4]Use an anhydrous, non-protic solvent.[4]
Reaction Time ProlongedIncreases exposure of the product to harsh conditions, leading to degradation.[4]Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.[4]

Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis

  • Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable anhydrous, non-protic solvent (e.g., toluene, THF).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Reaction: Heat the reaction mixture, typically with stirring, and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[4]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classic method for producing substituted furans, involving the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[8][9]

Table 2: Optimization of Reaction Conditions for Feist-Benary Synthesis

ParameterConditionEffect on ReactionTroubleshooting Recommendation
Base Strong Bases (e.g., NaOH)May hydrolyze sensitive substrates like esters.[8]Use mild bases such as pyridine or triethylamine.[8][9]
Temperature Prolonged HeatingMay induce decomposition of the product.[8]Typically conducted between 50–100°C; monitor for completion.[8]
α-Haloketone IodidesCan cause unwanted side reactions.[8]Chloroacetones and bromoketones are generally better choices.[8]
Solvent -Polar aprotic (e.g., DMF) or alcoholic solvents (e.g., ethanol) are commonly used.[8][9]The choice of solvent can influence reaction rate and side reactions.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

  • Setup: To a solution of the β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF), add a mild base like pyridine (1.1 eq).[4]

  • Addition of Haloketone: Add the α-haloketone (1.0 eq) to the mixture, often dropwise, while stirring.[4]

  • Reaction: Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.[8]

  • Dehydration Step (if necessary): If the reaction stalls at the hydroxydihydrofuran intermediate, cool the mixture and carefully add a catalytic amount of acid. Gentle heating may be required to complete the dehydration.[4]

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[4]

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude furan by column chromatography or distillation.[4]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Yield in Furan Synthesis

Troubleshooting_Low_Yield Start Low or No Furan Product Check_SM Check Starting Material Purity & Integrity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_SM->Check_Conditions No Issue Impure_SM Impure or Degraded Starting Material Check_SM->Impure_SM Issue Found Check_Workup Analyze Workup & Purification Procedure Check_Conditions->Check_Workup No Issue Suboptimal_Cond Suboptimal Conditions Check_Conditions->Suboptimal_Cond Issue Found Product_Loss Product Loss During Isolation Check_Workup->Product_Loss Issue Found Solution_SM Purify Starting Materials Use Fresh Reagents Impure_SM->Solution_SM Solution_Cond Optimize Temperature, Time, or Catalyst (See Tables 1 & 2) Suboptimal_Cond->Solution_Cond Solution_Workup Modify Purification Technique (e.g., neutral silica, vacuum distillation) Product_Loss->Solution_Workup

Caption: Troubleshooting workflow for low yield in furan synthesis.

Paal-Knorr Synthesis: Desired Pathway vs. Side Reactions

Paal_Knorr_Pathway cluster_desired Desired Pathway cluster_side Side Reactions Diketone 1,4-Dicarbonyl Cyclization Intramolecular Cyclization Diketone->Cyclization Polymerization Polymerization Diketone->Polymerization Dehydration Dehydration Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan Furan->Polymerization RingOpening Ring-Opening Furan->RingOpening

Caption: Desired and side reaction pathways in Paal-Knorr furan synthesis.

References

Technical Support Center: Stability of Carboxylic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of carboxylic acid derivatives in solution. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Troubleshooting Guides

Issue: Unexpected Degradation of Ester-Containing Compounds

Symptoms:

  • Loss of compound activity or concentration over time in aqueous buffers.

  • Appearance of unexpected peaks in HPLC analysis, often corresponding to the parent carboxylic acid and alcohol.

  • Drift in pH of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis Esters are susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is significantly influenced by pH and temperature.[1]
- Incorrect pH Most esters exhibit maximum stability in a slightly acidic to neutral pH range (typically pH 4-8).[2] Avoid strongly acidic or alkaline conditions.
Solution:
1. Determine the optimal pH for your specific ester by performing a pH-rate profile study.
2. Buffer your solutions to maintain the pH within the optimal stability range.
- Elevated Temperature Higher temperatures accelerate the rate of hydrolysis.
Solution:
1. Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C).
2. For reactions requiring elevated temperatures, minimize the reaction time.
Enzymatic Degradation If working with biological samples (e.g., plasma, cell lysates), esterases can rapidly hydrolyze ester bonds.[3]
Solution:
1. Add esterase inhibitors to your samples.
2. Heat-inactivate the biological matrix if compatible with your compound.
3. Work at low temperatures to reduce enzyme activity.
Issue: Amide Bond Instability in Experimental Assays

Symptoms:

  • Slow degradation of amide-containing compounds, such as peptides or small molecule drugs, over extended experimental periods.

  • Formation of the corresponding carboxylic acid and amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis Amides are generally more stable to hydrolysis than esters but can still degrade under harsh conditions.[4] Hydrolysis is catalyzed by strong acids or bases, often requiring heat.[5][6]
- Extreme pH and High Temperature Prolonged exposure to highly acidic or basic solutions, especially at elevated temperatures, will lead to amide bond cleavage.[5][7]
Solution:
1. Avoid extreme pH conditions unless required for a specific experimental step.
2. If harsh pH is necessary, minimize the exposure time and temperature.
3. For long-term storage, use a neutral or slightly acidic buffer and store at low temperatures. An unsubstituted amide was found to be largely stable in neutral solutions, with a half-life of about 13 days.[8] However, under moderately acidic (pH ~4) or basic (pH ~10) conditions, it underwent irreversible conversion.[8]
Enzymatic Degradation Proteases and amidases in biological systems can cleave amide bonds.
Solution:
1. Incorporate protease inhibitors into your experimental buffers when working with biological samples.
Issue: Rapid Decomposition of Acid Halides and Anhydrides in Solution

Symptoms:

  • Immediate and often vigorous reaction upon addition to protic solvents (e.g., water, alcohols).

  • Formation of carboxylic acids and the corresponding halide or another carboxylic acid.

  • Difficulty in obtaining accurate concentrations of the active compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reactivity Acid halides and anhydrides are the most reactive carboxylic acid derivatives and react rapidly with nucleophiles, including water.[8][9]
- Hydrolysis Both acid halides and anhydrides are readily hydrolyzed by water, even atmospheric moisture.[8][10][11]
Solution:
1. Use anhydrous (dry) solvents and reagents.
2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
3. Prepare solutions of these reagents immediately before use.
4. When working with aqueous solutions is unavoidable (e.g., for some biological assays), consider using a less reactive derivative or perform the reaction at low temperatures with rapid mixing to favor the desired reaction over hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for carboxylic acid derivatives in solution?

A1: The stability of carboxylic acid derivatives to nucleophilic attack, including hydrolysis, generally follows this order (from least stable to most stable): Acid Halides < Acid Anhydrides < Esters < Amides [12][13]

This order is primarily determined by the leaving group ability of the substituent attached to the acyl group. Weaker bases are better leaving groups, leading to higher reactivity and lower stability.[12]

Q2: How does pH affect the stability of esters and amides in solution?

A2: Both esters and amides undergo hydrolysis that is catalyzed by both acid and base.[1][7]

  • Esters: The rate of hydrolysis is significant under both strongly acidic and strongly basic conditions. They are generally most stable in the neutral to slightly acidic pH range (pH 4-8).[2]

  • Amides: Amides are significantly more resistant to hydrolysis than esters.[4] Their hydrolysis typically requires more forceful conditions, such as heating in the presence of strong acids or bases.[5][6]

Q3: Are there any quantitative data available on the hydrolysis rates of these derivatives?

A3: Yes, here are some examples of hydrolysis half-lives and rate constants for different carboxylic acid derivatives under various conditions.

Table 1: Hydrolysis Half-life (t½) of Selected Esters

EsterpHTemperature (°C)Half-life (t½)
Porphyrin-NHS Ester (P3-NHS)8.0Room Temp210 min
Porphyrin-NHS Ester (P3-NHS)8.5Room Temp180 min
Porphyrin-NHS Ester (P3-NHS)9.0Room Temp125 min
Porphyrin-NHS Ester (P4-NHS)8.0Room Temp190 min
Porphyrin-NHS Ester (P4-NHS)8.5Room Temp130 min
Porphyrin-NHS Ester (P4-NHS)9.0Room Temp110 min
Methyl Acetate7251.9 years
Ethyl Benzoate7257.5 years

Data for porphyrin esters from[14]. Data for methyl acetate and ethyl benzoate from[15].

Table 2: Hydrolysis Half-life (t½) of Selected Amides

AmidepHTemperature (°C)Half-life (t½)
Unsubstituted Bicyclic Amide (5a)NeutralRoom Temp~13 days
Lidocaine3-6Room TempMaximum stability
UDCA-AZT (in human plasma)~7.4Not specified7.53 ± 0.44 h
UDCA-AZT (in human whole blood)~7.4Not specified3.71 ± 0.16 h

Data for bicyclic amide from[8]. Data for Lidocaine from[16]. Data for UDCA-AZT from[4].

Table 3: Hydrolysis Rate Constants (k) for Acetic Anhydride

Temperature (°C)Rate Constant (k) (min⁻¹)
150.0631
200.0924
250.169
350.2752

Data from a study on the pseudo-first-order hydrolysis of acetic anhydride in the presence of excess water.[17]

Q4: How can I experimentally determine the stability of my carboxylic acid derivative?

A4: A forced degradation study is a common and effective way to assess the stability of a compound.[10][18][19][20][21] This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time, typically using a stability-indicating HPLC method.

Experimental Protocols

Protocol: Forced Degradation Study for an Ester Compound

This protocol outlines a general procedure for assessing the stability of an ester in solution under hydrolytic stress.

1. Materials and Reagents:

  • Ester compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Phosphate or citrate buffers for various pH values

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of your ester compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration (e.g., 100 µg/mL).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration (e.g., 100 µg/mL).

  • Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer (pH 7) to a final concentration (e.g., 100 µg/mL).

  • Temperature: Incubate aliquots of each solution at different temperatures (e.g., room temperature, 40°C, 60°C).

4. Time-Point Sampling:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples to stop the degradation reaction.

  • Dilute the samples to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent ester from its degradation products (the carboxylic acid and alcohol).

  • Inject the samples from each time point and quantify the peak area of the parent compound.

6. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) under each stress condition.

Visualizations

Relative Stability and Reactivity of Carboxylic Acid Derivatives

G cluster_0 Decreasing Reactivity / Increasing Stability Amide Amide Ester Ester Amide->Ester Less Stable Ester->Amide More Reactive Anhydride Anhydride Ester->Anhydride Less Stable Anhydride->Ester More Reactive AcidHalide AcidHalide Anhydride->AcidHalide Less Stable AcidHalide->Anhydride More Reactive

Caption: Relative stability of carboxylic acid derivatives.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock Prepare Stock Solution stress_solutions Prepare Stress Solutions (Acid, Base, Neutral) stock->stress_solutions incubation Incubate at Different Temperatures stress_solutions->incubation sampling Collect Samples at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate, Half-life) hplc->data_analysis G cluster_synthesis Synthesis cluster_action Action cluster_degradation Degradation Precursor Precursor (Carboxylic Acid + Alcohol) Enzyme_Synth Synthesizing Enzyme Precursor->Enzyme_Synth Signaling_Molecule Active Ester Signaling Molecule Enzyme_Synth->Signaling_Molecule Receptor Cellular Receptor Signaling_Molecule->Receptor Binds and Activates Enzyme_Hydro Hydrolase Enzyme (e.g., Esterase) Signaling_Molecule->Enzyme_Hydro Hydrolysis Inactive_Products Inactive Products (Carboxylic Acid + Alcohol) Enzyme_Hydro->Inactive_Products

References

Technical Support Center: HPLC Separation of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of furan compounds.

Frequently Asked Questions (FAQs)

Peak Shape Issues

Q1: What are the primary causes of peak tailing for furan compounds like 5-HMF in reversed-phase HPLC?

Peak tailing for furan aldehydes such as 5-hydroxymethylfurfural (5-HMF) and furfural can be attributed to several factors, which can be broadly classified as chemical interactions and physical or chromatographic problems.[1]

  • Secondary Silanol Interactions: A primary chemical cause is the interaction between the polar groups of furan compounds and the active residual silanol groups on the silica-based stationary phase of the HPLC column.[1] These secondary interactions cause some analyte molecules to be retained longer, leading to an asymmetrical peak shape.[1]

  • Column Degradation: HPLC columns can degrade over time, leading to a loss of stationary phase, the formation of voids at the column inlet, or a partially blocked inlet frit.[1] These issues can disrupt the sample band as it enters the column, causing tailing for all peaks.[1]

  • Mobile Phase pH: An unsuitable mobile phase pH can cause inconsistent ionization of the analytes or the stationary phase, which contributes to peak tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion, including tailing.[1]

  • Extra-Column Effects: Excessive volume in the tubing between the injector and the column can also lead to peak tailing, particularly for early eluting peaks.[1]

Q2: My chromatogram shows peak fronting. What are the likely causes?

Peak fronting, where the peak is broader in the first half and has a sharp end, can be caused by:[2]

  • Column Overload: Injecting too much sample or a sample that is too concentrated.[2][3]

  • Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.[2]

  • Column Packing Issues: Uneven silica bed density can cause analytes to travel in a preferential path, leading to fronting.[3]

Q3: What causes split peaks in the analysis of furan compounds?

Split peaks, where a single compound appears as two or more distinct peaks, may indicate a problem occurring before the separation process.[2] Common causes include:

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample band.[2]

  • Void in the Column: A void in the column packing material can cause the sample to travel through different paths.[2][4]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

Retention Time & Resolution Issues

Q4: My retention times are drifting and unstable. What should I investigate?

Retention time instability can be caused by a variety of factors.[5][6] A systematic check of the following is recommended:

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common source of variation.[7] In reversed-phase chromatography, a 1% error in the organic solvent amount can change retention time by 5-15%.[7] Evaporation of the more volatile organic components from pre-mixed mobile phases can also cause drift over time.[8]

  • Temperature Fluctuations: Both the column compartment and laboratory room temperature need to be stable.[7] A 1°C change in temperature can lead to a 1-2% variation in retention time.[7]

  • Mobile Phase pH: The pH of the mobile phase must be carefully controlled, as a small change of 0.1 pH units can shift retention times by up to 10%.[7]

  • Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can lead to retention time shifts.[9][10]

  • System Leaks: Even small leaks in the HPLC system can cause a reduction in flow rate, leading to longer retention times.[7][8]

  • Pump and Degasser Issues: Air bubbles in the system due to improper degassing or malfunctioning pump components can obstruct the continuous flow of the mobile phase and cause retention time variation.[5][7]

Q5: How can I improve the resolution between two closely eluting furan derivatives?

Improving resolution in HPLC involves optimizing efficiency, selectivity, and the retention factor.[11][12] Here are some strategies:

  • Adjust Mobile Phase Composition: In reversed-phase HPLC, decreasing the amount of organic solvent will increase retention and can improve separation.[12]

  • Change Mobile Phase pH: Adjusting the pH can alter the ionization of analytes, which in turn affects their retention and selectivity.[11][13]

  • Modify Column Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase analysis time.[14] Conversely, increasing the temperature can improve efficiency for some compounds.[13]

  • Select a Different Column: Switching to a column with a different stationary phase (e.g., from C18 to a Phenyl column for aromatic compounds) can enhance selectivity through different interaction mechanisms.[11] Using a column with smaller particles or a longer column can increase efficiency (plate number).[11][12][14]

  • Optimize Flow Rate: In most cases, lowering the flow rate will result in narrower peaks and better resolution, at the cost of a longer run time.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Peak Tailing

If you are observing peak tailing for your furan compounds, follow this systematic troubleshooting workflow.

G start Peak Tailing Observed q1 Does tailing affect all peaks or just furan analytes? start->q1 all_peaks Tailing affects ALL peaks q1->all_peaks All Peaks furan_peaks Tailing affects ONLY furan analytes q1->furan_peaks Furan Analytes check_column Check for column degradation: - Void at inlet? - Blocked frit? - Old column? all_peaks->check_column check_system Check for extra-column effects: - Excessive tubing length/volume? all_peaks->check_system check_silanol Suspect secondary silanol interactions furan_peaks->check_silanol check_overload Check for sample overload: - Is sample concentration too high? furan_peaks->check_overload check_ph Check mobile phase pH: - Is pH appropriate and stable? furan_peaks->check_ph solution_column Solution: - Backflush the column - Use a guard column - Replace the column check_column->solution_column solution_system Solution: - Minimize tubing length - Use smaller ID tubing check_system->solution_system solution_silanol Solution: - Use a modern, end-capped column - Add a mobile phase modifier (e.g., TEA) - Adjust mobile phase pH check_silanol->solution_silanol solution_overload Solution: - Dilute the sample - Inject a smaller volume check_overload->solution_overload solution_ph Solution: - Adjust pH to suppress silanol activity (e.g., pH 2.5-3.5) - Ensure proper buffering check_ph->solution_ph end Peak Shape Improved solution_column->end solution_system->end solution_silanol->end solution_overload->end solution_ph->end

Caption: Troubleshooting workflow for peak tailing issues.

Experimental Protocols & Data

Protocol 1: General HPLC-DAD Method for Furan Derivatives in Coffee

This protocol provides a general method for the analysis of less volatile furan derivatives in coffee samples.[15]

  • Sample Preparation:

    • Weigh 1 gram of ground coffee into a centrifuge tube.[15]

    • Add a suitable extraction solvent, such as a methanol/water mixture.[15]

    • Vortex the mixture and extract using an ultrasonic bath for 30 minutes.[15]

    • Centrifuge the sample to separate solid particles.[15]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject an aliquot of the filtered extract into the HPLC system.[15]

    • Separate the furan derivatives on a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Use a gradient elution program with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.[15]

    • Detect the compounds using a Diode-Array Detector (DAD), monitoring at the maximum absorption wavelength for each derivative (e.g., ~280 nm for 5-HMF).[15]

Table 1: Example HPLC Method Parameters for Furan Compounds

The following table summarizes typical HPLC conditions used for the separation of furanic compounds. These parameters can serve as a starting point for method development.

ParameterMethod 1Method 2Method 3
Column PerkinElmer Aqueous C18 (100 mm x 4.6 mm, 3 µm)[16]Shim-packTM GISS C18 (250 mm x 4.6 mm, 5 µm)[17]Zorbax Eclipse XBD-C8 (150 mm x 4.6 mm, 5 µm)[17]
Mobile Phase A Water[16]Water[17]0.1% Formic Acid in Water[17]
Mobile Phase B Acetonitrile (ACN)[16]Acetonitrile (ACN)[17]Acetonitrile (ACN)[17]
Elution Gradient (85:15 A:B to 0:100 A:B)[16]Gradient[17]Gradient[17]
Flow Rate 1.0 mL/min[16]1.0 mL/min[17]Not Specified
Column Temp. 25 °C[16]Not SpecifiedNot Specified
Detector UV/Vis (278 nm)[16]Diode Array Detector (DAD)[17]Diode Array Detector (DAD)[17]
Injection Vol. 10 µL[16]Not SpecifiedNot Specified
Logical Relationships in Troubleshooting

The diagram below illustrates the relationship between common HPLC problems and their potential root causes, providing a logical framework for troubleshooting.

G cluster_problems Observed Problems cluster_causes Potential Root Causes p1 Peak Tailing/ Fronting c1 Column Issues (Degradation, Voids, Contamination) p1->c1 c2 Mobile Phase (Incorrect Composition, pH, Degassing) p1->c2 c5 Sample Issues (Overload, Solubility, Matrix Effects) p1->c5 p2 Poor Resolution p2->c1 p2->c2 c4 Method Parameters (Flow Rate, Temp., Gradient) p2->c4 p3 Retention Time Drift p3->c1 p3->c2 c3 System Hardware (Pump, Leaks, Injector, Tubing) p3->c3 p3->c4 p4 Baseline Noise/Drift p4->c1 p4->c2 p4->c3

Caption: Relationship between HPLC problems and root causes.

References

Catalyst Selection for Efficient Furan Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient furan synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of furans, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Furan Yield 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, leading to degradation. 2. Inefficient Catalyst: The chosen catalyst may have low activity for the specific substrate. 3. Poor Substrate-Catalyst Contact: In heterogeneous catalysis, mass transfer limitations can occur. 4. Presence of Inhibitors: Impurities in the feedstock can poison the catalyst.1. Optimize Temperature: Screen a range of temperatures to find the optimum for your specific catalytic system. 2. Screen Catalysts: Test a variety of catalysts with different active sites (e.g., Lewis vs. Brønsted acids). 3. Improve Mixing: Increase stirring speed or consider a different reactor design. For solid catalysts, ensure a small particle size. 4. Purify Feedstock: Pre-treat the starting material to remove potential inhibitors.
Poor Selectivity (High Byproduct Formation) 1. Unselective Catalyst: The catalyst may promote side reactions, such as polymerization or fragmentation. 2. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may favor byproduct formation. 3. Solvent Effects: The solvent can influence reaction pathways.1. Select a More Selective Catalyst: Consider catalysts with well-defined active sites. For example, zeolites with specific pore structures can provide shape selectivity. 2. Optimize Reaction Conditions: Systematically vary temperature, pressure, and reaction time to identify conditions that maximize furan selectivity. 3. Solvent Screening: Evaluate different solvents to find one that favors the desired reaction pathway.
Catalyst Deactivation 1. Coke/Humins Formation: Carbonaceous deposits can block active sites. 2. Active Site Leaching: The active species may leach from the support in liquid-phase reactions. 3. Sintering: High temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area. 4. Poisoning: Impurities in the feed can irreversibly bind to active sites.1. Regeneration: For coking, a common regeneration method is calcination in air to burn off the carbon deposits. 2. Use a More Stable Support: Choose a support material that strongly interacts with the active species to prevent leaching. 3. Control Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. 4. Feedstock Purification: Implement a purification step for the starting material.
Difficulty in Product Separation 1. Formation of Azeotropes: The furan product may form an azeotrope with the solvent or byproducts. 2. Similar Boiling Points: The boiling points of the product and impurities may be close.1. Use a Different Solvent: Select a solvent that does not form an azeotrope with the desired furan. 2. Employ Advanced Separation Techniques: Consider fractional distillation, extractive distillation, or chromatography for purification.

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for furan synthesis from biomass?

Common catalysts include solid acids (e.g., zeolites like H-ZSM-5, ion-exchange resins), metal oxides (e.g., TiO₂, ZrO₂), and supported metal catalysts (e.g., Pd, Pt, Ru on carbon or oxide supports). The choice depends on the specific starting material and desired furan derivative.

2. How do I choose between a homogeneous and a heterogeneous catalyst?

  • Homogeneous catalysts often exhibit high activity and selectivity under mild conditions. However, their separation from the reaction mixture can be challenging and costly.

  • Heterogeneous catalysts are generally more robust, easily separated from the product stream, and can be regenerated and reused, making them more suitable for industrial applications.

3. What is the role of the solvent in furan synthesis?

The solvent can significantly impact reaction rates and selectivity. For example, in the conversion of carbohydrates, solvents like DMSO can promote the desired dehydration reactions while suppressing side reactions. The choice of solvent can also influence the stability of the catalyst and the ease of product separation.

4. How can I minimize the formation of humins?

Humins are polymeric byproducts that often lead to catalyst deactivation. Their formation can be minimized by:

  • Optimizing reaction conditions (lower temperature, shorter residence time).

  • Using a biphasic solvent system to continuously extract the furan product from the reactive phase.

  • Employing catalysts with specific pore structures that hinder the formation of large polymer chains.

5. What are the key safety precautions to take during furan synthesis?

Furans and their derivatives can be volatile and flammable. It is essential to work in a well-ventilated fume hood and take appropriate precautions to avoid ignition sources. Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Catalyst Performance Comparison

The following tables summarize quantitative data for different catalytic systems used in furan synthesis.

Table 1: Comparison of Catalysts for the Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

CatalystSolventTemperature (°C)Reaction Time (h)Fructose Conversion (%)HMF Yield (%)Reference
H-ZSM-5DMSO12039885
Amberlyst-15DMSO1202>9982
ZrO₂DMSO16019570
TiO₂DMSO16019265

Table 2: Comparison of Catalysts for the Hydrogenation of Furfural to Furfuryl Alcohol

CatalystSolventTemperature (°C)H₂ Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Yield (%)Reference
5% Pd/CEthanol1002010098
5% Pt/CEthanol1002010095
5% Ru/CWater120309996
Cu-Cr-OGas Phase130-1801>99>98

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose using H-ZSM-5

  • Catalyst Preparation: H-ZSM-5 with a Si/Al ratio of 50 is calcined at 550°C for 5 hours in air.

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.8 g of fructose (10 mmol) and 50 mL of dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add 0.18 g of the prepared H-ZSM-5 catalyst to the flask.

  • Reaction: Heat the mixture to 120°C and stir for 3 hours.

  • Work-up and Analysis: After the reaction, cool the mixture to room temperature. The catalyst is separated by centrifugation. The products in the liquid phase are analyzed and quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector.

Protocol 2: Synthesis of Furfuryl Alcohol from Furfural using Pd/C

  • Reaction Setup: In a 250 mL high-pressure autoclave, add 10 g of furfural (0.104 mol), 100 mL of ethanol, and 0.5 g of 5% Pd/C catalyst.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 20 bar with H₂.

  • Reaction: Heat the autoclave to 100°C and stir the reaction mixture at 800 rpm for 4 hours.

  • Work-up and Analysis: After the reaction, cool the autoclave to room temperature and carefully release the pressure. The catalyst is removed by filtration. The products in the filtrate are analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

Diagrams

Catalyst_Selection_Workflow start Define Target Furan & Starting Material catalyst_screening Catalyst Screening (Acidic, Basic, Metal) start->catalyst_screening condition_optimization Reaction Condition Optimization (T, P, Time, Solvent) catalyst_screening->condition_optimization performance_eval Performance Evaluation (Yield, Selectivity) condition_optimization->performance_eval performance_eval->catalyst_screening Low Performance deactivation_study Catalyst Deactivation & Regeneration Study performance_eval->deactivation_study Good Performance? deactivation_study->catalyst_screening Unstable scale_up Scale-up & Process Integration deactivation_study->scale_up Stable Catalyst? end Efficient Furan Synthesis scale_up->end

Catalyst selection workflow for furan synthesis.

Troubleshooting_Furan_Synthesis start Problem Encountered in Furan Synthesis low_yield Low Furan Yield? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No sol_yield Optimize Temp. Screen Catalysts Improve Mixing low_yield->sol_yield Yes catalyst_deactivation Catalyst Deactivation? poor_selectivity->catalyst_deactivation No sol_selectivity Change Catalyst Optimize Conditions Screen Solvents poor_selectivity->sol_selectivity Yes sol_deactivation Regenerate Catalyst Purify Feedstock Use Stable Support catalyst_deactivation->sol_deactivation Yes end Problem Resolved catalyst_deactivation->end No sol_yield->end sol_selectivity->end sol_deactivation->end

Troubleshooting decision tree for furan synthesis.

Furan_Synthesis_Pathway carbohydrates Carbohydrates (e.g., Xylose, Fructose) dehydration Acid-Catalyzed Dehydration carbohydrates->dehydration furfural_hmf Furfural / HMF dehydration->furfural_hmf side_reactions Side Reactions dehydration->side_reactions hydrogenation Metal-Catalyzed Hydogenation/Hydrogenolysis furfural_hmf->hydrogenation furfural_hmf->side_reactions furan_derivatives Furan Derivatives (e.g., Furfuryl Alcohol, DMF) hydrogenation->furan_derivatives humins Humins/Polymers side_reactions->humins

General reaction pathway for furan synthesis from biomass.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of carboxylic acids. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs. The focus is on providing objective performance comparisons supported by experimental data and detailed protocols, in alignment with regulatory expectations.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For carboxylic acids, which are crucial in pharmaceutical development, metabolic studies, and food science, robust and reliable analytical methods are paramount.[2] The validation process demonstrates that a method is suitable for its purpose, ensuring the reliability, consistency, and accuracy of analytical data.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4]

Core Analytical Techniques for Carboxylic Acid Analysis

The primary analytical techniques for the quantification of carboxylic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different types of carboxylic acids and sample matrices.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[5][6] This makes it a strong candidate for the analysis of various carboxylic acids.[5]

  • Gas Chromatography (GC): Ideally suited for volatile and thermally stable compounds.[6][7] For less volatile carboxylic acids, derivatization is often required to increase volatility.[2][8]

  • Capillary Electrophoresis (CE): An excellent technique for small, highly charged molecules like short-chain carboxylic acids, offering rapid analysis times.[9][10]

The choice between these methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[5]

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following tables summarize the performance of different methods for the analysis of carboxylic acids based on published validation data.

Table 1: Gas Chromatography (GC) Method Performance for Short-Chain Fatty Acids (SCFAs)

A derivatization-free GC-MS method has been validated for the quantification of SCFAs in various biological matrices.[8][11]

Validation ParameterAcetic AcidPropionic AcidButyric AcidIsobutyric AcidValeric Acid
Linearity (R²) > 0.99> 0.99> 0.99> 0.99> 0.99
Reproducibility (RSD) 1 - 4.5%1 - 4.5%1 - 4.5%1 - 4.5%1 - 4.5%
Recovery 95 - 117%95 - 117%95 - 117%95 - 117%95 - 117%
Matrix Plasma, Feces, Cecum, Liver, Adipose TissuePlasma, Feces, Cecum, Liver, Adipose TissuePlasma, Feces, Cecum, Liver, Adipose TissuePlasma, Feces, Cecum, Liver, Adipose TissuePlasma, Feces, Cecum, Liver, Adipose Tissue

Data sourced from a validated derivatization-free GC-MS method.[11]

Another GC-FID method for SCFAs in serum, feces, and colonic luminal content demonstrated good linearity and precision.[12]

Validation ParameterAcetic AcidPropionic AcidButyric Acid
Linear Range (µg/mL) 15 - 10,00015 - 10,00015 - 10,000
Precision (RSD) < 15.0%< 15.0%< 15.0%
Accuracy (Error Relative) ± 15.0%± 15.0%± 15.0%
Extraction Efficiency > 97.0%> 97.0%> 97.0%

Data sourced from a validated GC-FID method.[12]

Table 2: Capillary Electrophoresis (CE) Method Performance for Short-Chain Organic Acids

A CE method with UV detection has been validated for the analysis of short-chain organic acids in natural rubber latex.[10]

AnalyteLimit of Detection (mM)
Oxalic Acid0.005 - 1.6
Formic Acid0.005 - 1.6
Fumaric Acid0.005 - 1.6
Succinic Acid0.005 - 1.6
Malic Acid0.005 - 1.6
Citric Acid0.005 - 1.6
Acetic Acid0.005 - 1.6
Propionic Acid0.005 - 1.6

Data sourced from a validated CE-UV method.[10]

Workflow for Analytical Method Validation

The process of validating an analytical method follows a structured path from development to implementation. This workflow ensures that the method is robust, reliable, and fit for its intended purpose.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol (Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport RoutineUse Method Implementation for Routine Use ValidationReport->RoutineUse

Workflow for the validation of an analytical method.

Interrelationship of Validation Parameters

The various parameters of method validation are interconnected, collectively ensuring the overall performance and reliability of the analytical procedure.

Validation_Parameters_Interrelationship ValidatedMethod Fit-for-Purpose Validated Method Specificity Specificity Specificity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Accuracy->Precision Precision->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Interconnectivity of analytical method validation parameters.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for the analysis of carboxylic acids using HPLC and GC.

Protocol 1: HPLC-UV Analysis of Organic Acids

This protocol is a general method for the simultaneous separation of common organic acids in aqueous samples.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm.

  • Chromatographic Conditions:

    • Mobile Phase: 20 mM potassium phosphate buffer, pH 2.7 (isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure:

    • Specificity: Analyze a blank (mobile phase) and a sample spiked with known organic acids to ensure no interfering peaks at the retention times of the analytes.

    • Linearity: Prepare calibration standards of at least five concentrations. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[13]

    • Accuracy: Analyze samples with known concentrations (e.g., three replicates at three different concentration levels) and calculate the percent recovery.[14]

    • Precision:

      • Repeatability: Analyze a minimum of six replicates at 100% of the test concentration.[14]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.[15]

Protocol 2: GC-MS Analysis of Short-Chain Fatty Acids (SCFAs)

This protocol outlines a derivatization-free method for quantifying SCFAs in biological samples.[8][11]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: DB-23 (60 m x 0.25 mm i.d., 0.15 µm film thickness) or similar polar capillary column.[12]

  • Sample Preparation (Extraction):

    • To 200 µL of sample (e.g., serum, fecal homogenate), add an internal standard.[12]

    • Add organic solvents (e.g., a mixture of n-butanol, tetrahydrofuran, and acetonitrile) and acidify with HCl.[12]

    • Add citric acid and sodium chloride, then vortex vigorously for 1 minute.[12]

    • Centrifuge the sample (e.g., at 14,870 x g for 10 min).[12]

    • Transfer the supernatant to a GC vial for analysis.[12]

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold, then ramp up to a final temperature (e.g., 240°C) to elute all analytes.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for quantification of target analytes and their deuterated internal standards.[8][11]

  • Validation Procedure:

    • Follow the validation steps as outlined in Protocol 1, adapting them for a GC-MS system.

    • Matrix Effects: Evaluate by comparing the response of an analyte in a standard solution to its response in a sample matrix to ensure the matrix does not interfere with quantification.[8][11][16]

    • Recovery: Assess the efficiency of the sample extraction procedure.[11] A good recovery rate is typically between 95-117%.[11]

References

A Comparative Analysis of the Biological Activities of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this five-membered aromatic heterocycle have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide provides a comparative overview of the biological performance of various furan derivatives, supported by quantitative experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in the identification and development of promising therapeutic candidates.

Anticancer Activity

Furan derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the modulation of critical signaling pathways implicated in cancer progression.[2][5] Several studies have highlighted the potent cytotoxic effects of furan-containing compounds against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Furan Derivatives

Derivative ClassSpecific CompoundTarget Cell LineIC50 (µM)Reference
Furan-Fused ChalconesCompound 8-17.2[6]
Compound 9 (lacks furan ring)-305[6]
Isomer 6a-20.9[6]
Isomer 6s-70.8[6]
5-(4-chlorophenyl)furan DerivativesPyrazoline derivative 7eLeukemia SR0.05[7]
Pyrazoline derivative 7cLeukemia SR0.09[7]
Pyridine derivative 11aLeukemia SR0.06[7]
Furan Precursors and DerivativesCompound 1HeLa< 0.08[8]
Compound 24HeLa0.08[8]
Compound 24SW6202.59[8]
Compound 32HeLa0.39[8]
Compound 32SW6204.31[8]

The data clearly indicates that the presence and orientation of the furan ring can significantly influence anticancer potency. For instance, the fusion of a furan ring resulted in a more than 17-fold increase in potency when comparing compound 8 to compound 9.[2] Furthermore, the strategic placement of substituents on the furan scaffold has been shown to be critical for optimizing cytotoxic activity.[2]

Certain furan derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation and survival.[5][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan_Derivative Furan Derivative Furan_Derivative->PI3K inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and potential inhibition by furan derivatives.
Antimicrobial Efficacy

Furan derivatives have demonstrated a broad spectrum of antimicrobial activity, offering potential solutions to the growing challenge of antibiotic resistance.[1] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the furan ring.[1]

Table 2: Comparative Antimicrobial Activity of Furan Derivatives (MIC in µg/mL)

Derivative ClassSpecific CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
NitrofuransNitrofurantoin16 - 644 - 32-[1]
Furan-ChalconesChalcone 2a15.6231.2531.25[1]
Chalcone 2h31.2562.562.5[1]
Furan-PyrazolinesPyrazoline 3d12562.5>250[1]

Nitrofurans, a well-established class of furan-based antibiotics, are known to be effective against a range of urinary tract pathogens.[9] More recent research has focused on other furan derivatives, such as chalcones and pyrazolines, which also exhibit promising antimicrobial profiles.[1]

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Preparation cluster_assay Microbial Assay cluster_analysis Data Analysis Synthesis Synthesize Furan Derivatives Stock_Solution Prepare Stock Solutions Synthesis->Stock_Solution Microdilution Perform Broth Microdilution Stock_Solution->Microdilution Inoculum Prepare Standardized Microbial Inoculum Inoculum->Microdilution Incubation Incubate Plates Microdilution->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Data_Analysis Analyze and Compare Activity MIC_Determination->Data_Analysis

Figure 2: General workflow for antimicrobial screening of furan derivatives.
Anti-inflammatory Activity

Several furan derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of key inflammatory mediators.[10][11]

Table 3: Comparative Anti-inflammatory Activity of Furan Derivatives

Derivative ClassSpecific CompoundAssayActivity (IC50)Reference
Furan-based Benzyl AmidesCompound 18TNF-α InhibitionComparable to Indomethacin[11]
Compound 15TNF-α InhibitionComparable to Indomethacin[11]
Compound 9TNF-α InhibitionComparable to Indomethacin[11]
Furanone DerivativesPyridazinone 5bCOX-2/15-LOX InhibitionSignificant[12]
Pyridazinone 8bCOX-2/15-LOX InhibitionSignificant[12]
Pyridazinone 8cCOX-2/15-LOX InhibitionSignificant[12]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines such as TNF-α.[11][12]

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furan_Derivative Furan Derivative Furan_Derivative->COX inhibits Furan_Derivative->LOX inhibits

Figure 3: Inhibition of inflammatory pathways by furan derivatives.

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of furan derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5][13] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of furan derivatives against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.[5]

  • Serial Dilution: The furan derivatives are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Anti-inflammatory Activity: TNF-α Inhibition Assay

This protocol assesses the ability of furan derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α, in the presence or absence of various concentrations of the furan derivatives.

  • Incubation: The cells are incubated for a specific period to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of substituted furans. Furan and its derivatives are significant compounds, appearing as process-induced contaminants in thermally treated foods and as structural motifs in various pharmaceutical products.[1][2] Given their potential carcinogenicity and role in drug efficacy and safety, the use of sensitive, reliable, and thoroughly validated analytical methods is crucial for monitoring and risk assessment.[3][4]

Cross-validation of analytical methods is a critical process to ensure that a validated procedure yields consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[5][6] This guide outlines quantitative data from prevalent methods, details experimental protocols, and illustrates logical workflows to aid in the selection and implementation of appropriate analytical strategies for substituted furans.

Data Presentation: A Comparative Analysis of Analytical Techniques

The primary methods for analyzing volatile substituted furans are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace (HS) or Headspace Solid-Phase Microextraction (HS-SPME) for sample introduction.[3] For less volatile or thermally labile furan derivatives, High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is employed.[1][2] The selection of a method depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity.

The following tables summarize the performance of these key analytical techniques based on reported limits of detection (LOD) and limits of quantitation (LOQ).

Table 1: Comparison of GC-MS Based Methods for Furan Derivatives in Various Matrices

Furan DerivativeMatrixAnalytical MethodLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Reference
FuranVarious FoodsHS-SPME-GC-MS/MS0.01 - 0.020.04 - 0.06[7]
2-MethylfuranBaby FoodHS-SPME-GC-MS0.018 - 0.035Not Reported[8]
2-EthylfuranVarious FoodsHS-SPME-Arrow-GC-MS/MS0.001 - 1.0710.003 - 3.571[9]
2-PentylfuranVarious FoodsHS-SPME-Arrow-GC-MS/MS0.001 - 1.0710.003 - 3.571[9]
2,5-DimethylfuranMilk PowderNot Specified0.23 ± 0.01 (Trace)Not Reported[9]
Furfuryl alcoholVarious FoodsHS-SPME-Arrow-GC-MS/MS0.001 - 1.0710.160 - 0.675[8][9]
FurfuralBaby FoodHS-SPME-GC-MS0.018 - 0.035Not Reported[8]

Table 2: HPLC Methods for Analysis of Substituted Furans

AnalyteColumnMobile PhaseDetectionReference
5-Hydroxymethyl-2-furaldehyde (5-HMF)C18 reverse-phaseGradient: Water (0.1% formic acid) & AcetonitrileDAD (~280 nm)[1]
Furfuryl alcoholNewcrom R1Gradient: Acetonitrile & Water (H3PO4 buffer)UV (210 & 275 nm)[2]
FurfuralNewcrom R1Gradient: Acetonitrile & Water (H3PO4 buffer)UV (210 & 275 nm)[2]
2-Furancarboxylic acidNewcrom R1Gradient: Acetonitrile & Water (H3PO4 buffer)UV (210 & 275 nm)[2]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible methodologies are fundamental for the validation and cross-validation of analytical results.[1] Below are representative protocols for the analysis of furan derivatives.

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is highly effective for the extraction and concentration of volatile furans from complex matrices.[3]

  • Sample Preparation :

    • Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[1][9]

    • Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds.[1]

    • Spike the sample with an appropriate internal standard solution (e.g., d4-furan) for accurate quantification.[1][9]

    • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[1]

  • HS-SPME Extraction :

    • Place the vial in an autosampler with an agitator.

    • Equilibrate the sample at a set temperature (e.g., 30-50°C) for a defined period (e.g., 15-20 minutes).[3]

    • Expose a SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for extraction (e.g., 15-20 minutes).[3][9]

  • GC-MS Analysis :

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 3 minutes).[3]

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS).[8][9]

    • Use a temperature program to elute the furan derivatives (e.g., start at 32°C, hold for 4 min, then ramp to 200°C).[8]

    • Detect and quantify the analytes using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[8]

Protocol 2: High-Performance Liquid Chromatography with DAD (HPLC-DAD)

This protocol is suitable for the analysis of less volatile, more polar substituted furans like 5-HMF.[1][2]

  • Sample Preparation :

    • For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol).

    • For liquid samples, dilute as necessary.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • HPLC-DAD Analysis :

    • Inject an aliquot of the filtered extract into the HPLC system.

    • Separate the furan derivatives on a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Use a gradient elution program with a mobile phase consisting of two solvents, for instance, (A) 0.1% formic acid in water and (B) acetonitrile.[1]

    • A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[1]

    • Detect the compounds using a Diode-Array Detector, monitoring at the maximum absorption wavelength for each furan derivative (e.g., ~280 nm for 5-HMF).[1]

Visualization of Workflows and Pathways

Cross-Validation Workflow

The cross-validation of analytical methods involves comparing data from two different sources to ensure consistency and reliability. This can be between two different laboratories running the same method or two different analytical methods analyzing the same sample.

G cluster_0 Method A (e.g., Lab 1 or GC-MS) cluster_1 Method B (e.g., Lab 2 or HPLC) A_Sample Sample Aliquot A A_Prep Sample Preparation A_Sample->A_Prep A_Analysis Instrumental Analysis A_Prep->A_Analysis A_Data Data Set A A_Analysis->A_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman) A_Data->Compare B_Sample Sample Aliquot B B_Prep Sample Preparation B_Sample->B_Prep B_Analysis Instrumental Analysis B_Prep->B_Analysis B_Data Data Set B B_Analysis->B_Data B_Data->Compare Start Homogenized Sample Start->A_Sample Start->B_Sample Result Validated & Correlated Data Compare->Result

Caption: Workflow for cross-validation of two analytical methods.

Furan Bioactivation Pathway in Drug Metabolism

In drug development, understanding the metabolic fate of furan-containing compounds is crucial. The furan ring can be bioactivated by cytochrome P450 enzymes, leading to reactive metabolites that can form adducts with proteins, a potential mechanism for toxicity.[10] Accurate analytical methods are essential for studying these transformation products.

G FuranDrug Furan-Containing Drug CYP450 Cytochrome P450 (Oxidation) FuranDrug->CYP450 Metabolism Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Bioactivation Enedione cis-Enedione (via Ring Scission) Epoxide->Enedione Adduct Protein Adduct Formation Epoxide->Adduct Enedione->Adduct Protein Cellular Protein Protein->Adduct Toxicity Potential Toxicity Adduct->Toxicity

Caption: Conceptual pathway of furan bioactivation leading to toxicity.

References

The Furan Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the furan ring represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle is a versatile pharmacophore, frequently enhancing the metabolic stability and receptor interactions of drug candidates.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various furan-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The biological activity of compounds containing a furan moiety is intrinsically linked to the types and positions of substituents on the ring. Notably, modifications at the C2 and C5 positions are critical for modulating the potency and selectivity of these compounds.[1][2]

Anticancer Activity of Furan-Based Compounds

Furan-containing molecules have been shown to target cancer cells through various mechanisms, including enzyme inhibition and the induction of apoptosis.[2] A prominent class of these compounds, furan-fused chalcones, has emerged as a promising area of anticancer research.[1]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of a series of furan-based compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference(s)
Compound 4 Furan-based derivativeMCF-7 (Breast)4.06[1]
Compound 7 Furan-based derivativeMCF-7 (Breast)2.96[1]
Compound 11 Urea-based furan derivativeCaki (Kidney)9.88[3]
Compound 6 Benzimidazolone-bridged furanA549 (Lung)30.6[4]
Compound 6 Benzimidazolone-bridged furanMCF-7 (Breast)28.3[4]
Compound 6 Benzimidazolone-bridged furanHeLa (Cervical)31.2[4]
Compound 7 Benzimidazolone-bridged oxadiazoleHeLa (Cervical)10.6 - 13.6[4]

Antimicrobial Activity of Furan Derivatives

Furan derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] The presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the antimicrobial and anticancer activity of these compounds.[2]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents the MIC values of selected furan-based compounds against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Nitrofurantoin Staphylococcus aureus1.5625[5]
Nitrofurantoin Methicillin-resistant S. aureus (MRSA)1[5]
Furazolidone Escherichia coli (wild-type)16[5]
Furanone Derivative F131 S. aureus (clinical isolates)8 - 16[5][6]
Furanone Derivative F131 Candida albicans32 - 128[6]
2(5H)-Furanone Sulfone 26 S. aureus8[5]
2(5H)-Furanone Sulfone 26 Bacillus subtilis8[5]
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) MRSA9.7 - 19.5[5]
(Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) MRSA2.4 - 9.7[5]

Anti-inflammatory Properties of Furan-Based Compounds

The furan ring is present in agents that inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] By modulating these and other inflammatory pathways, furan derivatives can effectively reduce inflammation.

Comparative Anti-inflammatory Potency

The following table highlights the in vitro inhibitory activity of furan derivatives against COX-1 and COX-2 enzymes, presented as IC50 values. A lower IC50 value for COX-2 compared to COX-1 indicates selectivity, which is often a desirable trait to minimize gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Pyridazinone 5b >1000.04>2500[7]
Pyridazinone 8b >1000.04>2500[7]
Pyridazinone 8c >1000.04>2500[7]
Methyl sulfone 28 >1000.06>1667[8]
Naphthofuranone 30 >5000.329>1519[8]
Celecoxib (Reference) 7.740.819.56[9][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • Cancer cell line of interest

  • Furan-based compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the furan-based compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of a compound.[13]

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar

  • Bacterial or fungal strains

  • Test furan-based compound

  • Sterile cork borer

Procedure:

  • Plate Preparation: Pour sterilized Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells (e.g., 10 mm in diameter) in the agar using a sterile cork borer.[13]

  • Compound Addition: Add a defined concentration of the furan-based compound (dissolved in a suitable solvent like DMSO) into each well.[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add furan derivative seed_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, LPS IKK IKK Complex stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

References

A Comparative Guide to the Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 2-Methyl-5-phenylfuran-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The routes compared are the Fiest-Benary synthesis and a multi-step approach commencing with a Paal-Knorr synthesis. This document aims to provide an objective analysis of each method, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound and its derivatives are scaffolds of significant interest in drug discovery due to their diverse biological activities. The efficient and scalable synthesis of this core structure is crucial for further exploration of its therapeutic potential. This guide evaluates two distinct synthetic strategies, highlighting their respective advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

Route 1: Fiest-Benary Synthesis

The Fiest-Benary synthesis offers a direct and convergent approach to the furan-3-carboxylate core. This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound, followed by hydrolysis of the resulting ester.

Experimental Protocol

Step 1: Synthesis of ethyl 2-methyl-5-phenylfuran-3-carboxylate

In a round-bottom flask, ethyl acetoacetate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A base, typically a tertiary amine like triethylamine (1.2 eq), is added to the solution. To this mixture, phenacyl bromide (1.0 eq) is added portion-wise while maintaining the temperature. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until completion. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with brine and drying over anhydrous sodium sulfate. The crude product is purified by column chromatography or distillation to yield ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Step 2: Hydrolysis to this compound

The purified ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq). The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester. It is crucial to monitor the reaction to prevent decarboxylation. Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Route 2: Paal-Knorr Synthesis followed by Oxidation

This route involves the initial construction of a furan ring with a suitable substituent at the 3-position that can be subsequently oxidized to a carboxylic acid. A common strategy is the synthesis of a 3-acetylfuran derivative via the Paal-Knorr cyclization of a 1,4,6-tricarbonyl precursor, followed by oxidation.

Experimental Protocol

Step 1: Synthesis of a 1,4-Dicarbonyl Precursor (e.g., 3-acetyl-1-phenyl-1,4-pentanedione)

The synthesis of the required 1,4-dicarbonyl precursor can be achieved through various methods. A plausible approach involves the acylation of a suitable enolate.

Step 2: Paal-Knorr Cyclization to form 3-acetyl-2-methyl-5-phenylfuran

The 1,4-dicarbonyl precursor (1.0 eq) is dissolved in a suitable solvent like toluene or acetic acid. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The crude product is then purified by chromatography or distillation.

Step 3: Oxidation to this compound

The 3-acetyl-2-methyl-5-phenylfuran (1.0 eq) is subjected to an oxidation reaction. A common method is the haloform reaction, where the acetyl group is converted to a carboxylate by treatment with a sodium hypohalite solution (e.g., sodium hypobromite), followed by acidification. The product is then isolated by extraction and purified.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Fiest-Benary SynthesisRoute 2: Paal-Knorr Synthesis & Oxidation
Starting Materials Phenacyl bromide, Ethyl acetoacetate1,4-Dicarbonyl precursor (multi-step synthesis often required)
Number of Steps 23 or more (including precursor synthesis)
Overall Yield Moderate to GoodVariable (dependent on precursor synthesis)
Reaction Conditions Step 1: Reflux; Step 2: RefluxStep 1: Varies; Step 2: Reflux (acidic); Step 3: Varies (oxidative)
Key Advantages Convergent, readily available starting materials.Modular, allows for variation in substitution patterns.
Key Disadvantages Potential for side reactions, requires careful control of hydrolysis to avoid decarboxylation.Longer route, synthesis of the 1,4-dicarbonyl precursor can be challenging.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Route 1: Fiest-Benary Synthesis cluster_1 Route 2: Paal-Knorr Synthesis & Oxidation start1 Phenacyl Bromide + Ethyl Acetoacetate step1_1 Condensation start1->step1_1 intermediate1 Ethyl 2-methyl-5-phenylfuran-3-carboxylate step1_1->intermediate1 step1_2 Hydrolysis intermediate1->step1_2 end_product 2-Methyl-5-phenylfuran- 3-carboxylic acid step1_2->end_product start2 1,4-Dicarbonyl Precursor (e.g., 3-acetyl-1-phenyl-1,4-pentanedione) step2_1 Paal-Knorr Cyclization start2->step2_1 intermediate2 3-acetyl-2-methyl-5-phenylfuran step2_1->intermediate2 step2_2 Oxidation intermediate2->step2_2 step2_2->end_product

Caption: Comparative workflow of the two main synthesis routes.

Conclusion

Both the Fiest-Benary and the Paal-Knorr based routes provide viable pathways to this compound. The Fiest-Benary synthesis is a more direct and convergent approach, which may be preferable if the starting materials are readily available and the primary goal is the rapid synthesis of the target molecule. The Paal-Knorr route, while potentially longer due to the need for precursor synthesis, offers greater flexibility for creating a variety of substituted furan analogues by modifying the 1,4-dicarbonyl starting material. The choice of synthesis will ultimately depend on the specific research goals, available resources, and the desired scale of production.

A Comparative Analysis of 2-Methyl-5-phenylfuran-3-carboxylic Acid: Evaluating Its Potential Biological Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological efficacy of the novel compound 2-Methyl-5-phenylfuran-3-carboxylic acid against established drugs in the fields of oncology and microbiology. While specific experimental data for this particular compound is emerging, this analysis is based on the well-documented activities of structurally related phenylfuran and furan-3-carboxylic acid derivatives.

The furan nucleus is a versatile heterocyclic scaffold that is a cornerstone in the development of numerous compounds with significant medicinal properties.[1] Derivatives of furan have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1] The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the furan ring.[1] This guide will explore the therapeutic potential of this compound by comparing its projected efficacy with that of Doxorubicin, a widely used chemotherapy agent, and Ampicillin, a common antibiotic.

Potential as an Antitumor Agent

Several furan derivatives have shown considerable promise as cytotoxic agents against various cancer cell lines, often by inducing apoptosis and inhibiting key signaling pathways.[1] Notably, 5-phenylfuran derivatives have been investigated as potent reversal agents against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells.[2][3] P-gp is a protein that can pump chemotherapy drugs out of cancer cells, rendering them resistant to treatment.[2][3]

Comparative Cytotoxicity Data

The following table presents a hypothetical comparison of the cytotoxic activity of this compound against the human breast cancer cell line MCF-7, relative to Doxorubicin.

CompoundConcentration (µM)% Cell Viability (MCF-7)
This compound 185
1062
5035
10018
Doxorubicin 175
1048
5022
1005
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound and Doxorubicin for 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Proposed Mechanism of Action: P-glycoprotein Inhibition

The potential of this compound to reverse multidrug resistance could be attributed to its ability to inhibit the P-gp efflux pump.

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_drug Drug Action Doxorubicin_in Doxorubicin Pgp P-gp Doxorubicin_in->Pgp Binds to Doxorubicin_out Doxorubicin Pgp->Doxorubicin_out Efflux Furan_derivative 2-Methyl-5-phenylfuran- 3-carboxylic acid Furan_derivative->Pgp Inhibits

Caption: Inhibition of P-gp by this compound.

Potential as an Antimicrobial Agent

Furan derivatives have been extensively studied for their effectiveness against a variety of microbial pathogens, including bacteria and fungi.[1] The antimicrobial action is often linked to the specific substitution patterns on the furan ring.[1] Some furan derivatives have shown antibacterial activity comparable to or even better than established antibiotics like penicillin.[1]

Comparative Antimicrobial Activity

The following table provides a hypothetical comparison of the antimicrobial activity of this compound against Staphylococcus aureus, a common Gram-positive bacterium, relative to Ampicillin.

CompoundMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
This compound 32
Ampicillin 8
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of S. aureus (e.g., ATCC 25923) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the biological efficacy of a novel compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-Methyl-5-phenylfuran- 3-carboxylic acid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Comparison Comparison with Known Drugs Data_Analysis->Comparison

Caption: General workflow for biological efficacy evaluation.

Conclusion

While further empirical data is required to fully elucidate the biological profile of this compound, the existing literature on related furan derivatives suggests its potential as a promising candidate for further investigation in both oncology and infectious disease research. Its structural features indicate a possibility for it to act as a P-gp inhibitor, which could be a significant advantage in overcoming multidrug resistance in cancer therapy. Moreover, the furan core is a well-established pharmacophore for antimicrobial activity. Future studies should focus on synthesizing this compound and conducting rigorous in vitro and in vivo testing to validate these promising hypotheses.

References

A Comparative Spectroscopic Analysis of Furan and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the spectroscopic data for furan and its common isomers, 2-methylfuran and 3-methylfuran. A thorough understanding of the distinct spectral characteristics of these isomers is essential for their clear identification in diverse research and development applications, including synthetic chemistry, metabolomics, and drug discovery.[1] The data is presented in a clear, tabular format for straightforward comparison and is supplemented by detailed experimental protocols for each analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structural details of organic molecules. Both ¹H and ¹³C NMR are crucial for differentiating between furan isomers. The chemical shifts and coupling patterns of the protons and carbons in the furan ring are highly sensitive to the position of the methyl substituent.[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectra of furan and its methyl isomers show distinct patterns in chemical shifts and multiplicities, allowing for their unambiguous identification.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Furan H-2, H-5~7.4Triplet~1.8
H-3, H-4~6.3Triplet~1.8
2-Methylfuran H-5~7.25Doublet of multiplets~1.8
H-4~6.23Doublet of doublets~3.2, ~1.8
H-3~5.93Doublet of multiplets~3.2
-CH₃~2.26Singlet-
3-Methylfuran H-2~7.21--
H-4~6.22--
H-5~7.33--
-CH₃~2.05Singlet-

Data sourced from multiple references.[1][2][3][4][5]

¹³C NMR Spectroscopic Data

The position of the methyl group significantly influences the chemical shifts of the carbon atoms in the furan ring due to its electron-donating nature.[1]

CompoundCarbonChemical Shift (δ, ppm)
Furan C-2, C-5~142.7
C-3, C-4~109.8
2-Methylfuran C-2~152.0
C-3~106.3
C-4~110.5
C-5~141.2
-CH₃~13.5
3-Methylfuran C-2~140.0
C-3~120.0
C-4~118.0
C-5~143.0
-CH₃~9.0

Data compiled from various spectroscopic databases and publications.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational frequencies of bonds within a molecule. The presence and position of the methyl group in the furan ring affect the C-H and C=C stretching and bending vibrations.[1][2]

CompoundKey IR Absorptions (cm⁻¹)
Furan ~3130 (aromatic C-H stretch), ~1500, ~1450 (aromatic C=C stretch), ~1180 (C-O-C stretch)
2-Methylfuran ~2920 (methyl C-H stretch), ~1580, ~1500 (aromatic C=C stretch), ~1170 (C-O-C stretch)
3-Methylfuran ~2925 (methyl C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1160 (C-O-C stretch)

Characteristic absorption values are approximate and sourced from comparative analyses.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Ionization (EI) is a common method for analyzing furan and its isomers.[2]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Furan 6839, 38, 37
2-Methylfuran 8281, 53, 51, 39
3-Methylfuran 8281, 53, 52, 39

Fragmentation patterns can be complex and are used for structural confirmation.[2][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: A solution of the analyte (furan, 2-methylfuran, or 3-methylfuran) is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[2]

    • Data Acquisition (¹H NMR): The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. The spectrum is acquired using a standard single-pulse experiment. Typically, 8-16 scans are sufficient to obtain a good signal-to-noise ratio.[2]

    • Data Acquisition (¹³C NMR): The spectrum is acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is generally required.[2]

    • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy[2]
  • Objective: To identify functional groups and characteristic vibrational modes.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum of the empty salt plates is recorded. The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).[2]

    • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of the compound. The characteristic absorption bands are then identified and compared to known values.[2]

Mass Spectrometry (MS)[2]
  • Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of components in a mixture.[8][9]

    • Ionization: Electron Ionization (EI) with a standard electron energy of 70 eV is commonly used.[2]

    • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

    • Detection: The abundance of each ion is measured by a detector.

    • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation Furan Furan NMR NMR Spectroscopy (¹H & ¹³C) Furan->NMR IR IR Spectroscopy Furan->IR MS Mass Spectrometry Furan->MS MeF2 2-Methylfuran MeF2->NMR MeF2->IR MeF2->MS MeF3 3-Methylfuran MeF3->NMR MeF3->IR MeF3->MS Compare Compare Spectral Data - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values NMR->Compare IR->Compare MS->Compare Identify Isomer Identification Compare->Identify

Workflow for the spectroscopic identification of furan isomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-5-phenylfuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of quality control and a prerequisite for further investigation. This guide provides an objective comparison of analytical methodologies for assessing the purity of 2-Methyl-5-phenylfuran-3-carboxylic acid, a substituted furan derivative with potential applications in medicinal chemistry. The performance of various analytical techniques is compared, supported by detailed experimental protocols and data interpretation guidelines.

Understanding Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its synthetic route. This compound is typically synthesized via classical furan synthesis reactions such as the Feist-Bénary synthesis or the Paal-Knorr synthesis. Understanding these pathways is crucial for anticipating potential impurities.

  • Feist-Bénary Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound.[1][2] Potential impurities could include unreacted starting materials, side-products from competing reactions, and regioisomers depending on the nature of the reactants.

  • Paal-Knorr Synthesis: This approach utilizes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4] Incomplete cyclization or dehydration can lead to the presence of the 1,4-dicarbonyl precursor as a significant impurity.

A general workflow for the synthesis and subsequent purity analysis is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Starting Materials (e.g., α-halo ketone, β-dicarbonyl) reaction Chemical Reaction (e.g., Feist-Bénary Synthesis) start->reaction workup Work-up & Crude Isolation reaction->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify sample Synthesized Compound purify->sample hplc HPLC sample->hplc gcms GC-MS sample->gcms nmr NMR sample->nmr mp Melting Point sample->mp cluster_screening Initial Screening cluster_quantification Quantification & Impurity Profiling cluster_confirmation Structural Confirmation start Assess Purity of 2-Methyl-5-phenylfuran- 3-carboxylic acid mp Melting Point Analysis (Quick, preliminary check) start->mp hplc HPLC-UV (Primary method for non-volatile impurities) mp->hplc If further analysis needed gcms GC-MS (For volatile impurities, requires derivatization) hplc->gcms Orthogonal check nmr ¹H and ¹³C NMR (Confirms structure, identifies major impurities) hplc->nmr Structural confirmation qnmr Quantitative NMR (qNMR) (Absolute purity determination) nmr->qnmr For absolute purity

References

Safety Operating Guide

Safe Disposal of 2-Methyl-5-phenylfuran-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental responsibility. This guide outlines the essential procedures for the proper disposal of 2-Methyl-5-phenylfuran-3-carboxylic acid, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Emergency eyewash stations and safety showers must be readily accessible.[2]

Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[4][5][6]

  • Causes serious eye irritation.[4][5][6]

  • May cause respiratory irritation.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste and comply with all local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container with "this compound" and indicate its associated hazards.[1]

    • Keep this waste stream separate from other chemical wastes to prevent potential reactions.[7]

  • Containerization:

    • Use a container compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.

    • Ensure the container is in good condition, without leaks or cracks, and is kept securely closed when not in use.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2][5]

    • Carefully sweep or scoop up the solid material.[2] For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3][7]

    • Place the contained spill into the designated hazardous waste container.[3]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is cool and well-ventilated.[5]

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[1][5]

  • Empty Container Disposal:

    • Before disposing of the original container, ensure all contents are completely removed.[5]

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7]

    • The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[7]

    • After proper decontamination, remove or deface the original label before disposing of the container as per your institution's guidelines.

Disposal Workflow

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response start Don Personal Protective Equipment (PPE) waste_gen Generate Waste (Solid, Liquid, or Contaminated Materials) start->waste_gen label_container Label a dedicated, compatible waste container waste_gen->label_container spill Spill Occurs waste_gen->spill Potential Event collect_waste Collect waste in the labeled container label_container->collect_waste seal_container Keep container tightly sealed collect_waste->seal_container store_waste Store in a designated hazardous waste area seal_container->store_waste disposal_company Arrange for pickup by a licensed waste disposal company store_waste->disposal_company contain_spill Contain spill with inert absorbent material spill->contain_spill collect_spill Collect contaminated material into the hazardous waste container contain_spill->collect_spill collect_spill->seal_container

References

Personal protective equipment for handling 2-Methyl-5-phenylfuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-5-phenylfuran-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid chemical that requires careful handling to avoid potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.

Summary of Hazards:

Hazard StatementDescription
H315Causes skin irritation[1][2]
H319Causes serious eye irritation[1][2]
H335May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2] Goggles should meet ANSI Z.87.1 standards.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5][7][8]To prevent skin contact which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Body Protection A fully buttoned laboratory coat.[3][5]To protect the skin from accidental spills and contact with the chemical.[9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4][5]To prevent inhalation of dust, which may cause respiratory irritation.[1][2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[5]
Footwear Closed-toe shoes.[5]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to ensure safety.

Workflow for Safe Handling:

prep 1. Preparation and PPE weigh 2. Weighing (in Fume Hood) prep->weigh Ensure proper ventilation exp 3. Experimentation weigh->exp Handle carefully to avoid dust decon 4. Decontamination exp->decon After experiment completion waste 5. Waste Disposal decon->waste Segregate contaminated materials doff 6. Doffing PPE waste->doff After all materials are secured

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation and PPE: Before beginning any work, ensure the chemical fume hood is functioning correctly.[5] Put on all required personal protective equipment as detailed in the table above.[9]

  • Weighing: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to minimize the risk of dust inhalation.[3][9][5]

  • Experimentation: Handle the chemical with care, avoiding actions that could generate dust.

  • Decontamination: After the procedure, decontaminate all surfaces and glassware that have come into contact with the chemical.[9]

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[9][5][10]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Disposal Decision Tree:

start Waste Generated q1 Is the waste contaminated with This compound? start->q1 haz_waste Hazardous Waste q1->haz_waste Yes non_haz_waste Non-Hazardous Waste q1->non_haz_waste No collect Collect in a designated, labeled, sealed container haz_waste->collect store Store in a cool, dry, well-ventilated area collect->store dispose Contact Environmental Health & Safety (EHS) or licensed disposal company store->dispose

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7][10]

  • Collection: Collect all solid and liquid waste contaminated with this chemical in a designated and clearly labeled hazardous waste container.[5][7][10][11] The container should be kept sealed when not in use.[7][10]

  • Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[7][11]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in regular trash.[10][11] For unused compounds, the original container must be disposed of as hazardous chemical waste.[5] Alternatively, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.